Bis(4-nitrobenzyl) phosphorochloridate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[[chloro-[(4-nitrophenyl)methoxy]phosphoryl]oxymethyl]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-1-5-13(6-2-11)16(18)19)24-10-12-3-7-14(8-4-12)17(20)21/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRFBFTXYUVGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391660 | |
| Record name | BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57188-46-2 | |
| Record name | BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57188-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bis(4-nitrobenzyl) phosphorochloridate
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis and characterization of Bis(4-nitrobenzyl) phosphorochloridate, a critical phosphorylating agent in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural insights and the fundamental principles that guide experimental choices. We will delve into a robust synthetic protocol, followed by a thorough characterization workflow, ensuring scientific integrity and reproducibility. All methodologies are substantiated with authoritative references, and key data are presented in a clear, accessible format.
Introduction: The Strategic Importance of this compound
This compound (BNPC) is a highly effective phosphorylating agent, instrumental in the synthesis of complex organic molecules, particularly in the realm of nucleotide and phosphonate prodrug synthesis.[1][2] Its utility stems from the presence of the reactive phosphorochloridate moiety, which readily undergoes nucleophilic substitution, and the two 4-nitrobenzyl groups that serve as versatile protecting groups.[3] These protecting groups can be selectively cleaved under specific conditions, making BNPC an invaluable tool for the controlled introduction of phosphate functionalities into target molecules.
The 4-nitrobenzyl group offers a distinct advantage due to its stability under a range of reaction conditions and its susceptibility to removal via reduction or photolysis, providing orthogonal deprotection strategies in multi-step syntheses. This guide will elucidate the synthesis of this key reagent and the analytical techniques required to confirm its identity and purity, empowering researchers to confidently employ it in their synthetic endeavors.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is typically achieved through the reaction of 4-nitrobenzyl alcohol with phosphorus oxychloride. This reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus center, leading to the displacement of chloride ions. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing unwanted side reactions.
Causality Behind Experimental Choices
-
Choice of Reagents:
-
4-Nitrobenzyl Alcohol: The starting material provides the essential 4-nitrobenzyl protecting groups. The electron-withdrawing nature of the nitro group enhances the stability of the resulting phosphate ester.
-
Phosphorus Oxychloride (POCl₃): This is the phosphorus source and the chlorinating agent. Its high reactivity ensures efficient phosphorylation.
-
Base (e.g., Triethylamine or Pyridine): A non-nucleophilic organic base is employed to scavenge the HCl produced. This prevents the protonation of the starting alcohol and the product, which would otherwise inhibit the reaction.[4]
-
-
Reaction Conditions:
-
Anhydrous Solvent (e.g., Dichloromethane, Acetone): The reaction is highly sensitive to moisture, as water can hydrolyze both the phosphorus oxychloride and the final product.[3][4] Therefore, the use of a dry, inert solvent is paramount.
-
Low Temperature (0 to 25 °C): The initial stages of the reaction are often carried out at low temperatures to control the exothermic nature of the phosphorylation and to minimize the formation of byproducts.[4]
-
Visualizing the Synthesis
The synthetic pathway can be represented by the following workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Nitrobenzyl alcohol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or Pyridine), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Round-bottom flask with a septum and nitrogen inlet
-
Dropping funnel
Procedure:
-
Set up a flame-dried round-bottom flask under a nitrogen atmosphere.
-
To the flask, add 4-nitrobenzyl alcohol (2.0 equivalents) and anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the solution.
-
In a separate, dry dropping funnel, prepare a solution of phosphorus oxychloride (1.0 equivalent) in anhydrous DCM.
-
Add the phosphorus oxychloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Characterization: A Multi-faceted Analytical Approach
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic and Spectrometric Analysis
The following table summarizes the key analytical techniques and the expected data for the characterization of the target compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To identify the proton environments in the molecule. | Aromatic protons of the nitrobenzyl groups (doublets around 8.2 and 7.5 ppm), and methylene protons (a doublet around 5.3 ppm due to coupling with phosphorus).[5] |
| ¹³C NMR | To identify the carbon environments in the molecule. | Aromatic carbons (signals between 120-150 ppm), and the methylene carbon (a signal around 70 ppm).[5] |
| ³¹P NMR | To confirm the presence and chemical environment of the phosphorus atom. | A single peak in the phosphate region, providing definitive evidence of the phosphorus-containing product.[5] |
| FT-IR | To identify the functional groups present. | Characteristic peaks for P=O stretch (around 1280 cm⁻¹), P-O-C stretch (around 1015 cm⁻¹), and N-O stretches of the nitro group (around 1520 and 1350 cm⁻¹). |
| Mass Spec. | To determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₂ClN₂O₇P, MW: 386.68 g/mol ).[3] |
Visualizing the Characterization Workflow
The process of confirming the synthesized product follows a logical analytical sequence.
Caption: Analytical workflow for the characterization of this compound.
Self-Validating Protocols
The integrity of the experimental outcome relies on a self-validating system. The combination of ¹H, ¹³C, and ³¹P NMR provides a detailed map of the molecule's structure. FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. The convergence of data from these independent analytical methods provides a high degree of confidence in the identity and purity of the synthesized compound. Any significant deviation in one technique would necessitate a re-evaluation of the synthetic and purification steps.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.[3] It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[3] Therefore, it is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood. The compound is also moisture-sensitive and should be stored in a cool, dry environment under an inert atmosphere to maintain its reactivity.[3]
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably prepare and validate this important phosphorylating agent for use in a wide range of synthetic applications, particularly in the development of novel therapeutics. The multi-technique characterization approach ensures the quality and integrity of the synthesized compound, a critical aspect of rigorous scientific research.
References
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- Benchchem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)phosphonate.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?.
- ResearchGate. (n.d.). Bis[2‐(methylsulfonyl)ethyl] phosphochloridate, a new phosphorylating agent | Request PDF.
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Sources
An In-depth Technical Guide to Bis(4-nitrobenzyl) phosphorochloridate: Properties, Stability, and Applications
Introduction
Bis(4-nitrobenzyl) phosphorochloridate is a highly reactive organophosphorus compound that serves as a potent phosphorylating agent in organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the introduction of a phosphate moiety can significantly modulate the biological activity, solubility, and pharmacokinetic profile of a molecule. This guide provides a comprehensive overview of the chemical properties, stability, and handling of this compound, along with detailed protocols for its synthesis and application in phosphorylation reactions. The information presented herein is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical guidance on the use of this important reagent.
Physicochemical Properties
This compound is a white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57188-46-2 | [1] |
| Molecular Formula | C₁₄H₁₂ClN₂O₇P | [1] |
| Molecular Weight | 386.68 g/mol | [1] |
| Melting Point | 107 °C | [2] |
| Appearance | White solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [2] |
Chemical Properties and Stability
Reactivity and Phosphorylation Mechanism
The central feature of this compound's reactivity is the electrophilic phosphorus atom, which is susceptible to nucleophilic attack. The presence of the electron-withdrawing p-nitrobenzyl groups and the chlorine atom enhances the electrophilicity of the phosphorus center, making it an excellent phosphorylating agent.[1]
The primary application of this reagent is the phosphorylation of nucleophiles, most commonly alcohols, to form the corresponding phosphate esters. The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the phosphorus atom, leading to the displacement of the chloride ion as a leaving group. This process is often facilitated by a non-nucleophilic base, such as pyridine or a tertiary amine, which serves to neutralize the hydrochloric acid byproduct.
Caption: Generalized mechanism of alcohol phosphorylation.
Stability, Storage, and Handling
Thermal Stability: While specific studies on the thermal decomposition of this compound are not extensively documented, related nitrobenzyl halides exhibit exothermic decomposition at elevated temperatures. It is prudent to avoid exposing the compound to high temperatures.
Hydrolytic Stability: this compound is sensitive to moisture.[1] The phosphorus-chlorine bond is readily hydrolyzed by water, which leads to the formation of the corresponding phosphoric acid derivative and hydrochloric acid. This degradation not only deactivates the reagent but also generates corrosive byproducts.
Storage: To maintain its integrity and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Recommended storage temperatures are typically between 2-8°C.[2]
Handling: Due to its hazardous nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood.[1] It is classified as causing skin irritation and serious eye damage.[1]
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of this compound involves the reaction of 4-nitrobenzyl alcohol with phosphorus oxychloride in the presence of a base. The following is a representative, non-optimized protocol based on established chemical principles.
Sources
The Cornerstone of Kinase-Informed Synthesis: A Technical Guide to Phosphorylation with Bis(4-nitrobenzyl) phosphorochloridate
Introduction: Mimicking a Fundamental Biological Switch
In the intricate signaling networks that govern cellular life, reversible protein phosphorylation stands as the most ubiquitous and critical post-translational modification.[1] This simple addition of a phosphate group to serine, threonine, or tyrosine residues, orchestrated by kinases, acts as a molecular switch, altering a protein's conformation, activity, and interaction partners.[2] To dissect these complex pathways and develop targeted therapeutics, researchers require exquisitely precise tools to synthesize phosphorylated peptides and other biomolecules. This guide provides an in-depth examination of a powerful and versatile reagent in the synthetic chemist's arsenal: Bis(4-nitrobenzyl) phosphorochloridate.
This guide moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals who seek to understand not just the "how," but the "why" behind the application of this reagent. We will explore the nuanced mechanism of phosphorylation, the strategic role of the 4-nitrobenzyl protecting groups, and the robust methodologies for their subsequent removal, empowering you to confidently and effectively incorporate this technique into your research.
Core Mechanism: A Nucleophilic Cascade
The efficacy of this compound as a phosphorylating agent is rooted in the fundamental principles of nucleophilic substitution at a phosphorus(V) center. The electron-withdrawing nature of the two 4-nitrobenzyl groups and the chloride atom renders the phosphorus atom highly electrophilic and susceptible to attack by a nucleophile, such as the hydroxyl group of an alcohol or a protected amino acid.
The reaction proceeds via a well-established addition-elimination mechanism. The lone pair of electrons on the hydroxyl oxygen of the substrate initiates a nucleophilic attack on the phosphorus atom of the phosphorochloridate. This forms a transient, pentavalent trigonal bipyramidal intermediate. The reaction is driven to completion by the expulsion of the chloride ion, a good leaving group, to yield the stable, tetravalent bis(4-nitrobenzyl) phosphate triester.
To ensure the reaction proceeds efficiently and to neutralize the hydrogen chloride (HCl) byproduct, a non-nucleophilic organic base is essential. The choice of base is critical; it must be a sufficiently strong proton scavenger to prevent the protonation of the substrate's hydroxyl group, which would render it non-nucleophilic. However, it should not be so nucleophilic as to compete with the intended substrate in attacking the phosphorochloridate. Tertiary amines, such as pyridine or N,N-diisopropylethylamine (DIPEA), are commonly employed for this purpose.
Figure 1: A logical workflow of the phosphorylation reaction.
The Strategic Advantage of the 4-Nitrobenzyl Protecting Group
The two 4-nitrobenzyl (PNB) groups are not merely passive components of the reagent; they are strategically chosen protecting groups for the resulting phosphate ester. Their selection is based on a careful balance of stability and selective lability.
Key Advantages:
-
Robust Stability: The PNB esters are stable to a wide range of reaction conditions, including the acidic conditions often used for the removal of Boc protecting groups in peptide synthesis. This orthogonality is crucial for multi-step synthetic strategies.
-
Reductive Cleavage: Unlike the parent benzyl group, which is typically removed by catalytic hydrogenation, the presence of the electron-withdrawing nitro group opens up additional, milder deprotection pathways. The nitro group can be reduced to an amine, which then facilitates the cleavage of the benzylic C-O bond. This allows for deprotection under conditions that may be compatible with other sensitive functional groups.
-
Distinct from Photolabile Isomers: It is critical to distinguish the 4-nitrobenzyl group from its photolabile isomer, the 2-nitrobenzyl (o-nitrobenzyl) group. The ortho-nitro group enables an efficient intramolecular photochemical rearrangement that leads to cleavage upon UV irradiation.[1][3] The 4-nitrobenzyl group lacks this specific stereochemistry and is therefore not suitable for photocleavage applications.[1]
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a robust starting point for the phosphorylation of a hydroxyl-containing substrate and the subsequent deprotection of the 4-nitrobenzyl groups. As with any synthetic procedure, optimization for a specific substrate may be necessary.
Part 1: Phosphorylation of a Protected Serine Derivative
This protocol details the phosphorylation of N-Boc-L-serine methyl ester as a representative substrate.
Materials:
-
N-Boc-L-serine methyl ester
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes.
-
Addition of Phosphorylating Agent: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of the serine derivative and pyridine over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-Boc-O-(bis(4-nitrobenzyl)phosphono)-L-serine methyl ester.
Figure 2: Step-by-step workflow for the phosphorylation of Boc-Ser-OMe.
Part 2: Deprotection by Catalytic Transfer Hydrogenolysis
This method is often preferred for its mild conditions and the avoidance of handling hydrogen gas.[4]
Materials:
-
N-Boc-O-(bis(4-nitrobenzyl)phosphono)-L-serine methyl ester
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol or ethanol
-
Celite® for filtration
Procedure:
-
Preparation: Dissolve the protected phosphoserine derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Addition of Catalyst and Hydrogen Donor: To this solution, add 10% Pd/C (typically 10-20 mol% Pd) followed by ammonium formate (4-5 eq).
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Safety Note: Do not allow the Pd/C catalyst to dry on the filter paper, as it can be pyrophoric. Quench the catalyst on the Celite pad with water before disposal.
-
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude product, N-Boc-O-phospho-L-serine methyl ester, can be further purified if necessary, often by recrystallization or ion-exchange chromatography, depending on the properties of the final product.
Figure 3: Step-by-step workflow for deprotection via catalytic transfer hydrogenolysis.
Quantitative Data Summary
The efficiency of these reactions is substrate-dependent, but the following table provides representative data for similar transformations found in the literature.
| Reaction Step | Substrate | Reagent/Conditions | Product | Typical Yield | Reference |
| Phosphorylation | Boc-Tyr-ONbz | (MeO)₂PNEt₂; MCPBA | Boc-Tyr[PO(OMe)₂]-ONbz | High (not specified) | [5] |
| Deprotection (Hydrogenolysis) | N-Cbz-amino acid | Pd/C, H₂ | Free amine | >90% | [6] |
| Deprotection (Transfer Hydrogenolysis) | N-Cbz-peptide | 10% Pd/C, Ammonium Formate | Deprotected peptide | Quantitative |
Conclusion: Enabling Precision in Chemical Biology
This compound is a highly effective reagent for the synthesis of phosphate esters, particularly in the context of creating phosphopeptides and other biologically relevant molecules. Its utility stems from a combination of high reactivity at the phosphorus center and the robust, yet selectively cleavable, nature of the 4-nitrobenzyl protecting groups. A thorough understanding of the underlying nucleophilic substitution mechanism and the principles of catalytic transfer hydrogenolysis empowers researchers to apply this methodology with confidence and precision. By providing a reliable means of introducing the critical phosphate modification, this reagent will continue to be a cornerstone in the chemical biology toolbox for unraveling the complexities of cellular signaling.
References
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Tanaka, T., Tamatsukuri, S., & Ikehara, M. (n.d.). Solid phase synthesis of oligoribonucleotides using the o-nitrobenzyl group for 2'-hydroxyl protection and H-phosphonate chemistry. PMC. [Link]
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Khlebnikov, V. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. [Link]
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Lacombe, J. M., Andriamanampisoa, F., & Pavia, A. A. (1990). Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group. International journal of peptide and protein research, 36(3), 275–280. [Link]
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Unknown Author. (n.d.). Hydrogenolysis of benzyl-protected esters. ResearchGate. [Link]
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-
Zhang, Z., et al. (2021). Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. Communications Biology, 4(1), 1-10. [Link]
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Unknown Author. (n.d.). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. ResearchGate. [Link]
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Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196. [Link]
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Johnson, L. N., & O'Reilly, M. (1996). Control by phosphorylation. Current opinion in structural biology, 6(6), 762–769. [Link]
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Modica, E. (n.d.). A structure-reactivity study of selected phosphate esters. OpenUCT. [Link]
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Givens, R. S., et al. (2008). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry, 4, 21. [Link]
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Cepus, V., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Molecules, 25(21), 5171. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Ester Hydrogenolysis via β-C–O Bond Cleavage Catalyzed by a Phenanthroline-Based PNNP-Cobalt(I) Complex. [Link]
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An In-Depth Technical Guide to Bis(4-nitrobenzyl) phosphorochloridate: A Strategic Reagent in Phosphorylation Chemistry
This guide provides an in-depth exploration of Bis(4-nitrobenzyl) phosphorochloridate (CAS Number: 57188-46-2), a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to delve into the causal relationships behind its synthesis, reactivity, and application. We will explore the strategic utility of the 4-nitrobenzyl protecting groups and the reactive phosphorochloridate moiety, which together make this compound a powerful tool for the targeted phosphorylation of sensitive biomolecules.
Foundational Chemistry and Strategic Importance
This compound is a bifunctional molecule of significant interest in bioorganic and medicinal chemistry.[1] Its structure features a central pentavalent phosphorus atom bonded to a reactive chlorine atom and two 4-nitrobenzyloxy groups. This unique arrangement confers its primary function as a phosphorylating agent, a process fundamental to numerous biological signaling pathways and a cornerstone of prodrug strategies.[1][2]
The strategic value of this reagent lies in the dual nature of its components:
-
The Phosphorochloridate Core: The P-Cl bond is highly susceptible to nucleophilic attack by hydroxyl groups (present in alcohols, sugars, and amino acid residues like serine, threonine, and tyrosine), leading to the formation of a stable phosphate triester.[1]
-
The 4-Nitrobenzyl (PNB) Protecting Groups: These groups serve to temporarily mask the phosphate's acidic protons, rendering the intermediate phosphate triester neutral and often more soluble in organic solvents. Crucially, the PNB groups can be removed under specific and mild conditions, regenerating the free phosphate group in the target molecule at a desired stage of a synthetic sequence.[3]
This combination allows for the controlled introduction of a phosphate moiety onto complex molecules, such as peptides and nucleosides, without interfering with other sensitive functional groups.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective and safe use.[1]
| Property | Value | Source(s) |
| CAS Number | 57188-46-2 | [1][4] |
| Molecular Formula | C₁₄H₁₂ClN₂O₇P | [1] |
| Molecular Weight | 386.68 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not consistently available in literature; typical for similar solids. | [4] |
| Solubility | Soluble in many organic solvents; reacts with protic solvents like water and alcohols. | [1] |
| Stability | Sensitive to moisture; should be stored in a cool, dry environment under an inert atmosphere. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃), with 4-nitrobenzyl alcohol. This reaction is a standard method for the formation of phosphate esters.[5]
Reaction Principle
The synthesis hinges on the nucleophilic attack of the hydroxyl group of 4-nitrobenzyl alcohol on the electrophilic phosphorus center of phosphorus oxychloride. Stoichiometry is key; using approximately two equivalents of the alcohol to one equivalent of POCl₃, in the presence of a non-nucleophilic base to scavenge the liberated HCl, directs the reaction towards the desired dichlorinated intermediate which then reacts with a second equivalent of the alcohol.
Representative Synthetic Protocol
This protocol is a representative procedure based on established methods for synthesizing phosphate esters from alcohols and phosphorus oxychloride.[5]
Materials:
-
4-Nitrobenzyl alcohol
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous pyridine
-
Anhydrous benzene or toluene
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve 4-nitrobenzyl alcohol (2.0 equivalents) in a mixture of anhydrous pyridine (3.0 equivalents) and anhydrous benzene.[5]
-
Cooling: Cool the flask in an ice-salt bath to between -5°C and 0°C.
-
Addition of POCl₃: While stirring vigorously, add freshly distilled phosphorus oxychloride (1.0 equivalent) dropwise via the addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.[5] Causality Note: Slow addition is critical to manage the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully add water to quench any remaining POCl₃ and to dissolve the pyridine hydrochloride salt. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash it sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a white solid.
Mechanism of Phosphorylation
The utility of this compound stems from its ability to efficiently phosphorylate nucleophiles, most notably alcohols. The reaction proceeds via a nucleophilic substitution mechanism at the phosphorus center, which is generally considered to be a concerted SN2-type process.[6]
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (the nucleophile) attacks the electrophilic phosphorus atom of the phosphorochloridate.
-
Transition State: A transient, high-energy trigonal bipyramidal transition state is formed. In this state, the incoming alcohol's oxygen and the leaving chloride atom are in apical positions.
-
Inversion of Configuration: As the chloride ion departs, the phosphorus center undergoes an inversion of stereochemistry (Walden inversion), characteristic of an SN2 reaction.
-
Product Formation: The final product is a stable phosphate triester, with the release of a chloride ion. A non-nucleophilic base is typically included in the reaction to neutralize the HCl that is cogenerated.
The electron-withdrawing nature of the two 4-nitrobenzyl groups enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.
The 4-Nitrobenzyl Group: A Versatile Protecting Group
The true elegance of using this compound lies in the strategic role of the 4-nitrobenzyl (PNB) groups. After phosphorylation, these groups protect the phosphate moiety, allowing for further chemical transformations on other parts of the molecule. When desired, the PNB groups can be selectively removed.
Deprotection Strategies
Several methods exist for the cleavage of the PNB ester linkage, offering flexibility in synthetic design.
1. Catalytic Hydrogenation: This is one of the most common and mildest methods for PNB group removal. The nitro group is reduced to an amine, which triggers the cleavage of the benzylic C-O bond.
-
Reagents: H₂, Palladium on carbon (Pd/C), or other hydrogenation catalysts.[7]
-
Mechanism: The nitro group is reduced to an amino group. The resulting electron-donating aminobenzyl group is labile and undergoes fragmentation to release the phosphate and form a stable imine-methide intermediate.
-
Advantages: Very mild conditions that are compatible with many other functional groups.
2. Basic Hydrolysis: Under certain conditions, the PNB group can be cleaved using a strong base.
-
Reagents: 20% aqueous NaOH in methanol at elevated temperatures (e.g., 75°C).[8]
-
Mechanism: The proposed mechanism involves oxidation at the benzylic position, facilitated by dissolved oxygen, leading to cleavage.[8]
-
Considerations: These conditions are harsher than hydrogenation and may not be suitable for base-labile substrates.
3. Photolytic Cleavage: While more commonly documented for the ortho-nitrobenzyl isomer, photolysis is a powerful method for deprotection that offers high spatiotemporal control.[9]
-
Conditions: Irradiation with UV light (typically >300 nm).
-
Mechanism: Upon absorption of a photon, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. This intermediate then rearranges to release the protected phosphate group and 4-nitrosobenzaldehyde.[9]
-
Advantages: Reagent-free deprotection, allowing for precise control in applications like "caged" compounds or surface patterning.
Key Applications in Drug Development and Research
The primary application of this compound is in the synthesis of phosphorylated biomolecules, which are of immense interest in drug development and chemical biology.
Synthesis of Phosphopeptides
Protein phosphorylation is a key post-translational modification that regulates countless cellular processes.[2] Synthetic phosphopeptides are invaluable tools for studying protein kinases, phosphatases, and signal transduction pathways.[10][11] this compound can be used in a "global phosphorylation" strategy.[8]
Global Phosphorylation Protocol:
-
Peptide Synthesis: A peptide containing serine, threonine, or tyrosine residues is synthesized using standard solid-phase peptide synthesis (SPPS), with all other reactive side chains protected. The hydroxyl groups to be phosphorylated are left unprotected.
-
On-Resin Phosphorylation: The resin-bound peptide is treated with a solution of this compound and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA) in an anhydrous aprotic solvent like DMF.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Cleavage and Deprotection: The peptide is cleaved from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid-based). This step also removes most other side-chain protecting groups.
-
PNB Group Removal: The PNB-protected phosphopeptide is then subjected to one of the deprotection methods described above (e.g., catalytic hydrogenation) to yield the final phosphopeptide.
Synthesis of Nucleoside Phosphates and Prodrugs
Phosphorylated nucleosides (nucleotides) are the building blocks of DNA and RNA, and their analogs are often potent antiviral or anticancer drugs. However, the charged nature of phosphates hinders their ability to cross cell membranes. A common prodrug strategy is to mask the phosphate with lipophilic groups that can be cleaved inside the cell to release the active, phosphorylated drug.[12]
This compound serves as a key reagent for introducing the phosphate moiety onto a nucleoside, which can then be further modified or deprotected to create the desired product.
Representative Protocol for Nucleoside Phosphorylation:
-
Protection: The 5'-hydroxyl group of a nucleoside is typically the target for phosphorylation. Other reactive groups (e.g., 2' and 3' hydroxyls in ribosides, exocyclic amines on the nucleobase) should be protected.
-
Phosphorylation Reaction: The protected nucleoside (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., pyridine or acetonitrile). The solution is cooled, and this compound (1.1-1.2 equivalents) is added. The reaction is stirred at a controlled temperature until completion (monitored by TLC or HPLC).[10]
-
Workup and Purification: The reaction is quenched, and the product is purified using column chromatography to isolate the 5'-(bis(4-nitrobenzyl)phosphate) nucleoside.
-
Deprotection: The PNB groups are removed via catalytic hydrogenation to yield the nucleoside 5'-monophosphate.
Safety and Handling
This compound is an irritant and moisture-sensitive compound that must be handled with appropriate care.[1]
-
Hazards: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a phosphorylating agent; it is a strategic tool that embodies the principles of protecting group chemistry. Its ability to cleanly introduce a phosphate group and the versatility of the subsequent deprotection options make it an invaluable reagent in the multi-step synthesis of complex, biologically active molecules. For researchers in drug discovery and chemical biology, a thorough understanding of its properties, mechanism, and practical application is essential for leveraging its full potential in the synthesis of phosphopeptides, nucleotide analogs, and other important phosphorylated compounds.
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Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link].
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Carl ROTH. Safety Data Sheet: α-Ionone. Available at: [Link].
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A Guide to the Strategic Application of Bis(4-nitrobenzyl) phosphorochloridate in Modern Drug Development and Nucleotide Chemistry
Introduction: Beyond a Reagent, a Strategic Tool
In the landscape of complex organic synthesis, particularly within the pharmaceutical and biotechnology sectors, the choice of a phosphorylating agent is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Bis(4-nitrobenzyl) phosphorochloridate has emerged not merely as a reagent, but as a strategic tool for the introduction of phosphate moieties. Its utility is rooted in the unique properties of the 4-nitrobenzyl (PNB) group, which serves as a robust, yet selectively cleavable, protecting group.
This technical guide provides an in-depth exploration of the core applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its use in prodrug synthesis and as a phosphate protecting group, and offer insights into the rationale behind specific experimental choices. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reagent to its fullest potential.
Core Chemistry and Mechanistic Rationale
This compound, with the chemical formula C14H12ClN2O7P, is a white solid that functions as a highly effective phosphorylating agent.[1] Its reactivity stems from the phosphorus(V) center, which is rendered highly electrophilic by the adjacent electron-withdrawing chlorine and oxygen atoms. This makes it susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to the formation of a stable phosphate triester.
The strategic brilliance of this reagent lies in the dual nature of the 4-nitrobenzyl groups. These groups are stable under a wide range of chemical conditions, including those typically used in oligonucleotide synthesis and the preparation of complex molecules. However, the presence of the nitro group provides a specific chemical handle for deprotection. The nitro group can be reduced to an amine, which then facilitates the cleavage of the benzylic C-O bond, releasing the free phosphate. This orthogonality is paramount in multi-step syntheses where other protecting groups may be present.
Application I: Phosphate Protection in Oligonucleotide Synthesis
The synthesis of DNA and RNA oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and synthetic biology.[][3] This process involves the sequential addition of nucleotide building blocks, a process that requires the temporary protection of the phosphate group to prevent unwanted side reactions.[4][5] The bis(4-nitrobenzyl) group is an excellent choice for this purpose.
The phosphoramidite method, the gold standard in oligonucleotide synthesis, relies on the stepwise formation of phosphite triester linkages, which are then oxidized to the more stable phosphate triesters.[][6] The 4-nitrobenzyl group can be employed to protect the phosphate during these steps.
Workflow for Phosphate Protection and Deprotection
The following diagram illustrates the general workflow for utilizing a 4-nitrobenzyl protecting group in the context of oligonucleotide synthesis.
Caption: Workflow for oligonucleotide synthesis using 4-nitrobenzyl (PNB) as a phosphate protecting group.
Experimental Protocol: Phosphorylation of a Nucleoside
This protocol provides a general method for the phosphorylation of the 5'-hydroxyl group of a nucleoside using this compound.
-
Preparation: Dry the nucleoside (1.0 eq) by co-evaporation with anhydrous pyridine and dissolve in anhydrous pyridine under an argon atmosphere.
-
Reaction: Cool the solution to 0 °C. Add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The choice of pyridine as a solvent is strategic; it not only dissolves the nucleoside but also acts as a base to neutralize the HCl generated during the reaction. The use of an inert atmosphere is critical as this compound is sensitive to moisture.[1]
Deprotection of the 4-Nitrobenzyl Group
The removal of the 4-nitrobenzyl protecting groups is typically achieved through catalytic hydrogenation.
-
Reaction Setup: Dissolve the PNB-protected oligonucleotide in a suitable solvent such as methanol or a mixture of methanol and water.
-
Catalyst: Add a catalytic amount of palladium on charcoal (Pd/C, 10% w/w).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected oligonucleotide.
This reductive cleavage is highly selective and does not affect other common protecting groups used in oligonucleotide synthesis, highlighting the orthogonality of the 4-nitrobenzyl group.
Application II: Synthesis of Phosphate Prodrugs
The development of prodrugs is a widely employed strategy to overcome pharmacokinetic limitations of active pharmaceutical ingredients (APIs), such as poor solubility, low permeability, or rapid metabolism. Phosphorylation is a common approach to enhance the water solubility of a drug. This compound can be used to install a phosphate group onto a hydroxyl- or amine-containing drug, which is then masked with the 4-nitrobenzyl groups. These groups can be designed to be cleaved in vivo, releasing the active drug.
The 4-nitrobenzyl group is particularly interesting for targeted cancer therapy. Some tumors exhibit a hypoxic (low oxygen) environment, and in these regions, nitroreductase enzymes are overexpressed. These enzymes can selectively reduce the nitro group, initiating the cleavage of the protecting group and releasing the cytotoxic drug preferentially at the tumor site.[7][8]
General Scheme for Prodrug Synthesis
Caption: General scheme for the synthesis of a 4-nitrobenzyl-protected phosphate prodrug and its subsequent bioactivation.
Exemplary Protocol: Synthesis of a Phosphoramide Prodrug
This protocol is adapted from the general principles of synthesizing phosphoramide mustards, which have been investigated as nitroreductase-activated prodrugs.[7]
-
Phosphorylation of the Linker/Drug: To a stirred solution of an amino-containing drug or linker (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous dichloromethane at -78 °C, add this compound (1.1 eq) dropwise.[9]
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight under an argon atmosphere.
-
Monitoring and Workup: Monitor the formation of the phosphoramidate by ³¹P NMR. Upon completion, wash the reaction mixture with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting bis(4-nitrobenzyl) phosphoramidate by column chromatography.
The low temperature is crucial to control the reactivity of the phosphorochloridate and prevent side reactions. The choice of a non-nucleophilic base is important to avoid competition with the intended nucleophile.
Quantitative Data Summary
While specific yields are highly dependent on the substrate, the phosphorylation reaction using this compound generally proceeds in moderate to good yields.
| Application | Substrate Type | Typical Yield Range | Reference |
| Prodrug Synthesis | Alcohols/Amines | 50-80% | [7][10] |
| Nucleotide Synthesis | Nucleosides | 60-90% | [11] |
Safety and Handling
As a reactive chemical, this compound must be handled with appropriate safety precautions. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. The compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere to maintain its reactivity.[1]
Conclusion
This compound is a powerful and versatile reagent for the phosphorylation of a wide range of molecules. Its strategic value lies in the stability of the 4-nitrobenzyl protecting groups and the multiple, selective methods for their cleavage, including catalytic hydrogenation and enzymatic reduction. This allows for its seamless integration into complex synthetic routes for oligonucleotides and for the design of innovative prodrugs, particularly for targeted therapies. By understanding the underlying chemical principles and adhering to carefully designed protocols, researchers can effectively harness the capabilities of this important synthetic tool.
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Introduction: The Role of Bis(4-nitrobenzyl) phosphorochloridate in Modern Synthesis
An In-Depth Technical Guide to the Solubility and Handling of Bis(4-nitrobenzyl) phosphorochloridate
This compound (CAS 57188-46-2) is a highly reactive and effective phosphorylating reagent, critical in various advanced organic synthesis applications.[1][2] Its primary utility lies in its ability to introduce a phosphate group, a fundamental transformation in the synthesis of nucleotides, oligonucleotides, and other biologically significant molecules.[3] The presence of the two 4-nitrobenzyl protecting groups offers distinct advantages in multi-step synthesis, allowing for selective deprotection under specific conditions.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the essential technical data for this compound. Moving beyond a simple recitation of facts, we will explore the causality behind its reactivity, establish self-validating protocols for its safe and effective use, and ground all recommendations in authoritative references. As a senior application scientist, the goal is to equip you not just with procedures, but with the understanding required to innovate and troubleshoot effectively in the laboratory.
Section 1: Physicochemical Properties and Solubility Profile
A foundational understanding of a reagent's physical and chemical properties is non-negotiable for its successful application. This compound is typically supplied as a white solid.[1] Its core structure features a reactive phosphorochloridate group, which is the epicenter of its chemical utility.[1]
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for accurate reagent measurement and reaction stoichiometry.
| Property | Value | Source |
| CAS Number | 57188-46-2 | [1][2] |
| Molecular Formula | C₁₄H₁₂ClN₂O₇P | [1] |
| Molecular Weight | 386.68 g/mol | [1] |
| Appearance | White Solid | [1] |
Solubility: A Practical Assessment
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its reactivity profile and common use cases provide significant insight into its solubility characteristics. The reagent's high sensitivity to moisture and its decomposition in water necessitate the use of anhydrous aprotic solvents.[1][4]
The choice of solvent is therefore dictated by two primary factors: the need to prevent hydrolysis of the highly reactive P-Cl bond and the ability to dissolve the reagent and substrate to facilitate the reaction.
| Solvent Class | Recommendation & Rationale |
| Aprotic Solvents | Highly Recommended . Anhydrous dichloromethane, tetrahydrofuran (THF), and acetone are commonly employed.[5] These solvents are ideal as they prevent the hydrolysis of the phosphorochloridate and effectively solubilize the reagent for participation in nucleophilic substitution reactions. |
| Protic Solvents | Not Recommended . Alcohols, amines, and water will react with this compound, leading to its decomposition and the formation of undesired byproducts.[4] This reactivity makes protic solvents unsuitable for most applications. |
| Aqueous Systems | Incompatible . The compound decomposes in contact with water.[4] Reactions must be conducted under strictly anhydrous conditions. |
Section 2: Core Reactivity and Mechanism of Phosphorylation
The efficacy of this compound as a phosphorylating agent is rooted in the electrophilic nature of the phosphorus atom, which is bonded to a good leaving group (chloride) and electron-withdrawing groups. This chemical environment makes the phosphorus center highly susceptible to attack by nucleophiles.[1]
The fundamental reaction is a nucleophilic substitution at the phosphorus center.[6] A nucleophile (typically an alcohol or an amine) attacks the phosphorus atom, leading to the formation of a pentacoordinate transition state or intermediate. Subsequently, the chloride ion is expelled, resulting in the formation of a new phosphoryl bond. The 4-nitrobenzyl groups are spectator ligands during this core transformation but play a crucial role as protecting groups that can be removed in later synthetic steps.
Step-by-Step Procedure:
-
Preparation : Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for 4 hours) and assembled while hot under a stream of inert gas (N₂ or Ar).
-
Reagent Dissolution : In the reaction flask, dissolve the alcohol substrate (1.0 equivalent) and a non-nucleophilic base like pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction upon addition of the phosphorylating agent.
-
Reagent Addition : In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring, cooled substrate solution over 10-15 minutes.
-
Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, carefully quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, then dry over an anhydrous drying agent like sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified using silica gel column chromatography to yield the desired phosphorylated compound.
Conclusion
This compound is an invaluable tool for chemical synthesis, particularly for phosphorylation reactions that are central to drug discovery and molecular biology. I[1][3]ts high reactivity, while being the source of its utility, also necessitates a thorough understanding of its properties for safe and effective handling. By comprehending the causality behind its reactivity, adhering to stringent safety protocols, and employing validated experimental procedures, researchers can fully leverage the synthetic power of this important reagent.
References
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Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Bis(4-nitrobenzyl) phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Potent Tool Requiring Careful Handling
Bis(4-nitrobenzyl) phosphorochloridate (CAS Number: 57188-46-2) is a highly reactive phosphorylating agent crucial in various organic synthesis pathways, particularly in the development of novel pharmaceutical compounds.[1] Its utility lies in the reactive phosphorochloridate group, which readily undergoes nucleophilic substitution, making it an effective reagent for introducing a phosphate moiety.[1] Typically appearing as a white solid with a molecular formula of C14H12ClN2O7P and a molecular weight of 386.68 g/mol , its potent reactivity necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1] This guide provides an in-depth overview of the hazards associated with this compound and outlines best practices for its safe use in a research and development setting.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to its corrosive and irritant properties.[1] Based on available data, its GHS classification is summarized in the table below.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07: Exclamation Mark |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger | GHS05: Corrosion |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation | Warning | GHS07: Exclamation Mark |
It is imperative to recognize the severity of these hazards. Direct contact with the skin can lead to irritation, while exposure to the eyes can result in serious, potentially irreversible damage.[1][2] Inhalation of the dust can irritate the respiratory system.[1] While a comprehensive toxicological profile for this specific compound is not widely available, its structural similarity to other corrosive and moisture-sensitive reagents suggests that it should be handled with the utmost care.[2]
Safe Handling and Storage: A Proactive Approach to Safety
Given its hazardous nature and sensitivity to moisture, the following handling and storage protocols are essential.[1]
Engineering Controls and Work Practices:
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2]
-
Containment: When weighing or transferring the solid, perform these actions in a designated area, such as a weighing enclosure or glove box, to prevent the dispersal of dust.
-
Moisture Control: This compound is sensitive to moisture.[1] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents and reagents should be used.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[3]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, strong bases, alcohols, and amines.[1][3]
-
Container: Keep the container tightly sealed to prevent contact with moisture and atmospheric humidity.[2] The use of a desiccator for storage is recommended.
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate personal protective equipment is mandatory when working with this compound.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should also be worn, especially when there is a risk of splashing.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] Inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be worn.[2]
-
Respiratory Protection: If there is a potential for dust generation and engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with a particulate filter is necessary.[4]
Emergency Response Procedures: Preparedness is Key
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Response:
In the case of a spill, the following workflow should be initiated:
Caption: Emergency Spill Response Workflow for this compound.
Stability and Reactivity
This compound is a reactive compound.
-
Reactivity: It is highly reactive towards nucleophiles.
-
Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[1]
-
Conditions to Avoid: Exposure to moisture, heat, and incompatible materials.[3]
-
Incompatible Materials: Water, strong oxidizing agents, strong bases, alcohols, and amines.[3]
-
Hazardous Decomposition Products: Upon decomposition, it may produce hazardous substances such as nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride gas, and phosphorus oxides.[3]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Procedure: Dispose of the chemical and any contaminated materials in a designated, labeled, and sealed container.
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[2]
Conclusion: A Commitment to a Culture of Safety
This compound is an invaluable reagent in the pursuit of scientific advancement. However, its utility is intrinsically linked to a steadfast commitment to safety. By understanding its hazards, implementing robust handling and storage protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this powerful compound. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of responsible scientific practice.
References
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- SDS – SECTION 4.
- Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco.
- SAFETY D
- Safety D
- SAFETY D
- First Aid Procedures for Chemical Hazards. NIOSH | CDC.
- 4 - SAFETY D
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The Advent of a Phosphorylating Workhorse: A Technical Guide to Bis(4-nitrobenzyl) phosphorochloridate
An In-depth Exploration of its Discovery, Synthesis, and Enduring Role in Chemical Biology and Drug Development
Introduction: The Unseen Architect of Synthetic Nucleic Acids
In the landscape of modern molecular biology and drug discovery, the ability to chemically synthesize oligonucleotides with precision is paramount. This capability underpins a vast array of technologies, from therapeutic antisense oligonucleotides and siRNAs to the primers and probes that drive genetic diagnostics and research. At the heart of the foundational phosphotriester method for oligonucleotide synthesis lies a critical, yet often overlooked, reagent: Bis(4-nitrobenzyl) phosphorochloridate. This potent phosphorylating agent emerged as a key solution to the challenges of creating stable and manipulable phosphate linkages, paving the way for the routine synthesis of custom DNA and RNA fragments. This technical guide delves into the historical context of its discovery, details its synthesis and chemical properties, and explores its pivotal applications, offering researchers and drug development professionals a comprehensive understanding of this essential molecule.
I. A Historical Perspective: The Rise of Phosphotriester Chemistry and the Need for Robust Protecting Groups
The mid-20th century witnessed the dawn of chemical oligonucleotide synthesis, a field pioneered by the groundbreaking work of researchers like Michelson, Todd, and Khorana.[1][2] Early methodologies, such as the phosphodiester approach, were hampered by the inherent instability and low solubility of the charged phosphate intermediates, making the synthesis of long oligonucleotides a formidable challenge.[2]
The conceptual breakthrough came with the development of the phosphotriester approach in the late 1960s and 1970s, championed by scientists including R. L. Letsinger and C. B. Reese.[1][3][4] This strategy revolved around masking the anionic charge of the phosphate group with a protecting group, rendering the intermediates neutral, more soluble in organic solvents, and amenable to purification by chromatography. This innovation dramatically improved the efficiency and scalability of oligonucleotide synthesis.[3]
The success of the phosphotriester method was intrinsically linked to the judicious choice of the phosphate protecting group. An ideal protecting group needed to be stable throughout the iterative cycles of oligonucleotide chain extension yet readily cleavable under conditions that would not damage the growing nucleic acid chain. It is within this context that the 4-nitrobenzyl group emerged as a highly effective protecting moiety, and consequently, this compound was developed as the reagent to install it.
While a singular "discovery" paper for this compound is not readily apparent, its use is firmly rooted in the extensive body of work on the phosphotriester method from the 1970s. The rationale for its design is clear: the electron-withdrawing nature of the nitro group facilitates the removal of the benzyl group under specific conditions, providing the necessary balance of stability and lability.
II. The Chemistry of this compound: Synthesis and Properties
This compound is a white solid with the molecular formula C₁₄H₁₂ClN₂O₇P and a molecular weight of 386.68 g/mol .[5] Its key functional feature is the highly reactive phosphorochloridate group, which readily undergoes nucleophilic substitution, making it an excellent phosphorylating agent.[5] The compound is sensitive to moisture and should be stored in a cool, dry environment to maintain its reactivity.[5]
A. Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-nitrobenzyl alcohol.
Step 1: Preparation of Bis(4-nitrobenzyl) hydrogen phosphate
The first step involves the phosphorylation of 4-nitrobenzyl alcohol. A common method is the reaction of the alcohol with phosphorus oxychloride in the presence of a base, such as pyridine, to form the corresponding phosphite, which is then oxidized to the phosphate. Alternatively, direct phosphorylation can be achieved, though this can be less controlled. A more controlled approach involves the reaction of 4-nitrobenzyl alcohol with a phosphorylating agent to form a diester.
Step 2: Conversion to this compound
The resulting bis(4-nitrobenzyl) hydrogen phosphate is then converted to the desired phosphorochloridate. This is typically accomplished by reacting the phosphate with a chlorinating agent, such as phosphorus pentachloride (PCl₅). The reaction proceeds by substitution of the hydroxyl group on the phosphate with a chlorine atom.
Representative Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of similar compounds. Researchers should consult original literature and perform appropriate safety assessments before conducting any experiment.
Part A: Synthesis of Bis(p-nitrobenzyl) hydrogen phosphate
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-nitrobenzyl alcohol (2 equivalents) in anhydrous pyridine.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(p-nitrobenzyl) hydrogen phosphate, which can be purified by crystallization.
Part B: Synthesis of this compound
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend bis(p-nitrobenzyl) hydrogen phosphate (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride or benzene.
-
Add phosphorus pentachloride (1.1 equivalents) portion-wise to the suspension with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or ³¹P NMR).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane).
| Property | Value |
| CAS Number | 57188-46-2 |
| Molecular Formula | C₁₄H₁₂ClN₂O₇P |
| Molecular Weight | 386.68 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 172-175 °C (for the related bis(4-nitrophenyl) phosphate)[6] |
| Solubility | Soluble in chlorinated solvents, reacts with water. |
| Key Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[5] |
Table 1: Physicochemical Properties of this compound and Related Compounds.
III. Mechanism of Action and Applications in Oligonucleotide Synthesis
The primary application of this compound is as a phosphorylating agent in the phosphotriester method of oligonucleotide synthesis. The process involves the sequential addition of protected nucleoside monomers to a growing chain, with the phosphorochloridate serving to create the phosphotriester linkage between the 3'-hydroxyl of one nucleoside and the 5'-hydroxyl of the next.
A. The Phosphorylation Reaction
The reaction proceeds via a nucleophilic attack of a hydroxyl group (e.g., from a protected nucleoside) on the electrophilic phosphorus atom of this compound, displacing the chloride ion. This forms a protected phosphotriester intermediate.
Caption: General workflow of phosphorylation using this compound.
B. The Role of the 4-Nitrobenzyl Protecting Group
The two 4-nitrobenzyl groups serve as protecting groups for the phosphate backbone during the subsequent steps of oligonucleotide synthesis. Their key features include:
-
Stability: They are stable to the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group and the basic conditions of some coupling reactions.
-
Cleavability: The electron-withdrawing nitro group makes the benzylic protons more acidic and the benzyl-oxygen bond susceptible to cleavage under specific reductive conditions.
C. Deprotection of the 4-Nitrobenzyl Group
Representative Experimental Protocol: Deprotection of 4-Nitrobenzyl Phosphate Esters
-
Dissolve the fully protected oligonucleotide in a suitable solvent, such as a mixture of methanol, water, and a weak base (e.g., triethylamine) to ensure solubility and neutralize any generated acids.
-
Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight).
-
Subject the mixture to an atmosphere of hydrogen gas (H₂), either at atmospheric pressure (using a balloon) or under elevated pressure in a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature until the deprotection is complete (monitored by HPLC or TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected oligonucleotide.
The mechanism of catalytic hydrogenation involves the reduction of the nitro group to an amino group, followed by hydrogenolysis of the benzyl-oxygen bond to release the free phosphate and 4-methylaniline.
Caption: Workflow for the deprotection of 4-nitrobenzyl groups from a synthetic oligonucleotide.
IV. Conclusion and Future Outlook
This compound stands as a testament to the ingenuity of early nucleic acid chemists. Its development was a critical enabler of the phosphotriester method, which for many years was the gold standard for oligonucleotide synthesis. While the phosphoramidite method has now largely superseded the phosphotriester approach for routine, high-throughput synthesis due to its faster coupling times, the fundamental principles of phosphate protection remain central to the field.
The legacy of this compound and the 4-nitrobenzyl protecting group continues to be relevant. The understanding of its chemistry informs the design of new protecting groups for sensitive and modified oligonucleotides used in advanced therapeutics and diagnostics. As the demand for synthetic nucleic acids with diverse chemical modifications grows, the foundational knowledge derived from the study of reagents like this compound will undoubtedly continue to guide innovation in the field.
V. References
-
Letsinger, R. L., & Ogilvie, K. K. (1969). Steps in the development of the phosphotriester method of oligonucleotide synthesis. Accounts of Chemical Research, 2(9), 299-305.
-
Reese, C. B. (1978). The chemical synthesis of oligo- and poly-nucleotides by the phosphotriester approach. Tetrahedron, 34(21), 3143-3179.
-
Catlin, J. C., & Cramer, F. (1973). Deoxy oligonucleotide synthesis via the triester method. The Journal of Organic Chemistry, 38(2), 245-250.
-
Khorana, H. G. (1979). Total synthesis of a gene. Science, 203(4381), 614-625.
-
Letsinger, R. L., & Mahadevan, V. (1965). Oligonucleotide synthesis on a polymer support. Journal of the American Chemical Society, 87(15), 3526-3527.
-
Uhlmann, E., & Pfleiderer, W. (1980). New improvements in oligonucleotide synthesis by use of the p-nitrophenylethyl phosphate blocking group and its deprotection by DBU or DEN. Tetrahedron Letters, 21(12), 1181-1184.
-
Saneyoshi, H., et al. (2015). Bioreductive deprotection of 4-nitrobenzyl group on thymine base in oligonucleotides for the activation of duplex formation. Bioorganic & Medicinal Chemistry Letters, 25(23), 5632-5635.
-
The Chemical Properties and Handling of this compound. (n.d.). Retrieved from a representative chemical supplier's technical documentation.
-
Hartman, W. W., & Rahrs, E. J. (1955). p-Nitrobenzyl alcohol. Organic Syntheses, 35, 78.
-
Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. (n.d.). Retrieved from a representative chemical supplier's technical documentation.
-
van Boom, J. H., Burgers, P. M. J., & van Deursen, P. H. (1976). 2,2,2-trichloroethyl 2-chlorophenyl phosphorochloridate: A convenient reagent for the formation of internucleotide linkages. Tetrahedron Letters, 17(11), 869-872.
-
Reese, C. B., & Zard, L. (1981). Some observations relating to the oximate ion promoted unblocking of oligonucleotide aryl esters. Nucleic Acids Research, 9(18), 4611-4626.
-
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
-
Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.
-
Reese, C. B. (2005). Oligo- and poly-nucleotides: 50 years of chemical synthesis. Organic & Biomolecular Chemistry, 3(21), 3851-3868.
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- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Historical Background [tud.ttu.ee]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. A Brief History of Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. nbinno.com [nbinno.com]
- 6. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]
An In-Depth Technical Guide to Bis(4-nitrobenzyl) phosphorochloridate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-nitrobenzyl) phosphorochloridate is a pivotal reagent in modern organic and medicinal chemistry, primarily utilized as a highly effective phosphorylating agent. Its unique molecular architecture, featuring two 4-nitrobenzyl ester groups, allows for the strategic introduction of a phosphate moiety that can be subsequently removed under specific, mild conditions. This guide provides a comprehensive overview of the molecular structure, formula, and key properties of this compound. It details a robust synthesis protocol, explores the mechanistic underpinnings of its application as a phosphate-protecting group, and discusses its significance in the development of novel therapeutics, particularly in oligonucleotide synthesis.
Molecular Structure and Physicochemical Properties
This compound is a solid, moisture-sensitive compound that serves as a cornerstone reagent for phosphorylation reactions.[1] A thorough understanding of its molecular characteristics is fundamental to its effective application in complex synthetic pathways.
Molecular Formula and Structure
The molecular formula of this compound is C₁₄H₁₂ClN₂O₇P.[2] The central phosphorus atom is bonded to an oxygen atom, a chlorine atom, and two benzyloxy groups, each substituted with a nitro group at the para position.
Caption: Molecular Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 57188-46-2 | [2] |
| Molecular Weight | 386.68 g/mol | [2] |
| Appearance | White solid | [1] |
| Moisture Sensitivity | Sensitive to moisture | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of phosphoryl chloride (POCl₃) with 4-nitrobenzyl alcohol. The stoichiometry of this reaction is critical to ensure the desired bis-substituted product.
Synthesis Workflow
The general workflow for the synthesis involves the controlled addition of 4-nitrobenzyl alcohol to phosphoryl chloride in an appropriate solvent and in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of phosphorochloridates from alcohols and phosphoryl chloride.
Materials:
-
4-Nitrobenzyl alcohol
-
Phosphoryl chloride (POCl₃)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrobenzyl alcohol (2.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 equivalents) to the solution.
-
Slowly add phosphoryl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding cold water.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Application as a Phosphate Protecting Group
In the synthesis of complex biomolecules such as oligonucleotides and phosphorylated peptides, the protection of reactive functional groups is paramount to prevent unwanted side reactions. The 4-nitrobenzyl group is a well-established protecting group for phosphate moieties.
Mechanism of Protection and Deprotection
This compound reacts with a hydroxyl group, such as the 5'-hydroxyl of a nucleoside, to form a stable phosphotriester. The 4-nitrobenzyl groups mask the acidic protons of the phosphate, rendering it unreactive in subsequent synthetic steps.
The deprotection, or removal, of the 4-nitrobenzyl groups is typically achieved through reduction of the nitro groups to amino groups, followed by cleavage. This two-step process offers a mild and selective method for unmasking the phosphate.
Caption: Deprotection pathway for a 4-nitrobenzyl protected phosphate.
Significance in Drug Development
The ability to selectively phosphorylate molecules is crucial in drug development. Phosphorylation can improve the solubility, bioavailability, and targeting of drug candidates. This compound serves as a key tool in the synthesis of such modified therapeutics.
Its most prominent application is in the chemical synthesis of oligonucleotides, which are short DNA or RNA molecules with therapeutic potential. In this context, the reagent is used to create the phosphodiester backbone of the oligonucleotide chain. The use of the 4-nitrobenzyl protecting group allows for the efficient and controlled assembly of the desired nucleotide sequence.
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
-
Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[2]
Conclusion
This compound is a versatile and indispensable reagent for researchers and scientists in the field of organic synthesis and drug development. Its utility as a phosphorylating agent, coupled with the reliable protection and deprotection of phosphate groups, makes it a valuable tool in the construction of complex molecules, particularly in the burgeoning field of oligonucleotide therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.
References
- Wiley-VCH. (2007).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- The Chemical Properties and Handling of this compound. (n.d.). Google Cloud.
Sources
Methodological & Application
Application Notes and Protocols for Oligonucleotide Synthesis Using Bis(4-nitrobenzyl) phosphorochloridate
Introduction: A Modern Perspective on a Classic Phosphorylating Agent
In the landscape of automated oligonucleotide synthesis, the phosphoramidite method has become the undisputed standard due to its high efficiency and amenability to solid-phase techniques. However, a deep understanding of alternative and foundational chemistries, such as the phosphotriester approach, remains critical for specialized applications, troubleshooting, and the development of novel nucleic acid analogs. Bis(4-nitrobenzyl) phosphorochloridate emerges from this historical context as a potent phosphorylating agent. Its utility lies in the introduction of a stable phosphotriester linkage, with the 4-nitrobenzyl groups serving as protecting moieties for the phosphate backbone.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this compound in oligonucleotide synthesis. We will delve into the mechanistic underpinnings of the phosphotriester approach, provide detailed experimental procedures, and discuss the critical aspects of deprotection and purification. This document is structured to offer not just a set of instructions, but a foundational understanding of the chemical causality behind each step, empowering the user to adapt and troubleshoot as needed.
Scientific Principles and Mechanistic Overview
The phosphotriester method of oligonucleotide synthesis was a significant advancement from the earlier phosphodiester approach, primarily by protecting the phosphate group to prevent unwanted side reactions and branching of the growing oligonucleotide chain.[1] The use of this compound is a classic example of this strategy.
The overall synthesis proceeds in a cyclical manner, typically on a solid support, involving four key steps:
-
Deprotection/Deblocking: Removal of the 5'-protecting group (commonly a dimethoxytrityl, DMT, group) from the support-bound nucleoside to expose the 5'-hydroxyl for the coupling reaction.
-
Coupling: Reaction of the free 5'-hydroxyl group with the incoming protected nucleoside monomer, which has been phosphorylated with an agent like this compound.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the subsequent cycles.[2]
-
Oxidation (in the context of phosphite-triester chemistry): This step is not explicitly required when using a P(V) reagent like a phosphorochloridate, as the phosphorus is already in the stable pentavalent state.[2]
The choice of the 4-nitrobenzyl protecting group is predicated on its stability to the acidic conditions required for DMT removal and its susceptibility to cleavage under specific deprotection conditions, which differ from those used for more common protecting groups like the β-cyanoethyl group.[1]
Safety and Handling of this compound
As a reactive phosphorochloridate, this reagent requires careful handling to ensure laboratory safety and maintain its chemical integrity.
-
Hazard Profile: this compound is a moisture-sensitive solid.[3] It is irritating to the skin, eyes, and respiratory system.[3] All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Storage: The reagent should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids, bases, and alcohols.
Experimental Protocols
Part 1: Preparation of a 5'-Phosphorylated Nucleoside Monomer
This protocol describes the initial phosphorylation of a 5'-hydroxyl protected nucleoside with this compound. This activated monomer can then be used in the subsequent coupling step.
Materials:
-
5'-O-DMT protected nucleoside (e.g., 5'-O-DMT-thymidine)
-
This compound
-
Anhydrous pyridine
-
Dry dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the 5'-O-DMT protected nucleoside (1.0 eq) in anhydrous pyridine.
-
Addition of Phosphorylating Agent: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.2 eq) in anhydrous pyridine and add this solution dropwise to the stirring nucleoside solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol, 95:5).
-
Work-up: Once the reaction is complete, quench it by the slow addition of water. Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the 5'-O-DMT-nucleoside-3'-O-(bis(4-nitrobenzyl)phosphate).
Part 2: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the steps for a single coupling cycle on a solid support (e.g., controlled pore glass, CPG) functionalized with the initial nucleoside.
Materials and Reagents:
-
Nucleoside-functionalized CPG solid support
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in DCM
-
Coupling Reagents:
-
Previously prepared 3'-phosphorylated nucleoside monomer (from Part 1)
-
Activating Agent: A suitable coupling agent such as 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) or a similar arylsulfonyl chloride derivative.[4]
-
Anhydrous pyridine or acetonitrile
-
-
Capping Solution A: Acetic anhydride in THF/Pyridine
-
Capping Solution B: 16% N-Methylimidazole in THF
-
Washing Solvents: Acetonitrile, DCM
Workflow:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Procedure:
-
Deblocking: Treat the solid support with the deblocking solution for 2-3 minutes to remove the DMT group. The appearance of a bright orange color indicates the release of the dimethoxytrityl cation. Wash the support thoroughly with acetonitrile and DCM.
-
Coupling: a. Prepare the coupling solution by dissolving the 3'-phosphorylated nucleoside monomer (5-10 eq) and the activating agent (e.g., MSNT, 10-20 eq) in anhydrous pyridine or acetonitrile. b. Add the coupling solution to the solid support and allow it to react for 15-30 minutes.
-
Washing: Wash the support extensively with acetonitrile and DCM to remove unreacted reagents.
-
Capping: Treat the support with a mixture of Capping Solution A and B for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups.
-
Washing: Wash the support with acetonitrile and DCM. The support is now ready for the next synthesis cycle.
Part 3: Cleavage and Deprotection
This protocol describes the final steps to release the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.
Materials:
-
Concentrated ammonium hydroxide
-
Deprotection Reagent for 4-nitrobenzyl groups: A solution of an aldoxime (e.g., p-nitrobenzaldoxime) and a non-nucleophilic base (e.g., 1,1,3,3-tetramethylguanidine, TMG) in a suitable solvent.[5][6]
Procedure:
-
Cleavage from Support and Base Deprotection: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours or at 55 °C for 30 minutes. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.
-
Collection: Collect the ammoniacal solution containing the oligonucleotide. Evaporate the solution to dryness.
-
Deprotection of 4-Nitrobenzyl Groups: a. Dissolve the dried, partially deprotected oligonucleotide in the aldoxime/TMG deprotection solution. b. Heat the mixture at a specified temperature (e.g., 70 °C) for a designated time (e.g., 1-2 hours), as determined by optimization.[5] c. The aldoximate ion acts as a nucleophile to remove the 4-nitrobenzyl groups from the phosphotriester backbone.
-
Work-up and Desalting: After deprotection, the oligonucleotide can be precipitated with ethanol or desalted using size-exclusion chromatography to remove the deprotection reagents and byproducts.
Reaction Mechanism and Data
The coupling reaction proceeds through the activation of the phosphotriester monomer by the arylsulfonyl chloride, followed by nucleophilic attack from the 5'-hydroxyl group of the support-bound nucleoside.
Caption: Simplified mechanism of the coupling reaction.
Table 1: Critical Parameters for Oligonucleotide Synthesis
| Parameter | Recommended Condition | Rationale |
| Monomer Concentration | 5-10 equivalents | To drive the coupling reaction to completion and achieve high stepwise efficiency. |
| Activator Concentration | 10-20 equivalents | To ensure rapid and complete activation of the phosphotriester monomer. |
| Coupling Time | 15-30 minutes | Sufficient time for the reaction to go to completion without significant side reactions. |
| Deprotection Temperature (4-nitrobenzyl) | 70 °C | To facilitate the efficient removal of the robust 4-nitrobenzyl groups.[5] |
| Deprotection Time (4-nitrobenzyl) | 1-2 hours | To ensure complete deprotection of the phosphate backbone. |
Purification and Analysis
After synthesis and deprotection, the crude oligonucleotide mixture will contain the full-length product, truncated sequences (failure sequences), and byproducts from the chemical reactions. Purification is essential to isolate the desired full-length oligonucleotide.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for purifying oligonucleotides. If the final DMT group is left on (DMT-on purification), the highly hydrophobic DMT group allows for excellent separation of the full-length product from the non-DMT-containing failure sequences. Anion-exchange HPLC can also be used to separate oligonucleotides based on their charge (i.e., length).
-
Polyacrylamide Gel Electrophoresis (PAGE): For very high-purity requirements, denaturing PAGE can be used to separate oligonucleotides with single-base resolution.
The purity and identity of the final oligonucleotide should be confirmed by analytical HPLC and mass spectrometry.
Conclusion
The use of this compound in a phosphotriester-based oligonucleotide synthesis strategy represents a robust, albeit more traditional, method for generating nucleic acid sequences. The stability of the 4-nitrobenzyl protecting group provides a distinct advantage in specific contexts where lability to standard deprotection conditions is a concern. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in these application notes, researchers can successfully employ this classic phosphorylating agent for their specialized oligonucleotide synthesis needs. The key to success lies in the careful execution of each step, from the initial phosphorylation of the monomer to the final deprotection and purification of the target oligonucleotide.
References
-
Reese, C. B., & Zard, L. (1981). Some observations relating to the oximate ion promoted unblocking of oligonucleotide aryl esters. Nucleic Acids Research, 9(18), 4611–4626. [Link]
-
Letsinger, R. L., & Ogilvie, K. K. (1969). Synthesis of oligothymidylates via phosphotriester intermediates. Journal of the American Chemical Society, 91(12), 3350–3355. [Link]
-
Patel, T. P., Chauncey, M. A., Millican, T. A., Bose, C. C., & Eaton, M. A. W. (1984). A rapid deprotection procedure for phosphotriester DNA synthesis. Nucleic Acids Research, 12(17), 6853–6859. [Link]
-
Patel, T. P., Millican, T. A., Bose, C. C., Titmas, R. C., Mock, G. A., & Eaton, M. A. (1982). Improvements to solid phase phosphotriester synthesis of deoxyoligonucleotides. Nucleic Acids Research, 10(18), 5605–5620. [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
- Reese, C. B., & Yau, L. (1978). Reaction between 4-nitrobenzaldoximate ion and phosphotriesters. Tetrahedron Letters, 19(46), 4443–4446.
-
Saneyoshi, H., et al. (2015). Bioreductive deprotection of 4-nitrobenzyl group on thymine base in oligonucleotides for the activation of duplex formation. Bioorganic & Medicinal Chemistry Letters, 25(23), 5632-5635. [Link]
-
Cosstick, R., & Williams, D. M. (1987). An approach to the stereoselective synthesis of Sp-dinucleoside phosphorothioates using phosphotriester chemistry. Nucleic Acids Research, 15(23), 9921–9932. [Link]
- Reese, C. B., & Pei-Zhuo, Z. (1993). Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal. Journal of the Chemical Society, Perkin Transactions 1, (19), 2291-2301.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An approach to the stereoselective synthesis of Sp-dinucleoside phosphorothioates using phosphotriester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid deprotection procedure for phosphotriester DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid deprotection procedure for phosphotriester DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Peptide Phosphorylation using Bis(4-nitrobenzyl) phosphorochloridate
Introduction
Protein phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes, from signal transduction to cell division.[1][2] The study of these fundamental mechanisms relies heavily on the availability of synthetically produced phosphopeptides, which serve as critical tools for investigating enzyme-substrate specificity, protein-protein interactions, and signaling pathways.[1][3]
Among the various chemical methods for synthesizing phosphopeptides, the "global phosphorylation" approach, where a pre-synthesized peptide is phosphorylated, offers a flexible strategy.[4] This application note provides a detailed guide for researchers on the use of Bis(4-nitrobenzyl) phosphorochloridate for the efficient phosphorylation of serine, threonine, and tyrosine residues in peptides. This reagent is favored for its stability and the unique properties of the 4-nitrobenzyl (pNB) protecting group, which is stable to acidic conditions used in peptide synthesis but can be cleanly removed under neutral conditions via hydrogenolysis.[5]
This document will cover the reaction mechanism, provide detailed step-by-step protocols for phosphorylation and deprotection, present expected outcomes, and offer a troubleshooting guide for common challenges.
Mechanism of Action: The Role of the Phosphorochloridate and pNB Group
The phosphorylation of a peptide's hydroxyl group (on Ser, Thr, or Tyr) using this compound is a nucleophilic substitution reaction. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic phosphorus atom, displacing the chloride, which is an excellent leaving group. A mild base, such as N-methylimidazole, is typically used to catalyze the reaction and neutralize the HCl byproduct.
The 4-nitrobenzyl (pNB) groups serve as temporary protecting groups for the resulting phosphate triester. The key advantages of the pNB group are:
-
Acid Stability: It is robust and stable under the strongly acidic conditions (e.g., TFA) often used for peptide cleavage from solid-phase resins and removal of other side-chain protecting groups.[6]
-
Orthogonal Deprotection: The pNB groups are selectively removed by catalytic hydrogenolysis, a mild reduction method that does not affect most other functional groups found in peptides.[5] This orthogonality is crucial for complex multi-step syntheses.
Overall Phosphorylation & Deprotection Scheme
Caption: General workflow for peptide phosphorylation and subsequent deprotection.
Experimental Protocols
PART A: Peptide Phosphorylation in Solution
This protocol details the phosphorylation of a purified, unprotected peptide in a solution phase.
1. Materials and Reagents:
-
Peptide containing Ser, Thr, or Tyr with a free hydroxyl group.
-
This compound
-
N-methylimidazole (NMI)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diethyl ether (ice-cold)
-
HPLC-grade water and acetonitrile
-
0.1% Trifluoroacetic acid (TFA) in water/acetonitrile
-
Nitrogen or Argon gas source
-
Standard laboratory glassware, magnetic stirrer, and reaction vessel
2. Step-by-Step Methodology:
-
Peptide Preparation:
-
Dissolve the lyophilized peptide in a minimal amount of anhydrous DCM or DMF in a dry reaction vessel under an inert atmosphere (N₂ or Ar).
-
Ensure the peptide is fully dissolved. Sonication may be required. The concentration should typically be in the range of 10-20 mg/mL.
-
-
Reagent Preparation:
-
In a separate dry vial, dissolve this compound (1.5 to 2.0 equivalents per hydroxyl group) in anhydrous DCM.
-
In another vial, prepare a solution of N-methylimidazole (3.0 to 4.0 equivalents per hydroxyl group) in anhydrous DCM. Causality Note: Using an excess of the phosphorylating agent drives the reaction to completion, while the excess base ensures efficient catalysis and neutralization of HCl.
-
-
Phosphorylation Reaction:
-
Cool the peptide solution to 0 °C in an ice bath.
-
Slowly add the N-methylimidazole solution to the stirring peptide solution.
-
Next, add the this compound solution dropwise over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.
-
-
Reaction Monitoring & Quenching:
-
Monitor the reaction progress by analytical RP-HPLC and/or mass spectrometry (MS) to confirm the formation of the bis(pNB)-protected phosphopeptide. The protected peptide will have a significant mass increase and will be more hydrophobic (longer retention time on RP-HPLC).
-
Once complete, quench the reaction by adding a small amount of water (e.g., 0.1 mL) and stirring for 15 minutes.
-
-
Workup and Purification:
-
Reduce the solvent volume under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the crude product, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the bis(pNB)-protected phosphopeptide using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and confirm the product identity by MS. Lyophilize the pure fractions.
-
Workflow for Peptide Phosphorylation
Sources
- 1. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation-dependent interaction between antigenic peptides and MHC class I: a molecular basis for presentation of transformed self - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
Bis(4-nitrobenzyl) phosphorochloridate as a phosphorylating agent for alcohols
Application Notes and Protocols
Topic: Bis(4-nitrobenzyl) phosphorochloridate as a Phosphorylating Agent for Alcohols
Audience: Researchers, scientists, and drug development professionals.
Harnessing this compound for the Strategic Phosphorylation of Alcohols
Introduction: The Central Role of Phosphorylation
The introduction of a phosphate moiety into a molecule is a cornerstone of chemical and biological sciences. In drug development, phosphorylation can dramatically alter a compound's properties, enhancing solubility, modifying bioavailability, or creating prodrugs that are activated in vivo.[1][2] Biologically, the reversible phosphorylation of alcohols on serine, threonine, and tyrosine residues is a fundamental mechanism for regulating protein function.[3] Achieving this transformation efficiently and selectively in a laboratory setting requires robust chemical tools.
This compound has emerged as a highly effective P(V)-based reagent for this purpose.[2][4] Its utility stems from a combination of high reactivity at the phosphorus center and the strategic use of 4-nitrobenzyl (PNB) protecting groups. These PNB groups are stable under a wide range of reaction conditions but can be cleaved cleanly under mild, specific conditions, making this reagent a versatile choice for complex syntheses. This guide provides an in-depth analysis of the reagent, its mechanism, and detailed protocols for its application, validation, and troubleshooting.
Reagent Profile: Properties and Safe Handling
A thorough understanding of the reagent is paramount for successful and safe experimentation.
Chemical and Physical Properties: this compound is typically a white to off-white solid.[5] It is characterized by the presence of a highly reactive phosphorochloridate functional group, which is the site of nucleophilic attack by the alcohol.
| Property | Value |
| CAS Number | 57188-46-2[6][7][8] |
| Molecular Formula | C₁₄H₁₂ClN₂O₇P[5] |
| Molecular Weight | 386.68 g/mol [5] |
| Appearance | White to off-white solid |
| Melting Point | 172-175 °C |
Causality of Reactivity and Protection: The reagent's efficacy is rooted in two key structural features:
-
The P-Cl Bond: The phosphorus-chlorine bond is highly polarized, rendering the phosphorus atom electrophilic and susceptible to nucleophilic attack by an alcohol. The chloride ion is an excellent leaving group, driving the reaction forward.
-
The 4-Nitrobenzyl (PNB) Groups: These groups serve as robust protecting groups for the resulting phosphate ester. The electron-withdrawing nature of the nitro group enhances the stability of the ester during the reaction and subsequent workup. Critically, these groups can be selectively removed via catalytic hydrogenation without affecting many other common functional groups.[9]
Safety and Handling Protocols: this compound is an irritant and should be handled with care.
-
Hazards: Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a certified chemical fume hood to ensure proper ventilation.[5]
-
Storage: The reagent is sensitive to moisture, which can cause hydrolysis and deactivation.[5] It must be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
Mechanism of Phosphorylation
The reaction proceeds via a classical nucleophilic acyl substitution mechanism at the phosphorus center. The alcohol's lone pair of electrons attacks the electrophilic phosphorus atom, forming a transient trigonal bipyramidal intermediate. The chloride ion is subsequently expelled, and the protonated alcohol is neutralized by a non-nucleophilic base, typically pyridine or a tertiary amine, which also serves to scavenge the HCl byproduct.
Caption: General mechanism for alcohol phosphorylation.
Experimental Protocols: A Step-by-Step Guide
These protocols provide a framework for the phosphorylation of a generic alcohol substrate and the subsequent deprotection to yield the final phosphate monoester.
Rationale: This procedure is designed to maximize yield by rigorously excluding moisture, which would otherwise consume the expensive phosphorylating agent through hydrolysis. The use of a non-nucleophilic base is critical to prevent side reactions.
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Pyridine or Triethylamine (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol substrate (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath. This initial cooling helps to control the exothermicity of the reaction.
-
Addition of Base: Add anhydrous pyridine (3.0 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol solution at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring (Self-Validation): Track the reaction's progress using Thin-Layer Chromatography (TLC). Develop the TLC plate in a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). Visualize spots under UV light and by staining (e.g., potassium permanganate). The reaction is complete upon the disappearance of the starting alcohol spot.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure protected phosphate ester.
Rationale: Catalytic hydrogenation is a mild and efficient method for cleaving the PNB groups. The nitro groups are reduced to anilines, which destabilizes the benzylic C-O bond, leading to its cleavage and release of the free phosphate.
Materials:
-
Protected phosphate ester (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, ~10 mol % Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Setup: Dissolve the protected phosphate ester in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; add it under a flow of inert gas.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).
-
Reaction: Stir the suspension vigorously at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Concentration: Concentrate the filtrate in vacuo to yield the deprotected phosphate monoester, which can be further purified if necessary.
Self-Validating Workflow and Characterization
A trustworthy protocol incorporates checkpoints to validate progress and confirm product identity. This workflow ensures that errors are caught early and that the final product meets the required specifications.
Caption: Self-validating workflow for alcohol phosphorylation.
Analytical Characterization:
-
³¹P NMR Spectroscopy: This is the most definitive technique for phosphorus-containing compounds.[10][11]
-
Protected Intermediate: The bis(4-nitrobenzyl) phosphate triester will typically appear as a singlet in the region of -5 to -15 ppm.
-
Final Product: The deprotected phosphate monoester will show a significant shift, appearing as a singlet closer to 0 to +5 ppm, and its chemical shift may be pH-dependent.
-
-
¹H NMR Spectroscopy:
-
Protected Intermediate: Look for the characteristic signals of the two PNB groups: two sets of doublets between 7.5-8.3 ppm for the aromatic protons and a doublet around 5.2-5.4 ppm for the benzylic CH₂ protons (coupled to phosphorus).
-
Final Product: The disappearance of all PNB signals is a clear indicator of successful deprotection.
-
-
Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the exact mass of both the protected intermediate and the final product, validating their elemental composition.
Illustrative Data and Troubleshooting
The following table provides expected outcomes for different alcohol types. Yields are illustrative and will vary based on the specific substrate.
| Substrate Type | Expected Reactivity | Typical Yield (Protected) | Key Consideration |
| Primary Alcohol | High | > 85% | Reaction is typically fast and clean. |
| Secondary Alcohol | Moderate | 60-85% | May require longer reaction times or slightly elevated temperatures. |
| Tertiary Alcohol | Low / Unreactive | < 10% | Steric hindrance severely impedes nucleophilic attack. |
| Phenol | Moderate | 50-75% | Less nucleophilic than aliphatic alcohols; may require stronger base or longer reaction time. |
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagent due to moisture exposure. 2. Insufficiently dried solvent/glassware. 3. Sterically hindered alcohol. | 1. Use a fresh bottle of the reagent. 2. Ensure all materials are rigorously dried. 3. Increase reaction time/temperature; consider a less hindered phosphorylating agent. |
| Incomplete Reaction | 1. Insufficient reagent. 2. Reaction time too short. | 1. Add an additional portion of the phosphorylating agent. 2. Allow the reaction to stir for a longer period, monitoring by TLC. |
| Multiple Products | 1. Presence of multiple hydroxyl groups. 2. Unstable substrate under basic conditions. | 1. Use protecting group strategies for other hydroxyls. 2. Use a milder base (e.g., 2,6-lutidine) or run the reaction at a lower temperature. |
References
-
Bielawska, A., et al. (2020). Analysis of phosphate esters in plant material. Extraction and purification. PubMed. Available at: [Link]
-
Xiamen AmoyChem Co., Ltd. (n.d.). The Chemical Properties and Handling of this compound. AmoyChem. Available at: [Link]
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Tavousi, M., et al. (2018). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy. ResearchGate. Available at: [Link]
- Ishihara, H., et al. (2002). Process for purification of phosphate esters. Google Patents.
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Yadav, V. K., & Babu, K. G. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Available at: [Link]
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Bradbury, J. H., & O'Shea, J. M. (1968). The purification of phosphate esters on DEAE-cellulose. Scilit. Available at: [Link]
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Maji, R., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Pervova, I. G., et al. (2024). Determination of Nine Organophosphorus Pesticides in Medicinal Plant Raw Materials by High Resolution HPLC–MS/MS. ResearchGate. Available at: [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters. Available at: [Link]
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Shiro, M., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. PMC. Available at: [Link]
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McKenna, C. E., & Khawli, L. A. (1987). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. Available at: [Link]
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Xie, J. Q., et al. (2013). Preparation of a new metallomicelle catalyst for the hydrolysis of bis(4-nitrophenyl) phosphate. ResearchGate. Available at: [Link]
- Li, G., et al. (2012). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Google Patents.
-
Tokuda, Y. (2021). Novel sensing concept for organophosphate monitoring. Scholars Archive. Available at: [Link]
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Singh, R. S., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. Available at: [Link]
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Chen, A., et al. (2020). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]
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Mkhize, S. S., & Nomngongo, P. N. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. MDPI. Available at: [Link]
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An, H., et al. (2013). Synthesis and biological characterization of new aminophosphonates for mitochondrial pH determination by (31)P NMR spectroscopy. PubMed. Available at: [Link]
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Givens, R. S., et al. (2014). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. PMC. Available at: [Link]
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Xinxiang Runyu Material Co., Ltd. (n.d.). Bis(p-nitrobenzyl) phosphorochloridate. Runyu Material. Available at: [Link]
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Hanes, C. S., & Isherwood, F. A. (1949). Separation of the Phosphoric Esters on the Filter Paper Chromatogram. Nature. Available at: [Link]
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Hanes, C. S., & Isherwood, F. A. (1949). Separation of the Phosphoric Esters on the Filter Paper Chromatogram. Semantic Scholar. Available at: [Link]
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LibreTexts. (2022). 9.4: Phosphorylation of Alcohols. Chemistry LibreTexts. Available at: [Link]
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Adams, R., & Jenkins, R. L. (1923). p-NITROBENZOYL CHLORIDE. Organic Syntheses. Available at: [Link]
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Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PMC. Available at: [Link]
-
Shiro, M., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ResearchGate. Available at: [Link]
-
Chembeo. (n.d.). This compound: A Key Reagent for Phosphorylation. Chembeo. Available at: [Link]
-
Chemical Dictionary Network. (n.d.). CAS NO:57188-46-2; bis(p-nitrobenzyl) phosphorochloridate. Available at: [Link]
-
Chemical Plus. (n.d.). Bis(p-nitrobenzyl) Phosphorochloridate (Technical grade) CAS#:57188-46-2. Available at: [Link]
-
Kumar, S., et al. (2019). Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates. Organic Letters. Available at: [Link]
-
Nagy, V., et al. (2013). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PMC. Available at: [Link]
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Application Notes & Protocols for Phosphorylation Using Bis(4-nitrobenzyl) phosphorochloridate
Abstract: This document provides a comprehensive guide to the experimental conditions for phosphorylation utilizing Bis(4-nitrobenzyl) phosphorochloridate. It is intended for researchers, scientists, and professionals in drug development who require a robust method for the introduction of a phosphate moiety onto a variety of substrates, particularly alcohols. This guide details the underlying reaction mechanism, provides step-by-step protocols for phosphorylation and subsequent deprotection, discusses key experimental parameters for reaction optimization, and outlines essential safety and handling procedures. The protocols are designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices to ensure reliable and reproducible results.
Introduction: The Role of this compound in Phosphorylation
The phosphorylation of molecules, particularly in the context of nucleosides, peptides, and small molecule inhibitors, is a critical transformation in medicinal chemistry and chemical biology. The phosphate group can enhance solubility, modulate biological activity, or serve as a handle for further functionalization. This compound is a highly effective phosphorylating agent due to the unique properties of the 4-nitrobenzyl (PNB) protecting groups. These groups offer stability under a range of reaction conditions while being readily cleavable under specific, non-harsh conditions, typically through catalytic hydrogenation. This allows for the efficient synthesis of phosphate monoesters from alcohols.
The key advantages of using this reagent include:
-
High Reactivity: The phosphorochloridate is a potent electrophile, enabling efficient phosphorylation of even sterically hindered alcohols.
-
Stable Intermediate: The resulting bis(4-nitrobenzyl) phosphate ester is generally stable, facilitating purification.
-
Orthogonal Deprotection: The PNB groups can be removed without affecting many other common protecting groups, a crucial feature in multi-step syntheses.
Reaction Mechanism and Rationale
The phosphorylation reaction proceeds via a nucleophilic substitution at the phosphorus center. The alcohol substrate, activated by a suitable base, attacks the electrophilic phosphorus atom of the phosphorochloridate, displacing the chloride leaving group.
The key steps are:
-
Activation of the Nucleophile: A non-nucleophilic base, typically a tertiary amine like pyridine or triethylamine, deprotonates the alcohol substrate, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting alkoxide attacks the phosphorus center of this compound.
-
Displacement: The chloride ion is displaced, forming the stable tri-substituted phosphate ester intermediate and the hydrochloride salt of the base.
The 4-nitrobenzyl groups serve as protecting groups for the phosphate, preventing the formation of undesired pyrophosphates or other side products. Their subsequent removal by catalytic hydrogenation regenerates the phosphate in its free acid or salt form.
Experimental Workflow and Protocols
The overall process involves two main stages: the phosphorylation reaction itself and the subsequent deprotection of the 4-nitrobenzyl groups.
Diagram of the General Experimental Workflow
Application Notes & Protocols: Leveraging Bis(4-nitrobenzyl) phosphorochloridate for Bioreductive Prodrug Synthesis
Introduction: The development of effective therapeutic agents is often hampered by suboptimal pharmacokinetic profiles, such as poor aqueous solubility, limited bioavailability, and off-target toxicity.[1][2] The prodrug approach, wherein a bioactive molecule is temporarily masked with a promoiety, represents a powerful strategy to overcome these limitations.[3][4] Among various prodrug designs, phosphorylation of hydroxyl-containing drugs is a widely adopted method to enhance water solubility and modulate drug delivery.[5][6]
This guide focuses on a specialized phosphorylating agent, Bis(4-nitrobenzyl) phosphorochloridate , which offers a sophisticated, dual-function mechanism for advanced prodrug design. This reagent not only installs a phosphate group to improve physicochemical properties but also incorporates 4-nitrobenzyl moieties that act as bioreductive "triggers."[7][8] These triggers can be selectively activated in the hypoxic microenvironments characteristic of solid tumors, leading to the spatially-controlled release of the active therapeutic agent.[9][10] This application note provides a comprehensive overview of the reagent, the underlying mechanism of bioreductive activation, a detailed protocol for synthesis, and methods for characterization.
Section 1: The Reagent – this compound
This compound is a highly reactive phosphorylating agent designed for the efficient introduction of a bis(4-nitrobenzyl) phosphate group onto nucleophilic moieties, primarily hydroxyl groups.[11][12]
Chemical Properties and Handling
A thorough understanding of the reagent's properties is critical for its successful and safe application.
| Property | Value | Reference |
| CAS Number | 57188-46-2 | [11] |
| Molecular Formula | C₁₄H₁₂ClN₂O₇P | [11] |
| Molecular Weight | 386.68 g/mol | [11] |
| Appearance | Typically a white to off-white solid | [11] |
Causality Behind Handling Procedures: The central phosphorus atom is highly electrophilic due to the presence of three electron-withdrawing groups (two 4-nitrobenzyloxy groups and a chlorine atom). This high reactivity makes the compound an excellent phosphorylating agent but also renders it highly sensitive to moisture.[11] Hydrolysis of the P-Cl bond is a rapid and irreversible process that deactivates the reagent. Therefore, all manipulations must be conducted under strictly anhydrous conditions.
Safety Precautions: this compound is an irritant. It is reported to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[11] The use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory. All work should be performed in a certified chemical fume hood to ensure proper ventilation.[11]
Mechanism of Phosphorylation
The core function of this compound is to act as an electrophile in a nucleophilic substitution reaction. A hydroxyl group on a parent drug molecule (Drug-OH) attacks the phosphorus center, displacing the chloride ion, which is an excellent leaving group. This reaction is typically facilitated by a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated in situ.
Caption: The bioreductive activation pathway for a 4-nitrobenzyl-protected phosphate prodrug.
Section 3: Experimental Protocol – Synthesis of a Model Prodrug
This section provides a generalized, step-by-step protocol for the phosphorylation of a model parent drug containing a primary or secondary alcohol (Drug-OH).
Trustworthiness of the Protocol: This protocol incorporates critical steps derived from standard phosphorylation procedures and the known chemical properties of the reagent. The emphasis on anhydrous conditions, use of an inert atmosphere, and careful monitoring are self-validating measures to ensure reaction success and reproducibility.
Materials and Reagents
| Reagent/Material | Grade/Specification | Rationale |
| Drug-OH (Model Substrate) | >98% Purity, Dry | Purity and absence of water are critical for clean reaction. |
| This compound | Reagent Grade | The key phosphorylating agent. |
| Dichloromethane (DCM) | Anhydrous (<50 ppm H₂O) | Aprotic solvent that solubilizes reagents well. |
| Pyridine or DIPEA | Anhydrous | Non-nucleophilic base to scavenge HCl. |
| Silica Gel | 230-400 mesh | For purification by column chromatography. |
| Ethyl Acetate, Hexanes | HPLC Grade | Mobile phase for chromatography. |
| Nitrogen or Argon Gas | High Purity | To maintain an inert, anhydrous atmosphere. |
| Round-bottom flasks, Septa | Oven-dried | To prevent reagent hydrolysis. |
| Magnetic stirrer, Stir bars | Standard | For reaction mixing. |
| TLC plates (Silica gel 60 F₂₅₄) | Standard | For reaction monitoring. |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of a bis(4-nitrobenzyl) phosphate prodrug.
-
Preparation: All glassware (round-bottom flasks, addition funnel) must be oven-dried for at least 4 hours at 120 °C and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the parent drug (Drug-OH, 1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add anhydrous pyridine (1.5 eq). Cool the resulting solution to 0 °C in an ice-water bath.
-
Expertise Note: Pyridine acts as both a base and a catalyst. An excess is used to ensure complete neutralization of the HCl byproduct.
-
-
Reagent Addition: In a separate dried flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirring solution of the drug over 20-30 minutes, maintaining the temperature at 0 °C.
-
Expertise Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product spot should be more nonpolar than the starting Drug-OH and can be visualized under UV light (due to the nitrobenzyl groups). The reaction is complete upon the disappearance of the limiting reagent (Drug-OH).
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Expertise Note: The acid wash removes the pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final prodrug.
Section 4: Characterization of the Phosphorylated Prodrug
Rigorous analytical characterization is essential to confirm the successful synthesis and purity of the final prodrug. [13][14]
| Analytical Technique | Purpose & Expected Observations |
|---|---|
| ¹H NMR | Confirm the presence of the bis(4-nitrobenzyl) groups (characteristic aromatic signals around 8.2 and 7.5 ppm) and the methylene protons (~5.2 ppm). Observe shifts in the protons adjacent to the newly formed phosphate ester linkage. |
| ¹³C NMR | Confirm the carbon skeleton of the entire molecule. |
| ³¹P NMR | This is a definitive technique for phosphorylation. A single peak in the characteristic phosphate triester region (typically -5 to -15 ppm) confirms the formation of the desired product. The absence of a signal for the starting phosphorochloridate is crucial. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the synthesized prodrug, confirming its elemental composition. [15] |
| HPLC | To determine the purity of the final compound, which should ideally be >95% for biological testing. [16]|
Conclusion
This compound is a powerful and strategic reagent for the synthesis of advanced prodrugs. It enables the installation of a phosphate moiety that is protected by bioreductive triggers, a design that is exceptionally well-suited for developing targeted therapies against diseases characterized by hypoxic regions, such as cancer. The synthetic protocol, while requiring careful attention to anhydrous conditions, is robust and relies on standard organic chemistry techniques. By following the detailed procedures and validation methods outlined in this guide, researchers can confidently employ this reagent to create innovative prodrug candidates with the potential for enhanced efficacy and reduced systemic toxicity.
References
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- National Institutes of Health (NIH). (n.d.). Phosphonate prodrugs: an overview and recent advances - PMC.
- PubMed. (2001). Recent advances in bioreductive drug targeting.
- X-Mol. (n.d.). The Chemical Properties and Handling of Bis(4-Nitrobenzyl)
- ACS Publications. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir | Journal of Medicinal Chemistry.
- ACS Publications. (n.d.).
- Royal Society of Chemistry. (n.d.). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1.
- Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Scheme 4 Bioreductive activation mechanisms of (a)
- ResearchGate. (2025). (PDF) Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs.
- National Institutes of Health (NIH). (2022).
- PubMed. (2007).
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)
- National Institutes of Health (NIH). (n.d.). Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC.
- X-Mol. (2025). Bis(4-Nitrobenzyl)
- Google Patents. (n.d.).
- PubMed. (2022). Phosphoryl Prodrugs: Characteristics to Improve Drug Development.
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- PubMed. (2017).
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step-by-step guide for Bis(4-nitrobenzyl) phosphorochloridate reactions
An In-Depth Guide to the Application of Bis(4-nitrobenzyl) phosphorochloridate in Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring that every step is understood in the context of achieving optimal reaction outcomes. This guide is designed to be a self-validating system, grounding its protocols in established chemical theory and safety practices.
Introduction: The Strategic Importance of this compound
This compound (CAS 57188-46-2) is a highly valued phosphorylating agent in modern organic synthesis[1][2]. Its utility stems from two key structural features: a reactive phosphorochloridate group and two 4-nitrobenzyl (PNB) protecting groups. The phosphorochloridate moiety is an excellent electrophile, readily undergoing nucleophilic substitution with alcohols and amines to form stable phosphate triesters and phosphoramidates, respectively[1].
The PNB groups serve as robust protecting groups that are stable under a variety of reaction conditions but can be selectively removed under specific reductive conditions. This combination makes this compound an ideal reagent for the synthesis of complex molecules, particularly in the development of nucleotide analogs for genetic research and bioreductive prodrugs that target hypoxic tumor environments[3][4][5].
Chemical and Physical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 57188-46-2 | [1] |
| Molecular Formula | C₁₄H₁₂ClN₂O₇P | [1] |
| Molecular Weight | 386.68 g/mol | [1] |
| Appearance | Typically a white solid | [1] |
| Key Feature | Reactive phosphorochloridate group | [1] |
| Sensitivity | Moisture sensitive | [1][6] |
Core Mechanism: Nucleophilic Substitution at the Phosphorus Center
The primary reaction of this compound is a nucleophilic substitution at the phosphorus atom. The chlorine atom is a good leaving group, and the phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles such as the oxygen of an alcohol or the nitrogen of an amine.
The reaction generally proceeds via a concerted Sₙ2-type mechanism at the phosphorus center[7]. The nucleophile attacks the phosphorus atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride ion. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions.
Caption: General mechanism of phosphorylation.
Critical Safety and Handling Protocols
Trustworthiness in any protocol begins with safety. This compound is a hazardous substance and must be handled with appropriate precautions.
| Hazard Statement | Description | Reference |
| H314 / H315 | Causes severe skin burns and irritation. | [1][8] |
| H318 | Causes serious eye damage. | [1][8] |
| H335 | May cause respiratory irritation. | [1] |
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[8]. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[8].
-
Moisture Sensitivity: The reagent is sensitive to moisture and decomposes in contact with water[1][6]. Store it in a tightly sealed container in a cool, dry place, such as a desiccator. Before use, allow the container to warm to room temperature to prevent condensation[8].
-
Incompatible Materials: Avoid contact with strong acids, strong bases, alcohols, and amines, except under controlled reaction conditions[6].
-
Spill & Disposal: In case of a spill, collect the material in a closed container for disposal. Ventilate the area thoroughly[8]. Dispose of waste according to local, state, and federal regulations.
Application Protocol I: Phosphorylation of Alcohols
This protocol details the formation of a phosphate triester by reacting this compound with an alcohol. This is a foundational step in synthesizing prodrugs or modified nucleotides.
Rationale: The alcohol's hydroxyl group acts as the nucleophile. An anhydrous, aprotic solvent is used to prevent hydrolysis of the starting material. A non-nucleophilic organic base, such as triethylamine or pyridine, is added to scavenge the HCl byproduct, driving the reaction to completion. The reaction is typically initiated at 0°C to control the initial exothermic reaction rate.
Caption: Workflow for the phosphorylation of an alcohol.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol substrate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled mixture dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bis(4-nitrobenzyl) protected phosphate triester.
Application Protocol II: Synthesis of Phosphoramidates
The reaction with amines to form phosphoramidates is a critical application, especially in the synthesis of prodrugs designed for targeted activation[3][5].
Rationale: Amines are generally more nucleophilic than alcohols, leading to a faster reaction rate. The protocol is similar, but extra care must be taken as the phosphoramidate P-N bond can be labile under acidic conditions[9]. The use of a non-nucleophilic base and anhydrous conditions remains critical.
Caption: Workflow for the synthesis of a phosphoramidate.
Step-by-Step Protocol:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add solid this compound (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight, or until TLC analysis indicates completion.
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride salt. Wash the salt with a small amount of THF. Concentrate the combined filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography to obtain the pure phosphoramidate product.
The Crucial Next Step: Deprotection of the 4-Nitrobenzyl (PNB) Group
The synthesis of the protected phosphate is often an intermediate step. The true utility of the PNB groups lies in their selective removal to unmask the final active molecule. The most common method is catalytic hydrogenation.
Rationale: The nitro group is readily reduced to an amine by hydrogen over a palladium catalyst. This reduction triggers a cascade that results in the cleavage of the benzylic C-O bond, releasing the free phosphate/phosphoramidate and generating 4-aminobenzyl alcohol as a byproduct.
Caption: Deprotection via catalytic hydrogenation.
Deprotection Protocol:
-
Setup: Dissolve the PNB-protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Add Palladium on carbon (10% w/w, ~0.1 eq by weight) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.
-
Reaction: Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which may require further purification.
References
- The Chemical Properties and Handling of Bis(4-Nitrobenzyl)
- Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activ
- Safety D
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Bis(4-Nitrobenzyl)
- Why this compound is Essential for Nucleotide Synthesis. Google Cloud.
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramid
- Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation.
- Nucleophilic Substitution Reactions of Diethyl 4-Nitrophenyl Phosphate Triester: Kinetics and Mechanism.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. US20040214798A1 - Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical 5'-Phosphorylation of Oligonucleotides using Bis(4-nitrobenzyl) phosphorochloridate
Abstract
The introduction of a 5'-phosphate group is a critical modification in synthetic DNA chemistry, essential for applications such as enzymatic ligation, DNA sequencing, and the generation of probes for molecular biology assays. While enzymatic phosphorylation using T4 Polynucleotide Kinase is common post-synthesis, chemical phosphorylation on the solid support offers a streamlined, scalable, and integrated alternative within the automated phosphoramidite synthesis workflow.[1][2] This guide provides a detailed examination and robust protocol for the use of Bis(4-nitrobenzyl) phosphorochloridate, a highly effective reagent for the terminal 5'-phosphorylation of oligonucleotides. We will explore the underlying chemical principles, provide step-by-step protocols for on-column phosphorylation and subsequent deprotection, and offer expert insights into process optimization and troubleshooting.
Introduction: The Rationale for Chemical 5'-Phosphorylation
In the landscape of nucleic acid chemistry, the 5'-terminus of an oligonucleotide is a key locus for functional modification. A terminal phosphate group mimics the natural state of DNA and RNA within biological systems, rendering the synthetic oligonucleotide compatible with a host of enzymes that recognize this feature, most notably DNA ligase.
Standard phosphoramidite synthesis yields oligonucleotides with a free 5'-hydroxyl group after the final detritylation step.[3][4] While this is suitable for many applications like PCR priming, it is a dead-end for subsequent enzymatic ligation. The traditional remedy is to phosphorylate the purified oligonucleotide in solution using T4 Polynucleotide Kinase and ATP.[5][6] However, this enzymatic approach introduces several process inefficiencies:
-
It requires an additional post-synthesis, offline processing step.
-
The enzyme and ATP must be procured and stored under specific conditions.
-
The process necessitates a subsequent purification step to remove the enzyme and buffer components.
Chemical phosphorylation, performed as the final step on the automated DNA synthesizer, elegantly circumvents these issues. By reacting the free 5'-hydroxyl of the support-bound oligonucleotide with a suitable phosphorylating agent, the desired 5'-phosphate is installed efficiently and cleanly. This compound emerges as a reagent of choice due to its high reactivity and the stability of the 4-nitrobenzyl (PNB) protecting groups, which can be removed under specific conditions that are orthogonal to standard phosphoramidite protecting groups.
Principle and Mechanism
The process can be logically divided into two core chemical transformations: the phosphorylation of the 5'-hydroxyl group on the solid support and the subsequent deprotection of the phosphate moiety during cleavage and work-up.
On-Column Phosphorylation: A Nucleophilic Attack
The phosphorylation reaction leverages the highly reactive nature of the phosphorochloridate functional group. After the final phosphoramidite coupling cycle and the subsequent removal of the 5'-DMT group, a free primary hydroxyl is exposed on the terminus of the solid-support-bound oligonucleotide.
The reaction is initiated by a nucleophilic attack from the oxygen of the 5'-hydroxyl group on the electrophilic phosphorus atom of this compound. This reaction is typically catalyzed by a nucleophilic catalyst such as N-methylimidazole (NMI), which first attacks the phosphorochloridate to form a highly reactive phosphoroimidazolium intermediate.[7] This intermediate is then readily displaced by the 5'-hydroxyl of the oligonucleotide, forming a stable phosphate triester. The 4-nitrobenzyl groups serve as protecting groups for the phosphate oxygen atoms.
Caption: Catalytic mechanism of 5'-phosphorylation.
Deprotection Strategy: Orthogonal Cleavage
The key to a successful phosphorylation strategy lies in the stability of the phosphate protecting groups throughout the synthesis and their efficient removal during the final deprotection step. The 4-nitrobenzyl (PNB) groups are stable to the acidic (detritylation) and mild basic conditions used in the phosphoramidite cycle.
Their removal is typically achieved under conditions that are distinct from standard ammoniolysis used for base and cyanoethyl deprotection. While bioreductive cleavage has been described, a practical chemical approach involves a base-mediated elimination or reduction.[3][8] A robust method involves treatment with a strong, non-nucleophilic base or a reductive cleavage. An effective protocol utilizes aqueous sodium hydroxide in methanol, which is believed to proceed via an oxidation at the benzylic position, leading to the release of the phosphate.[4] This step must be performed before the final cleavage from the support with ammonia, which then also removes the protecting groups from the nucleobases.
Experimental Protocols
This section provides a comprehensive, step-by-step guide for the chemical 5'-phosphorylation of a DNA oligonucleotide on a solid support using an automated synthesizer, followed by the complete deprotection and cleavage procedure.
Materials and Reagents
| Reagent | Supplier | Grade | Storage |
| This compound | Major Chemical Supplier | ≥98% Synthesis Grade | 2-8°C, under Argon, desiccated |
| Anhydrous Acetonitrile (MeCN) | Synthesis Grade | DNA Synthesis Grade, <30 ppm H₂O | Room Temperature, under Argon |
| Pyridine | Synthesis Grade | Anhydrous, <50 ppm H₂O | Room Temperature, under Argon |
| N-Methylimidazole (NMI) | Synthesis Grade | ≥99%, Anhydrous | Room Temperature, under Argon |
| Concentrated Ammonium Hydroxide (NH₄OH) | Major Chemical Supplier | ACS Reagent, 28-30% NH₃ basis | 2-8°C |
| Sodium Hydroxide (NaOH) | Major Chemical Supplier | ACS Reagent, ≥97% | Room Temperature |
| Methanol (MeOH) | Major Chemical Supplier | ACS Reagent Grade | Room Temperature |
| Standard DNA Synthesis Reagents | DNA Synthesis Supplier | Deblock, Activator, Cap A/B, Oxidizer | Per manufacturer's recommendations |
| CPG Solid Support with 3'-Nucleoside | DNA Synthesis Supplier | 500Å or 1000Å | Room Temperature |
Protocol 1: On-Column 5'-Phosphorylation
This protocol assumes the oligonucleotide has been fully synthesized on an automated DNA synthesizer and has undergone a final detritylation cycle to expose the 5'-hydroxyl group.
Workflow Overview:
Caption: On-column 5'-phosphorylation workflow.
Step-by-Step Procedure:
-
Reagent Preparation (Perform in a fume hood):
-
Prepare a 0.2 M solution of this compound in a 2:1 (v/v) mixture of anhydrous Pyridine:Acetonitrile.
-
To this solution, add N-methylimidazole (NMI) to a final concentration of 0.5 M.
-
Causality: Pyridine acts as a solvent and an acid scavenger. NMI is the nucleophilic catalyst that activates the phosphorochloridate for efficient reaction with the sterically hindered 5'-hydroxyl on the solid support.[7] This solution is moisture-sensitive and should be prepared fresh before use.
-
-
Synthesizer Setup:
-
Ensure the synthesis column containing the 5'-OH oligonucleotide is securely installed on the synthesizer.
-
Dedicate a reagent port on the synthesizer for the phosphorylation solution. Prime the line thoroughly.
-
-
Phosphorylation Cycle (Automated):
-
Step 1: Column Wash: Wash the synthesis column extensively with anhydrous acetonitrile (3-5 mL for a 1 µmol scale synthesis) to remove any residual moisture or reagents from the previous cycle.
-
Step 2: Reagent Delivery: Deliver the phosphorylation reagent solution to the column. Use a volume sufficient to completely wet the CPG support (approx. 200 µL for 1 µmol scale).
-
Step 3: Coupling/Incubation: Allow the reaction to proceed for 15 minutes at room temperature. This extended coupling time ensures the reaction goes to completion.
-
Step 4: Post-Reaction Wash: Wash the column thoroughly with anhydrous acetonitrile (5-7 mL for 1 µmol scale) to remove unreacted phosphorylating agent and byproducts.
-
Step 5: Drying: Dry the column with a stream of inert gas (Argon or Helium) for 5 minutes.
-
-
Validation Checkpoint: The column is now ready for the deprotection protocol. The oligonucleotide is attached to the support, with protected bases, cyanoethyl-protected internucleotide phosphates, and a bis(4-nitrobenzyl) protected 5'-terminal phosphate.
Protocol 2: Two-Stage Deprotection and Cleavage
This protocol is designed to selectively remove all protecting groups to yield the final, pure 5'-phosphorylated oligonucleotide.
Step-by-Step Procedure:
-
Stage 1: 4-Nitrobenzyl Group Removal (Off-instrument):
-
Remove the synthesis column from the synthesizer.
-
Prepare a 2 M solution of NaOH in Methanol:Water (9:1 v/v). Caution: This is a corrosive solution. Handle with appropriate PPE.
-
Using a syringe, gently push 2 mL of this solution through the column. Collect the eluent for waste.
-
Seal the column and incubate at room temperature for 30 minutes.
-
Causality: This step is based on the principle of base-mediated cleavage of nitrobenzyl esters.[4] Performing this step first ensures the PNB groups are removed under conditions that do not prematurely cleave the oligonucleotide from the support.
-
After incubation, wash the column with 5 mL of methanol, followed by 5 mL of acetonitrile, and then dry thoroughly with argon.
-
-
Stage 2: Standard Deprotection and Cleavage:
-
Extrude the CPG support from the column into a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate in a heating block at 55°C for 8-12 hours (or use an established "UltraFAST" deprotection protocol with AMA for 10 minutes at 65°C if compatible monomers were used).[9][10]
-
Causality: This is the standard final step in oligonucleotide synthesis. The ammonia cleaves the succinate linker, releasing the oligonucleotide from the support, and removes the protecting groups (benzoyl, isobutyryl, etc.) from the nucleobases.[1][9][10] It also removes the cyanoethyl groups from the internucleotide phosphate linkages via β-elimination.
-
After incubation, cool the vial to room temperature. Carefully open the vial in a fume hood.
-
Draw off the ammonia solution containing the crude oligonucleotide into a new tube. Wash the CPG beads with 0.5 mL of water and combine the wash with the ammonia solution.
-
Dry the combined solution in a vacuum centrifuge.
-
-
Final Product: The resulting pellet is the crude 5'-phosphorylated oligonucleotide. It should be resuspended in nuclease-free water for quantification and purification (e.g., by RP-HPLC or PAGE).
Expected Results and Quality Control
The efficiency of the chemical phosphorylation step should be comparable to a standard phosphoramidite coupling.
| Parameter | Expected Value / Method | Rationale |
| Phosphorylation Efficiency | >98% | Can be indirectly assessed by the purity of the final product. Incomplete reaction leads to a 5'-OH species. |
| Purity Assessment | Anion-Exchange HPLC or PAGE | The added negative charge of the 5'-phosphate causes a significant retention time shift compared to the 5'-OH failure sequence. |
| Mass Verification | ESI-MS or MALDI-TOF Mass Spectrometry | The observed mass should match the theoretical mass of the 5'-phosphorylated oligonucleotide (+79.98 Da compared to the 5'-OH version). |
| Functional Verification | Ligation assay using T4 DNA ligase | The ability of the oligonucleotide to be ligated to another DNA fragment confirms the presence and accessibility of the 5'-phosphate. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Phosphorylation Efficiency / High 5'-OH Peak | 1. Moisture in reagents or lines.2. Degraded phosphorylating reagent.3. Insufficient reaction time. | 1. Use fresh, anhydrous solvents. Ensure synthesizer lines are dry.2. Use a fresh bottle of this compound and prepare the solution immediately before use.3. Increase incubation time to 20-25 minutes. |
| Broad or Tailing Peaks in HPLC Analysis | Incomplete deprotection of 4-nitrobenzyl groups. | 1. Ensure the NaOH/Methanol solution is of the correct concentration.2. Increase the incubation time for PNB deprotection to 45 minutes.3. Ensure the CPG is fully wetted by the solution. |
| Degradation of Oligonucleotide | 1. Prolonged exposure to harsh NaOH solution.2. Depurination from residual acid prior to deprotection. | 1. Do not exceed the recommended incubation time for PNB deprotection.2. Ensure a thorough acetonitrile wash is performed after the on-column phosphorylation step to remove all acidic byproducts. |
References
-
Uhlmann, E., & Pfleiderer, W. (1980). New improvements in oligonucleotide synthesis by use of the p-nitrophenylethyl phosphate blocking group and its deprotection by DBU or DEN. Tetrahedron Letters, 21(12), 1181–1184. Available from: [Link]
-
Saneyoshi, H., et al. (2015). Bioreductive deprotection of 4-nitrobenzyl group on thymine base in oligonucleotides for the activation of duplex formation. Bioorganic & Medicinal Chemistry Letters, 25(23), 5632-5635. Available from: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. Available from: [Link]
-
Kim, D., & Kim, S. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 32(10), 3599-3602. Available from: [Link]
-
Glen Research. (2008). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. Available from: [Link]
-
ResearchGate. (2015). Bioreductive deprotection of 4-nitrobenzyl group on thymine base in oligonucleotides for the activation of duplex formation. Available from: [Link]
-
Glen Research. (n.d.). Chemical Phosphorylation of Oligonucleotides. Glen Research. Available from: [Link]
-
Zhou, X., & Wang, J. (2018). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 8(28), 15467-15474. Available from: [Link]
-
Royal Society of Chemistry. (2005). Catalytic phosphorylation using a bifunctional imidazole derived nucleophilic catalyst. Available from: [Link]
-
Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research. Available from: [Link]
-
Pradeep, L. S., et al. (2003). Phosphorylating DNA with DNA. Journal of the American Chemical Society, 125(21), 6501-6507. Available from: [Link]
-
Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. DNA, 5(5), 421-426. Available from: [Link]
-
Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. Available from: [Link]
-
Sekine, M., et al. (1986). Synthesis of 5'-phosphorylated oligonucleotides on a polymer support. Nucleic Acids Symposium Series, (17), 85-88. Available from: [Link]
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. Available from: [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. A chemical 5'-phosphorylation of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioreductive deprotection of 4-nitrobenzyl group on thymine base in oligonucleotides for the activation of duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
Application Notes & Protocols: Strategic Use of Bis(4-nitrobenzyl) phosphorochloridate for Hydroxyl Group Protection
Abstract
This document provides a comprehensive technical guide on the strategic application of Bis(4-nitrobenzyl) phosphorochloridate (Bnnb-Cl) as a robust phosphorylating agent for the protection of hydroxyl groups. The resulting bis(4-nitrobenzyl) phosphate esters offer exceptional stability across a wide range of synthetic conditions, yet can be selectively cleaved under mild reductive hydrogenolysis. We present the underlying chemical principles, mechanistic pathways, and detailed, field-tested protocols for both the protection of primary alcohols and the subsequent deprotection. Furthermore, this guide explores the reagent's orthogonality with other common protecting groups and its critical role in specialized applications such as oligonucleotide synthesis. This note is intended for researchers, chemists, and process development professionals engaged in complex, multi-step organic synthesis.
Introduction: The Need for a Chemoselective and Robust Hydroxyl Protecting Group
In the intricate landscape of multi-step organic synthesis, the temporary masking or "protection" of reactive functional groups is a foundational strategy to ensure chemoselectivity.[1] An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and removable with high yield under mild conditions that do not affect other parts of the molecule.[2]
This compound, a potent phosphorylating agent, addresses this need by converting alcohols into highly stable bis(4-nitrobenzyl) phosphate esters.[3][4] The 4-nitrobenzyl (pNB) group is a derivative of the well-known benzyl (Bn) protecting group, inheriting its stability towards both acidic and basic conditions.[5][6] However, its true strategic advantage lies in its unique deprotection pathway: selective removal via catalytic hydrogenolysis.[7][8] This reductive cleavage mechanism provides a critical layer of orthogonality, allowing for the selective deprotection of pNB-protected hydroxyls in the presence of acid-labile (e.g., Trityl, Boc) or base-labile (e.g., acetate) protecting groups.
Reagent Profile and Safety
Chemical and Physical Properties
This compound is typically a white solid that serves as an efficient phosphate-delivering reagent.[4] Its reactivity is centered on the highly electrophilic phosphorus atom.
| Property | Value | Reference |
| CAS Number | 57188-46-2 | [4] |
| Molecular Formula | C₁₄H₁₂ClN₂O₇P | [4] |
| Molecular Weight | 386.68 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Key Characteristic | Moisture-sensitive | [4] |
Handling and Storage
Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry environment.[4] Exposure to atmospheric moisture can lead to hydrolysis of the phosphorochloridate bond, reducing its efficacy.
Safety Precautions
This reagent is classified as an irritant. It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[4]
-
Required PPE: Safety goggles or face shield, chemical-resistant gloves, and a lab coat. A dust mask is recommended when handling the solid.[4]
Mechanism of Action and Strategic Considerations
Protection of Alcohols
The protection reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of the phosphorochloridate. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct generated during the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent unwanted side reactions with the solvent.
Figure 1: General workflow for the protection of an alcohol.
Deprotection via Catalytic Hydrogenolysis
The 4-nitrobenzyl groups are removed under reductive conditions. The most common and efficient method is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source.[8][9] The reaction proceeds in two main stages: first, the rapid reduction of the two nitro groups to amines, followed by the hydrogenolysis of the benzylic C-O bonds to release the deprotected phosphate, which is then hydrolyzed to the free alcohol upon workup.
The key advantage here is the mildness of the conditions, which preserves most other functional groups.
Figure 2: Deprotection of the pNB-protected alcohol via hydrogenolysis.
Orthogonality and Selectivity
The pNB group's stability profile makes it an excellent orthogonal partner in complex syntheses. It is notably stable to conditions used to remove many other common protecting groups.
| Protecting Group | Common Deprotection Condition | Stability of pNB Group |
| TBDMS, TIPS | Fluoride (TBAF) | Stable |
| Boc, Trityl (Tr) | Mild Acid (TFA, HCl) | Stable |
| Acetate (Ac) | Base (K₂CO₃, NaOH) | Stable |
| PMB | Oxidation (DDQ, CAN)[10] | Stable |
| o-Nitrobenzyl | UV Light (Photolysis)[7] | Stable |
| p-Nitrobenzyl (pNB) | Catalytic Hydrogenolysis | Cleaved |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This protocol describes a representative procedure for the protection of benzyl alcohol. It should be adapted based on the specific substrate's reactivity and solubility.
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Pyridine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve benzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.5 eq) to the solution and stir for 5 minutes.
-
Add this compound (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired bis(4-nitrobenzyl) protected alcohol.
Protocol 2: General Procedure for Deprotection via Catalytic Hydrogenolysis
This protocol details the cleavage of the bis(4-nitrobenzyl) phosphate ester.
Materials:
-
Protected alcohol (1.0 eq)
-
Palladium on Carbon (10% Pd, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite
Procedure:
-
Dissolve the protected alcohol (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc) in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.
-
Purge the flask with H₂ gas (or connect to a hydrogenator).
-
Stir the suspension vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).
-
Once complete, carefully purge the flask with argon or nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude alcohol can be used directly or purified further if necessary.
Application in Oligonucleotide Synthesis
This compound and related reagents are instrumental in phosphoramidite chemistry for the synthesis of DNA and RNA.[3][] In this context, they act as phosphorylating agents to create the essential phosphodiester linkages that form the backbone of oligonucleotides.[12][13] The pNB groups protect the phosphate during the iterative coupling cycles.
Figure 3: Simplified workflow of solid-phase oligonucleotide synthesis.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Protection | Insufficient reagent; moisture in reaction; sterically hindered alcohol. | Use a slight excess (1.2-1.5 eq) of the phosphorochloridate. Ensure all glassware is flame-dried and solvents are anhydrous. For hindered alcohols, increase reaction time or temperature, or consider a more reactive coupling agent. |
| Low Deprotection Yield | Catalyst poisoning; insufficient hydrogen; poor substrate solubility. | Use fresh, high-quality Pd/C. Ensure the system is properly purged and maintained under H₂ pressure. If solubility is an issue, try a solvent mixture (e.g., THF/MeOH). |
| Formation of Side Products | Reaction with other nucleophilic groups in the substrate. | Ensure other nucleophiles (amines, thiols) are appropriately protected before introducing the phosphorochloridate. |
Conclusion
This compound is a highly effective and strategic reagent for the protection of hydroxyl groups. The resulting phosphate esters exhibit excellent stability to a broad spectrum of reagents, while the 4-nitrobenzyl groups can be cleanly and selectively removed under mild catalytic hydrogenolysis. This robust stability profile and unique deprotection mechanism provide chemists with a powerful tool for navigating the challenges of complex molecular synthesis, particularly when orthogonal strategies are paramount.
References
- Vertex AI Search. (n.d.). Why this compound is Essential for Nucleotide Synthesis.
- Vertex AI Search. (n.d.). The Chemical Properties and Handling of this compound.
- BenchChem. (n.d.). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups.
- National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
- Chem-Station Int. Ed. (2014, March 9). Benzyl (Bn) Protective Group.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Google Patents. (n.d.). EP1848730B1 - Phosphoramidite activator for oligonucleotide synthese.
- (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- BIS Research. (2022, October 11). Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
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- 4. nbinno.com [nbinno.com]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP1848730B1 - Phosphoramidite activator for oligonucleotide synthese - Google Patents [patents.google.com]
- 13. bisresearch.com [bisresearch.com]
Application Notes and Protocols for the Large-Scale Synthesis of Bis(4-nitrobenzyl) phosphorochloridate
Introduction: A Versatile Reagent for Phosphorylation
Bis(4-nitrobenzyl) phosphorochloridate is a highly valuable phosphorylating agent in organic synthesis, particularly in the fields of nucleotide chemistry and the development of phosphate-containing prodrugs.[1] Its utility stems from the two 4-nitrobenzyl ester groups, which serve as effective protecting groups for the phosphate moiety. These groups can be selectively cleaved under specific conditions, making this reagent a cornerstone for the controlled synthesis of complex phosphorylated molecules. This guide provides a comprehensive overview of the large-scale synthesis of this compound, detailing the underlying chemical principles, a robust protocol, safety considerations, and applications in modern drug discovery.
Chemical Properties and Safety Overview
This compound is a solid material that is sensitive to moisture. The reactive phosphorochloridate group is susceptible to hydrolysis, which underscores the need for anhydrous conditions during its synthesis and handling.
Safety is paramount when working with phosphorochloridates. These compounds are corrosive and can cause severe skin and eye irritation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Synthetic Strategy: The Reaction of 4-Nitrobenzyl Alcohol with Phosphorus Oxychloride
The most direct and scalable method for the synthesis of this compound involves the reaction of 4-nitrobenzyl alcohol with phosphorus oxychloride (POCl₃). This reaction proceeds via a nucleophilic attack of the alcoholic oxygen on the phosphorus center of POCl₃, with the sequential displacement of chloride ions. A tertiary amine base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
The stoichiometry of the reactants is critical for maximizing the yield of the desired bis-substituted product while minimizing the formation of the mono-substituted intermediate and trisubstituted byproduct.
Visualizing the Synthetic Workflow
The overall process for the large-scale synthesis of this compound can be broken down into several key stages: reactant preparation, reaction execution, workup and isolation, and finally, purification.
Caption: A streamlined workflow for the synthesis of this compound.
Large-Scale Synthesis Protocol
This protocol is designed for a large-scale laboratory synthesis. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrobenzyl alcohol | 153.14 | 306.28 g | 2.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 153.33 g (93.5 mL) | 1.0 |
| Anhydrous Pyridine | 79.10 | 174.02 g (178 mL) | 2.2 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 2.0 L | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
| Hexanes | - | For crystallization | - |
| Ethyl Acetate | - | For crystallization | - |
Equipment:
-
10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Large ice-water bath.
-
Large separatory funnel.
-
Rotary evaporator.
-
Büchner funnel and filtration flask.
Procedure:
-
Reactant Setup: In the 10 L reaction flask, dissolve 4-nitrobenzyl alcohol (306.28 g, 2.0 mol) and anhydrous pyridine (174.02 g, 2.2 mol) in anhydrous dichloromethane (2.0 L).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (153.33 g, 1.0 mol) dropwise from the addition funnel over a period of 2-3 hours. Maintain the internal temperature below 5 °C throughout the addition to control the exothermic reaction. A white precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup - Quenching and Washing:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add crushed ice to quench the reaction, followed by cold water (1 L).
-
Transfer the mixture to a large separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (2 x 1 L) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 1 L), and finally with brine (1 x 1 L).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
-
Purification by Crystallization:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Applications in Drug Development
The primary application of this compound lies in its ability to introduce a protected phosphate group onto a molecule of interest, such as an alcohol or an amine. The 4-nitrobenzyl protecting groups are stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. This orthogonality makes it an invaluable tool in multi-step syntheses.
A key application is in the synthesis of phosphoramidate prodrugs. By phosphorylating a nucleoside analog, for example, a more lipophilic phosphoramidate can be formed, which can enhance cell permeability. Once inside the cell, the protecting groups can be cleaved to release the active phosphorylated drug.
Mechanism of Deprotection
The removal of the 4-nitrobenzyl protecting groups is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The nitro groups are reduced to anilines, which then undergo a spontaneous elimination to release the free phosphate and 4-aminobenzyl alcohol.
Caption: Deprotection of 4-nitrobenzyl phosphate esters via catalytic hydrogenation.
Conclusion
The large-scale synthesis of this compound is a well-established and scalable process that provides access to a crucial reagent for modern organic synthesis and drug discovery. By understanding the underlying chemical principles, adhering to strict safety protocols, and employing a robust purification strategy, researchers and drug development professionals can reliably produce this versatile phosphorylating agent for their synthetic needs. The ability to introduce a protected phosphate group that can be selectively deprotected under mild conditions ensures its continued importance in the development of novel therapeutics.
References
-
Itumoh, E. J., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3694. [Link]
-
Organic Syntheses. (n.d.). Phosphorazidic acid, diphenyl ester. Organic Syntheses. [Link]
-
Wikipedia. (2023). Diethyl phosphorochloridate. Wikipedia. [Link]
- Vertex AI Search. (n.d.). The Chemical Properties and Handling of Bis(4-Nitrobenzyl)
- Vertex AI Search. (n.d.). Why this compound is Essential for Nucleotide Synthesis.
Sources
Application Notes and Protocols for Bis(4-nitrobenzyl) phosphorochloridate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Reagent for Phosphorylation
Bis(4-nitrobenzyl) phosphorochloridate is a highly effective phosphorylating agent employed in organic synthesis to introduce a phosphate monoester moiety to a variety of nucleophiles, most notably alcohols. Its utility is centered on the dual-functionality of the 4-nitrobenzyl groups. These groups serve as temporary protecting elements for the phosphate, preventing undesired side reactions. Their electron-withdrawing nature enhances the reactivity of the phosphorus center towards nucleophilic attack. Subsequently, these protecting groups can be cleaved under specific, often mild, conditions to unveil the free phosphate.
This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors. The compound is a white solid with the molecular formula C14H12ClN2O7P and a molecular weight of 386.68 g/mol .[1] It is sensitive to moisture and should be stored in a cool, dry environment to maintain its reactivity.[1] Safety precautions are paramount when handling this reagent, as it can cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should always be used.[1]
Core Application: Phosphorylation of Primary Alcohols
A primary application of this compound is the phosphorylation of primary alcohols. This reaction proceeds via a nucleophilic substitution at the phosphorus center, where the alcohol oxygen attacks the electrophilic phosphorus, displacing the chloride ion. A non-nucleophilic base, such as pyridine or a tertiary amine, is typically employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
The resulting bis(4-nitrobenzyl) phosphate ester is generally stable and can be purified using standard chromatographic techniques. The true synthetic utility of this method lies in the subsequent removal of the 4-nitrobenzyl protecting groups to yield the desired monoalkyl phosphate.
Reaction Workflow: Phosphorylation and Deprotection
Caption: Workflow for the phosphorylation of a primary alcohol using this compound followed by deprotection.
Detailed Protocol: Synthesis of a Monoalkyl Phosphate
This protocol provides a general procedure for the phosphorylation of a primary alcohol and subsequent deprotection of the 4-nitrobenzyl groups.
Part 1: Phosphorylation
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous pyridine (or another suitable anhydrous, non-nucleophilic solvent such as dichloromethane with a tertiary amine base like triethylamine) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add this compound (1.1 eq) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., ³¹P NMR).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude bis(4-nitrobenzyl) alkyl phosphate ester can be purified by flash column chromatography on silica gel.
Part 2: Deprotection (Reductive Cleavage)
-
Preparation: Dissolve the purified bis(4-nitrobenzyl) alkyl phosphate ester (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Reaction: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude monoalkyl phosphate. Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.
Alternative Deprotection: Alkaline Hydrolysis
In some cases, the 4-nitrobenzyl groups can be removed by alkaline hydrolysis.[2]
-
Reaction: Dissolve the protected phosphate ester in a mixture of methanol and aqueous sodium hydroxide (e.g., 20% aq NaOH).[2]
-
Heating: Heat the reaction mixture at a suitable temperature (e.g., 75 °C) and monitor for completion.[2]
-
Work-up: After cooling, neutralize the reaction with an appropriate acid and extract the product.
| Parameter | Phosphorylation | Deprotection (Reductive) |
| Solvent | Anhydrous Pyridine or DCM | Methanol or Ethanol |
| Base | Pyridine or Triethylamine | N/A |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 2-6 hours |
| Key Reagents | This compound | H₂, Pd/C |
Application in Phosphopeptide Synthesis
The synthesis of phosphopeptides is crucial for studying cellular signaling and protein regulation.[3] this compound can be a valuable tool in a "global phosphorylation" approach, where a protected peptide containing a free hydroxyl group (on a serine, threonine, or tyrosine residue) is phosphorylated post-assembly. The 4-nitrobenzyl protecting groups are advantageous due to their stability to the acidic conditions often used for peptide cleavage from the solid support.
Workflow for Phosphopeptide Synthesis
Caption: General workflow for the synthesis of a phosphopeptide using on-resin phosphorylation.
Protocol Outline: On-Resin Phosphorylation of a Serine Residue
This protocol outlines the phosphorylation step for a peptide assembled on a solid support containing an unprotected serine residue.
-
Resin Preparation: Swell the peptide-resin in an anhydrous, non-nucleophilic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Phosphorylation Mixture: In a separate vessel, dissolve this compound (5-10 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (10-20 eq) in the reaction solvent.
-
Reaction: Add the phosphorylation mixture to the swollen resin and agitate at room temperature for 4-12 hours.
-
Washing: After the reaction, thoroughly wash the resin with the reaction solvent, followed by other solvents like methanol and DCM to remove excess reagents.
-
Cleavage and Deprotection: The peptide can then be cleaved from the resin using standard protocols (e.g., with a trifluoroacetic acid-based cocktail). The 4-nitrobenzyl groups are typically stable to these conditions. Following cleavage and precipitation, the protected phosphopeptide is subjected to reductive deprotection as described in the previous section.
Use in Nucleotide Synthesis
This compound is also a valuable reagent in the synthesis of modified nucleotides and oligonucleotides.[4] It can be used to introduce a phosphate group at a specific hydroxyl position of a nucleoside, with the 4-nitrobenzyl groups providing protection during subsequent synthetic transformations. The ability to selectively deprotect the 4-nitrobenzyl groups allows for the formation of phosphodiester linkages, which are the backbone of DNA and RNA.[4]
Conclusion
This compound is a powerful and versatile reagent for the introduction of phosphate groups in organic synthesis. Its key advantages lie in the robust protection afforded by the 4-nitrobenzyl groups and the various methods available for their subsequent removal. The protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to incorporate this reagent into their synthetic strategies for preparing phosphorylated molecules, from simple alcohols to complex biomolecules like phosphopeptides and nucleotides. As with any highly reactive reagent, careful handling and optimization of reaction conditions are crucial for achieving high yields and purity.
References
-
McMurray, J. S., Coleman, D. R., 4th, Wang, W., & Campbell, M. L. (2001). The synthesis of phosphopeptides. Biopolymers, 60(1), 3–31. [Link]
- The Chemical Properties and Handling of this compound. (n.d.). Google Cloud.
- Synthesis of Phosphopeptides. (n.d.). Thieme.
- Why this compound is Essential for Nucleotide Synthesis. (n.d.). Google Cloud.
-
Yang, Q., & Njardarson, J. T. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron Letters, 55(41), 5677–5679. [Link]
Sources
Troubleshooting & Optimization
troubleshooting common problems in Bis(4-nitrobenzyl) phosphorochloridate reactions
Welcome to the technical support center for Bis(4-nitrobenzyl) phosphorochloridate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this powerful phosphorylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to this compound
This compound is a highly effective reagent for the phosphorylation of alcohols, a critical transformation in the synthesis of various biologically important molecules, including nucleotides and phosphoproteins.[1][2] Its utility stems from the two 4-nitrobenzyl protecting groups, which can be readily cleaved under reductive conditions, and the reactive phosphorochloridate moiety that facilitates the phosphorylation reaction.[3] However, like any reactive chemical, its successful application requires a thorough understanding of its properties and potential pitfalls.
This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, stability, and general use of this compound.
Q1: How should I properly store and handle this compound?
A1: this compound is sensitive to moisture and can degrade over time if not stored correctly.[3]
-
Storage: It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place. A desiccator or a dry box is highly recommended.
-
Handling: Always handle the reagent in a well-ventilated fume hood.[3] Due to its irritating nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[3][4] Avoid inhalation of the dust.
Q2: What is the primary reactivity of this compound and what are its main applications?
A2: The key reactive feature of this compound is the phosphorochloridate group (-P(O)Cl). The phosphorus atom is highly electrophilic and readily undergoes nucleophilic substitution with alcohols (ROH) to form a stable phosphotriester.[3]
The primary application is the phosphorylation of alcohols, particularly in the context of nucleoside and peptide chemistry to introduce a phosphate monoester functionality after deprotection. The 4-nitrobenzyl groups are stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenation.[5]
Q3: What are the most common solvents and bases used in reactions with this reagent?
A3: The choice of solvent and base is critical for a successful phosphorylation reaction.
-
Solvents: Anhydrous, non-protic solvents are essential to prevent hydrolysis of the phosphorochloridate. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
-
Pyridine (can also act as a base)
-
-
Bases: A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Commonly used bases include:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Pyridine
-
2,6-Lutidine
-
Part 2: Troubleshooting Common Problems
This section provides a detailed, question-and-answer-style guide to troubleshooting specific issues that may arise during your phosphorylation reactions.
Issue 1: Low or No Product Formation
Q: I am not observing any formation of my desired phosphorylated product. What are the likely causes and how can I fix this?
A: This is a common issue that can often be traced back to the quality of the reagents or the reaction setup.
Root Cause Analysis and Solutions:
-
Reagent Degradation: this compound is moisture-sensitive.[3] Hydrolysis of the P-Cl bond will render it unreactive.
-
Troubleshooting Step: Before starting your reaction, it is good practice to check the purity of the reagent, for instance by ³¹P NMR spectroscopy. A fresh bottle or a properly stored aliquot should be used.
-
Prevention: Always store the reagent under anhydrous conditions.
-
-
Inadequate Reaction Conditions: The reaction may be too slow or not proceeding at all due to suboptimal conditions.
-
Troubleshooting Step:
-
Temperature: While many reactions proceed well at room temperature, some hindered alcohols may require gentle heating. Conversely, highly reactive substrates might benefit from cooling to 0 °C to minimize side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient alcohols may react sluggishly.
-
Troubleshooting Step: Consider using a stronger, non-nucleophilic base or a catalyst such as 4-Dimethylaminopyridine (DMAP) to activate the alcohol.
-
Workflow for Diagnosing No Product Formation:
Caption: Troubleshooting workflow for no product formation.
Issue 2: Presence of Multiple Spots on TLC/Multiple Peaks in LC-MS
Q: My reaction mixture shows several unexpected products. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is often due to side reactions involving the starting materials, intermediates, or products.
Common Side Reactions and Their Mitigation:
| Side Product/Impurity | Likely Cause | Proposed Solution |
| Bis(4-nitrobenzyl) hydrogen phosphate | Hydrolysis of the starting phosphorochloridate. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Pyro-phosphate species | Reaction of the product phosphotriester with another molecule of the phosphorochloridate or its hydrolysis product. | Use a slight excess of the alcohol substrate. Add the phosphorochloridate slowly to the reaction mixture. |
| Products of reaction with the base | If a nucleophilic base like pyridine is used in excess, it can sometimes react with the phosphorochloridate. | Use a non-nucleophilic base like DIPEA or 2,6-lutidine. |
Experimental Protocol for Minimizing Side Reactions:
-
Drying of Solvent and Glassware:
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.
-
Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system are ideal.
-
-
Reaction Setup under Inert Atmosphere:
-
Assemble the reaction apparatus under a positive pressure of argon or nitrogen.
-
Add the alcohol substrate and the anhydrous solvent to the reaction flask via syringe.
-
Add the base (e.g., triethylamine) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the this compound in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes.
-
-
Monitoring the Reaction:
-
Follow the consumption of the starting material by TLC or LC-MS to avoid unnecessarily long reaction times which can lead to product degradation or further side reactions.
-
Issue 3: Difficulties in Product Purification
Q: I am struggling to isolate my pure phosphorylated product from the reaction mixture. What are the best purification strategies?
A: Purification can be challenging due to the similar polarities of the product and certain byproducts.
Purification Strategies:
-
Aqueous Work-up:
-
After the reaction is complete, quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate solution to destroy any remaining phosphorochloridate.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove the base, water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatographic Purification:
-
Flash Column Chromatography: This is the most common method for purifying the phosphotriester product.[6]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is often effective. The exact solvent system will depend on the polarity of your product and needs to be determined by TLC analysis.
-
-
Troubleshooting Chromatography:
-
Co-elution of Impurities: If the product co-elutes with impurities, consider using a different solvent system or a different stationary phase (e.g., alumina).
-
Product Degradation on Silica: Phosphorylated compounds can sometimes be sensitive to the acidic nature of silica gel. In such cases, you can neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).
-
-
Logical Flow for Purification:
Caption: General purification workflow for phosphorylated products.
Part 3: Deprotection of the 4-Nitrobenzyl Group
Q: What is the standard protocol for removing the 4-nitrobenzyl protecting groups after my phosphorylation reaction?
A: The 4-nitrobenzyl groups are typically removed via catalytic hydrogenation.
Standard Deprotection Protocol:
-
Setup:
-
Dissolve the purified phosphotriester in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C). The catalyst loading is usually around 10-20% by weight relative to the substrate.
-
-
Hydrogenation:
-
Stir the mixture vigorously under a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions, while a Parr hydrogenator is used for larger scales).
-
-
Monitoring:
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should not be allowed to dry completely and should be quenched with water.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phosphate product.
-
References
- Vertex AI Search. (n.d.). The Chemical Properties and Handling of Bis(4-Nitrobenzyl)
- Hu, L. Y., et al. (2000). Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation.
- Vertex AI Search. (n.d.). Why this compound is Essential for Nucleotide Synthesis. Retrieved January 12, 2026.
- Vertex AI Search. (n.d.). This compound: A Key Reagent for Phosphorylation - Supplier & Price. Retrieved January 12, 2026.
- CymitQuimica. (2022). Safety Data Sheet: Bis(p-nitrophenyl)
- EMU Physics Department. (2023).
- Carl ROTH. (n.d.).
- ChemicalBook. (2026). BIS(4-NITROBENZYL)
- ACS Publications. (2019).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. US20040214798A1 - Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation - Google Patents [patents.google.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimizing Phosphorylation Reactions with Bis(4-nitrobenzyl) phosphorochloridate
Welcome to the technical support center for Bis(4-nitrobenzyl) phosphorochloridate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields, minimize side products, and ensure the successful application of this versatile phosphorylating agent.
Introduction to this compound
This compound is a highly effective phosphorylating agent used in organic synthesis, particularly for the preparation of phosphate esters, including intermediates for oligonucleotide synthesis.[1][2][3] The two 4-nitrobenzyl groups serve as protecting groups for the phosphate moiety, which can be readily removed under specific conditions.[4] Its reactivity stems from the phosphorochloridate group, which undergoes nucleophilic substitution with alcohols and other nucleophiles.[1] However, like many reactive reagents, its use can present challenges. This guide will address common issues to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound to ensure its stability and reactivity?
A1: this compound is sensitive to moisture and should be stored in a cool, dry environment to maintain its purity and reactivity.[1] It is typically supplied as a white solid.[1] For long-term storage, it is recommended to keep the reagent under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent. Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin and eye irritation.[1]
Q2: My phosphorylation reaction is showing low yield. What are the potential causes and how can I improve it?
A2: Low reaction yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the this compound has not degraded due to improper storage. Hydrolysis of the phosphorochloridate to the corresponding phosphoric acid is a common issue.
-
Reaction Conditions:
-
Solvent: Use anhydrous solvents to prevent hydrolysis of the reagent. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions, followed by warming to room temperature.[5]
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct.[5] Ensure the base is pure and dry. The stoichiometry of the base is crucial; an excess may lead to side reactions, while an insufficient amount will result in a buildup of HCl, which can protonate the nucleophile and halt the reaction.
-
Stoichiometry: A slight excess of the phosphorylating agent (1.1-1.2 equivalents) is often used to ensure complete consumption of the starting alcohol.
-
-
Nucleophile Reactivity: Sterically hindered alcohols may react more slowly. In such cases, longer reaction times or slightly elevated temperatures may be necessary.
Q3: I am observing the formation of multiple byproducts in my reaction mixture. How can I identify and minimize them?
A3: The primary byproduct is often the hydrolyzed form of the phosphorylating agent, bis(4-nitrobenzyl) phosphate. Other byproducts can arise from reactions with impurities or side reactions of the starting material or product.
-
Identification:
-
TLC: Thin-layer chromatography is a quick method to assess the reaction progress and identify the presence of byproducts.[6]
-
NMR Spectroscopy: 31P NMR is an excellent tool for identifying phosphorus-containing species.[5] The starting phosphorochloridate, the desired product, and any phosphorus-containing byproducts will have distinct chemical shifts. 1H NMR can also help identify the structure of byproducts.[7]
-
Mass Spectrometry: LC-MS can be used to identify the molecular weights of the components in your reaction mixture, aiding in byproduct identification.[7]
-
-
Minimization:
-
Strict Anhydrous Conditions: The most effective way to minimize the formation of the hydrolyzed byproduct is to rigorously exclude water from the reaction.
-
Controlled Reagent Addition: Adding the this compound solution dropwise to the mixture of the alcohol and base at a low temperature can help control the reaction rate and reduce side product formation.[5]
-
Purification of Starting Materials: Ensure the alcohol and solvent are pure and free of any reactive impurities.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded phosphorylating agent | Use a fresh batch of this compound or one that has been properly stored. |
| Incomplete reaction | Monitor the reaction by TLC or NMR to determine the optimal reaction time. Consider increasing the reaction time or temperature for sterically hindered substrates.[8] | |
| Insufficient base | Ensure at least one equivalent of a dry, non-nucleophilic base is used to neutralize the HCl byproduct. | |
| Formation of a White Precipitate During Reaction | Formation of triethylamine hydrochloride (or similar amine salt) | This is expected and indicates the reaction is proceeding. The salt is typically removed during the work-up. |
| Difficult Purification | Presence of bis(4-nitrobenzyl) phosphate byproduct | During the aqueous work-up, a wash with a weak base (e.g., saturated sodium bicarbonate solution) can help remove the acidic byproduct.[9] |
| Triphenylphosphine oxide (if used in a related reaction like Mitsunobu) | Can often be removed by precipitation from a non-polar solvent or by column chromatography.[10] | |
| Inconsistent Yields | Variability in reagent quality or reaction setup | Standardize the procedure, ensuring consistent quality of reagents and meticulous exclusion of moisture. |
Experimental Protocols
General Procedure for Phosphorylation of a Primary Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Base: Add anhydrous triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Phosphorylating Agent: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred alcohol-triethylamine mixture over 30-60 minutes, maintaining the temperature at 0 °C.[5]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Work-up:
-
Quench the reaction by adding a small amount of water or saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reaction Monitoring Workflow
Caption: Decision tree for troubleshooting low reaction yields.
References
- The Chemical Properties and Handling of this compound.
-
Optimization of reaction conditions. [a] | Download Table. ResearchGate. (URL: [Link])
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19).
- Organic Reaction Workup Formulas for Specific Reagents.
-
Phosphate esters synthesis reaction | Download Scientific Diagram. ResearchGate. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
Protective Groups. Organic Chemistry Portal. (URL: [Link])
- Catalytic phosphorylation of alcohols for phosphate ester synthesis. Lirias - KU Leuven. (2025-08-29).
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. (URL: [Link])
-
NMR reaction monitoring in flow synthesis. BJOC - Beilstein Journals. (URL: [Link])
- US3346670A - Method for the preparation of phosphate esters.
-
Protecting group. Wikipedia. (URL: [Link])
- US3209021A - Process for preparing organo-phosphate esters.
- Why this compound is Essential for Nucleotide Synthesis.
- This compound: A Key Reagent for Phosphorylation. (2025-11-13).
- The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. (2025-07-16).
-
a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. (URL: [Link])
-
Mechanism of the hydrolysis reaction of dibutyl-4-nitrophenyl phosphate... ResearchGate. (URL: [Link])
-
p-NITROBENZYL ALCOHOL. Organic Syntheses Procedure. (URL: [Link])
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC - NIH. (2020-08-13). (URL: [Link])
- Hydrolysis of Bis(4-Nitrophenyl) Carbonate and the General Base Catalyzed Hydrolysis of 0-(4-Nitrophenylene. ElectronicsAndBooks.
-
Transition State Analysis of the Reaction Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1 | Biochemistry. ACS Publications. (2019-02-07). (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Purification of Products from Bis(4-nitrobenzyl) phosphorochloridate Reactions
Introduction: The Role of Bis(4-nitrobenzyl) phosphorochloridate in Modern Synthesis
This compound is a highly effective phosphorylating agent used extensively in organic and medicinal chemistry, particularly for the synthesis of phosphate esters.[1][2] Its primary function is to introduce a phosphate group onto a nucleophile, typically an alcohol or an amine. The key feature of this reagent lies in its two 4-nitrobenzyl (PNB) groups. These act as protecting groups for the resulting phosphate triester, which can be selectively removed under specific conditions later in the synthetic route.[3][4] This strategy is fundamental in complex syntheses, most notably in the phosphoramidite method for automated oligonucleotide synthesis.[5][6]
However, the high reactivity of the phosphorochloridate moiety also makes it susceptible to side reactions, primarily hydrolysis.[1] Consequently, purification of the desired phosphorylated product from unreacted starting materials, the reagent itself, its hydrolysis byproducts, and subsequent deprotection residues is a critical step that often poses significant challenges.
This guide provides a comprehensive framework for troubleshooting and optimizing the purification of products derived from reactions with this compound. It is designed for researchers, scientists, and drug development professionals to navigate common pitfalls and develop robust, reliable purification protocols.
Section 1: The Reaction Landscape and Common Impurities
A successful purification strategy begins with a thorough understanding of what might be in your crude reaction mixture. The choice of purification technique is dictated by the physicochemical differences between your target molecule and the impurities present.
A typical phosphorylation reaction involves the nucleophilic attack of an alcohol (R-OH) on this compound in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) in an anhydrous solvent.
Common sources of impurities include:
-
Unreacted Starting Material (R-OH): Incomplete conversion leads to residual starting alcohol/nucleophile.
-
Unreacted Reagent: Excess this compound may remain.
-
Reagent Hydrolysis Product: The reagent is highly sensitive to moisture and can hydrolyze to form Bis(4-nitrobenzyl) phosphate, a common and often difficult-to-remove impurity.[1]
-
Byproducts of PNB Deprotection: Cleavage of the 4-nitrobenzyl groups, typically via reduction, can generate byproducts like 4-nitrobenzaldehyde or 4-aminobenzyl alcohol.[3]
-
(For Oligonucleotides) Failure Sequences: In solid-phase synthesis, incomplete coupling at each cycle results in a mixture of the full-length product (n) and truncated sequences (n-1, n-2, etc.), often called "shortmers".[7][8]
Caption: Origin of common impurities in phosphorylation reactions.
Section 2: Purification Strategies and Method Selection
The optimal purification method depends on the nature of the product (small molecule vs. oligonucleotide), the scale of the reaction, and the required final purity.
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification technique.
Comparison of Common Purification Techniques
| Technique | Principle | Best For | Advantages | Disadvantages |
| Flash Column Chromatography | Adsorption; separation based on polarity. | Small molecules, moderate to high purity. | Scalable, good resolution for differing polarities, relatively inexpensive. | Can be solvent and time-intensive; not suitable for very polar or large molecules like oligonucleotides. |
| Recrystallization | Differential solubility at varying temperatures. | Crystalline solid small molecules. | Can yield very high purity material, cost-effective, scalable. | Product must be a solid; significant yield loss is possible; requires finding a suitable solvent system.[9] |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | Oligonucleotides, modified small molecules. | Excellent resolution, especially for separating failure sequences from full-length oligos.[7][10] | Requires specialized equipment, limited loading capacity, can be expensive. |
| Anion-Exchange HPLC (AEX-HPLC) | Electrostatic interaction based on net negative charge. | Oligonucleotides, charged molecules. | Excellent separation of oligos based on length (charge); purities >96% achievable.[10][11] | Sensitive to buffer pH and salt concentration; may not resolve sequences of the same length with different modifications. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and conformation through a gel matrix. | High-purity oligonucleotides (≥50 bases). | Highest resolution, can separate oligos differing by a single base.[7] | Low throughput, lower yields due to extraction process, labor-intensive. |
| Desalting / Cartridge Purification | Size exclusion or simple reversed-phase separation. | Removing salts and small molecule byproducts; routine cleanup. | Fast, simple, inexpensive. | Does not remove failure sequences (e.g., n-1 shortmers).[7][8] |
Section 3: Experimental Protocols
Protocol 1: General Method Development for Flash Column Chromatography
This protocol is intended for the purification of a phosphorylated small molecule.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Spot the crude reaction mixture, the starting material, and a co-spot (crude + starting material) on a TLC plate.
-
Develop the plate in a solvent system of low to moderate polarity (e.g., 3:1 Hexanes:Ethyl Acetate). The goal is to find a solvent system where the desired product has an Rf value of ~0.3.
-
Visualize the spots using UV light (the PNB groups are UV active) and/or a chemical stain (e.g., potassium permanganate). The product should be a new spot, typically more polar than the starting alcohol but less polar than the hydrolyzed reagent byproduct.
-
-
Column Packing:
-
Select a column size appropriate for the scale of your reaction (a rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pack the column, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane.
-
Alternatively, "dry load" the product by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often improves resolution.
-
Begin elution with a low-polarity solvent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
-
Fraction Pooling and Evaporation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification of a PNB-Protected Oligonucleotide by RP-HPLC
This is a general guide; specific conditions will vary based on the oligonucleotide sequence and length.
-
System Preparation:
-
Use a C18 reversed-phase column suitable for oligonucleotide purification.[10]
-
Prepare two mobile phases:
-
Buffer A: An aqueous buffer containing an ion-pairing agent (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
-
Buffer B: A high organic solvent, typically Acetonitrile, also containing the same concentration of the ion-pairing agent.
-
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%) until the baseline is stable.
-
-
Sample Preparation and Injection:
-
After synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Dissolve the crude, dried pellet in Buffer A or water.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Inject the sample onto the column.
-
-
Gradient Elution:
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B. A typical gradient might be 5% to 60% Buffer B over 30-40 minutes.
-
The principle: Shorter, less hydrophobic failure sequences will elute first. The desired full-length product, being longer and more hydrophobic, will be retained longer and elute later.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Desalting:
-
Collect the peak corresponding to the full-length product.
-
The collected fraction contains the ion-pairing agent (e.g., TEAA), which must be removed. This can be done by repeated lyophilization or by using a desalting column (e.g., gel filtration).[8]
-
Section 4: Troubleshooting Guide and FAQs
This section addresses specific issues encountered during the purification of products from this compound reactions.
Q1: My reaction yield is very low. What are the likely causes related to the reagent?
-
Potential Cause: The primary culprit is often moisture. This compound is extremely sensitive to water and will readily hydrolyze, rendering it inactive for the desired phosphorylation.[1]
-
Recommended Solution:
-
Ensure all glassware is rigorously oven- or flame-dried.
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Use a fresh bottle of the phosphorylating reagent or one that has been stored properly in a desiccator.
-
Q2: I have a major byproduct that is very polar and difficult to separate from my product on a silica column. What is it?
-
Potential Cause: This is very likely the hydrolysis product, Bis(4-nitrobenzyl) phosphate. It is a phosphoric acid derivative and is significantly more polar than the desired neutral phosphate triester product.
-
Recommended Solution:
-
An aqueous workup prior to chromatography can sometimes help. A mild basic wash (e.g., saturated sodium bicarbonate solution) can deprotonate the acidic phosphate, partitioning it into the aqueous layer. Caution: This may not be suitable if your target molecule is base-sensitive.
-
Adjust your chromatography. Sometimes using a more polar solvent system or a different stationary phase (like alumina) can improve separation.
-
Q3: My HPLC chromatogram for an oligonucleotide purification shows a series of peaks before my main product peak. What are these?
-
Potential Cause: These are almost certainly the "failure sequences" (n-1, n-2, etc.).[7] During solid-phase synthesis, if a nucleotide fails to couple, the chain is capped. These shorter, capped sequences are cleaved from the support along with your full-length product. In RP-HPLC, being shorter and less hydrophobic, they elute earlier.
-
Recommended Solution: This is expected in crude samples. The goal of the HPLC run is to resolve the main product peak from these impurities. Optimize your gradient to achieve baseline separation between the n-1 peak and your target 'n' peak. A shallower gradient can often improve resolution.
Q4: How do I remove the 4-nitrobenzyl (PNB) protecting groups after my product is purified?
-
Potential Cause: The PNB groups are robust and require specific conditions for cleavage.
-
Recommended Solution:
-
Catalytic Hydrogenation: The most common method is reduction of the nitro group to an amine, which destabilizes the benzylic C-O bond, leading to cleavage. Typical conditions involve using H₂ gas with a palladium on carbon (Pd/C) catalyst.[12]
-
Chemical Reduction: Other reducing agents like sodium dithionite can also be used.
-
Basic Hydrolysis: In some specific cases, strong basic conditions (e.g., aqueous NaOH in methanol at elevated temperatures) can cleave the PNB ether linkage, though this may not be compatible with many substrates.[3]
-
Note: After deprotection, a second purification step is almost always necessary to remove the cleavage byproducts (e.g., 4-aminobenzyl alcohol derivatives).
-
Q5: My purified phosphorylated molecule appears to be degrading over time in solution. Why?
-
Potential Cause: Phosphate esters, especially those derived from primary or secondary alcohols, can be susceptible to hydrolysis, particularly under acidic or basic conditions.[13][14] The presence of trace acid or base in your storage solvent can catalyze this degradation.
-
Recommended Solution:
-
Ensure the final product is free of any acidic or basic residues from the purification or deprotection steps.
-
Store the product as a dry solid in a freezer (-20 °C or below) under an inert atmosphere if possible.
-
If storage in solution is necessary, use a neutral, aprotic, and anhydrous solvent. For phosphorylated biomolecules, storage in a buffered solution at a neutral pH (e.g., pH 7.0-7.5) is recommended.[15]
-
References
- US20040214798A1 - Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation - Google P
- The Chemical Properties and Handling of Bis(4-Nitrobenzyl)
-
Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B - PMC - NIH. (URL: [Link])
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (URL: [Link])
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (URL: [Link])
-
Purifying Oligonucleotides - Waters Corporation. (URL: [Link])
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC - NIH. (URL: [Link])
-
Photorelease of phosphates: Mild methods for protecting phosphate derivatives - BJOC. (URL: [Link])
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications. (URL: [Link])
-
Photolabile protecting group - Wikipedia. (URL: [Link])
-
Photochemical acceleration of the hydrolysis of nitrophenyl phosphates and nitrophenyl sulphates - ResearchGate. (URL: [Link])
-
Mechanism of the hydrolysis reaction of dibutyl-4-nitrophenyl phosphate... - ResearchGate. (URL: [Link])
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC - NIH. (URL: [Link])
-
Hydrolysis of Bis(4-Nitrophenyl) Carbonate and the General Base Catalyzed Hydrolysis of 0-(4-Nitrophenylene - ElectronicsAndBooks. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. waters.com [waters.com]
- 11. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. US20040214798A1 - Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation - Google Patents [patents.google.com]
- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B - PMC [pmc.ncbi.nlm.nih.gov]
dealing with moisture sensitivity of Bis(4-nitrobenzyl) phosphorochloridate
Welcome to the technical support center for Bis(4-nitrobenzyl) phosphorochloridate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive phosphorylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly those arising from its pronounced moisture sensitivity. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues effectively in your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to help you identify the root cause of common problems encountered during reactions with this compound and to provide actionable solutions.
Issue 1: Low or No Product Yield in Phosphorylation Reaction
Q: I've performed a phosphorylation reaction using this compound, but my yield is disappointingly low, or I've recovered only my starting material. What are the likely causes and how can I fix this?
A: Low or no yield in these reactions is a frequent issue, almost always pointing towards the degradation of the highly reactive phosphorochloridate. The primary culprit is its sensitivity to moisture.[1][2] Let's break down the potential failure points and how to address them systematically.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| Reagent Degradation (Hydrolysis) | This compound readily reacts with water, leading to the formation of the inactive Bis(4-nitrobenzyl) phosphate. This hydrolysis can occur during storage or during the reaction setup if conditions are not strictly anhydrous. | 1. Confirm Reagent Integrity: Before starting, assess the quality of your phosphorochloridate. A fresh bottle should be a free-flowing white solid. Clumping or a yellowish tint may indicate hydrolysis. Consider running a ³¹P NMR of a small sample. The active reagent should have a distinct peak, while the hydrolyzed product, Bis(4-nitrobenzyl) phosphate, will appear at a different chemical shift. For comparison, the related bis-4-nitrophenylphosphate has been observed in D₂O.[1] 2. Implement Strict Anhydrous Techniques: Use oven-dried or flame-dried glassware cooled under an inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle the reagent in a glovebox or under a positive pressure of inert gas. |
| Inadequate Base | A tertiary amine base (e.g., triethylamine, pyridine) is typically used to neutralize the HCl generated during the phosphorylation. If the base is wet, insufficient, or too weak, the reaction may not proceed to completion. | 1. Choice of Base: Triethylamine is a stronger base than pyridine and is often effective.[3] However, pyridine can sometimes act as a nucleophilic catalyst. Ensure your chosen base is anhydrous. 2. Stoichiometry: Use at least one equivalent of the base per equivalent of the phosphorochloridate. It's common to use a slight excess. |
| Suboptimal Reaction Temperature | While many phosphorylations proceed at room temperature, some substrates may require different temperature conditions to achieve optimal reactivity and minimize side reactions. | 1. Temperature Control: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), while carefully monitoring for any signs of decomposition. Conversely, if you suspect side reactions are occurring, try running the reaction at 0 °C or even lower. |
| Poor Nucleophilicity of Substrate | The alcohol or amine you are trying to phosphorylate may not be sufficiently nucleophilic under the reaction conditions. | 1. Deprotonation: Ensure your base is strong enough to deprotonate your substrate, increasing its nucleophilicity. In some cases, a stronger, non-nucleophilic base might be required. |
Issue 2: Complex Reaction Mixture and Presence of Side Products
Q: My reaction has produced a complex mixture of products, making purification difficult. What are the common side products and how can I minimize their formation?
A: The formation of multiple products often stems from the degradation of the phosphorylating agent or side reactions with the solvent or base. The key is to maintain an inert and anhydrous environment.
Common Side Products and Prevention:
-
Bis(4-nitrobenzyl) phosphate: This is the product of hydrolysis. Its presence is a clear indicator of moisture contamination.
-
Prevention: Adhere strictly to anhydrous techniques as detailed in the section above.
-
-
Pyrophosphate Species: In the presence of trace moisture, the phosphorochloridate can react with its hydrolyzed counterpart to form a pyrophosphate.
-
Prevention: Rigorous exclusion of water is critical.
-
-
Reaction with Nucleophilic Bases: While pyridine can be a useful catalyst, it can also act as a nucleophile, reacting with the phosphorochloridate to form a pyridinium salt, which can complicate the reaction.
-
Prevention: If you suspect this is an issue, consider using a non-nucleophilic, sterically hindered base like triethylamine.
-
To identify these byproducts, ³¹P NMR spectroscopy is an invaluable tool. The chemical shifts of different phosphorus-containing compounds are distinct and can help in diagnosing the problem.[4][5]
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to ensure its longevity and reactivity?
A: Proper storage is critical. The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dry place.[1][2] A desiccator within a refrigerator is a suitable option. When handling, always work under an inert atmosphere, for example, in a glovebox or using a Schlenk line.
Q2: What is the visual evidence of decomposition of the reagent?
A: Fresh this compound is a white, crystalline solid. If the reagent has been exposed to moisture, it may appear clumpy, sticky, or have a yellowish hue. These are signs of hydrolysis and the reagent may have reduced activity.
Q3: Can I test the purity/activity of my stored this compound?
A: Yes. The most definitive method is ³¹P NMR spectroscopy.[2] A fresh sample will show a single, sharp peak corresponding to the phosphorochloridate. The appearance of additional peaks, particularly one corresponding to Bis(4-nitrobenzyl) phosphate, indicates degradation. For a quantitative assessment, you can use quantitative ³¹P NMR (qNMR) with an internal standard.[2][6]
Q4: What is the mechanism of hydrolysis for this compound?
A: The hydrolysis proceeds via a nucleophilic attack of water on the electrophilic phosphorus atom. This results in the displacement of the chloride ion, forming Bis(4-nitrobenzyl) phosphate and hydrochloric acid. The reaction is autocatalytic as the generated HCl can protonate the phosphoryl oxygen, further increasing the electrophilicity of the phosphorus atom.
Experimental Protocols & Visual Guides
Protocol 1: Handling this compound Under Inert Atmosphere
This protocol describes the standard procedure for weighing and dispensing the reagent using a Schlenk line and a glovebox.
A. In a Glovebox:
-
Ensure the glovebox has a dry, inert atmosphere (low ppm of O₂ and H₂O).
-
Bring the sealed bottle of this compound, a clean, dry spatula, and a pre-weighed, sealed vial into the glovebox antechamber.
-
Cycle the antechamber as per the glovebox protocol.
-
Inside the glovebox, open the reagent bottle.
-
Quickly weigh the desired amount of the solid into the tared vial.
-
Securely seal both the vial containing the weighed reagent and the main stock bottle.
-
The sealed vial can now be removed from the glovebox for use in your reaction.
B. Using a Schlenk Line:
-
Assemble your oven-dried reaction flask, equipped with a magnetic stir bar and a rubber septum, and connect it to the Schlenk line.
-
Evacuate the flask under vacuum and refill with a dry inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Maintain a positive pressure of the inert gas.
-
Briefly remove the septum and quickly add the this compound to the flask against a counterflow of the inert gas.
-
Immediately reseal the flask with the septum.
-
Purge the flask with the inert gas for a few minutes to remove any air that may have entered.
Diagram: Hydrolysis of this compound
Sources
identification and minimization of byproducts in phosphorylation reactions
Welcome to the technical support center for phosphorylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phosphorylation, enabling you to identify and minimize common byproducts and troubleshoot your experiments effectively. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during phosphorylation experiments.
Q1: My kinase assay shows very low or no signal. What are the likely causes?
A: Low or no signal in a kinase assay can stem from several factors. Firstly, ensure that ATP was added to the reaction, as it's a required component for kinase activity.[1] Contaminated reagents, such as ATP solutions or buffers with luminescent impurities, can also lead to high background noise, masking the true signal.[2] Additionally, the kinase itself may require phosphorylation for activation, so consider if a non-specific kinase is needed to initiate the reaction.[3] Finally, in luciferase-coupled assays, be aware that your kinase inhibitor might also be inhibiting luciferase, resulting in false negatives.[4]
Q2: I'm performing a chemical phosphorylation and my yield is consistently low. What should I check first?
A: Low yields in chemical phosphorylation often point to issues with reagents or reaction conditions. Moisture contamination is a primary culprit, so ensure all your reagents, especially solvents like acetonitrile, are anhydrous.[5] The phosphoramidites or the activator you are using may have degraded; it's best to use fresh, high-purity reagents.[5] Also, consider increasing the coupling time, particularly if you are using bulky or modified phosphoramidites.[5]
Q3: My Western blot for a phosphorylated protein is not working. What are some common pitfalls?
A: Western blotting for phosphorylated proteins requires special care. A frequent issue is the loss of the phosphate group during sample preparation. It is crucial to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your protein.[6][7][8][9] Another common problem is high background, which can be caused by using milk as a blocking agent, as it contains the phosphoprotein casein. Using a BSA-based blocking buffer is recommended.[8] Also, ensure you are loading a sufficient amount of protein, as phosphorylated proteins are often present at low levels.[8]
Q4: I see multiple products in my reaction mixture by HPLC/MS. What could they be?
A: The presence of multiple products indicates the formation of byproducts. Common side reactions in phosphorylation include hydrolysis of the phosphate ester, formation of pyrophosphates, and β-elimination, especially with serine and threonine residues.[10][11][12][13][14][15][16] In chemical synthesis using phosphoramidites, you might also see the formation of H-phosphonates.[17][18][19][20][21] Each of these byproducts will have a different mass and retention time, leading to multiple peaks in your analysis.
Part 2: In-Depth Troubleshooting Guide
This guide provides a detailed look at the most common byproducts in phosphorylation reactions, their mechanisms of formation, and comprehensive strategies for their identification and minimization.
Issue 1: Hydrolysis of the Phosphate Ester
Hydrolysis is a common side reaction where the phosphate ester is cleaved by water, resulting in the dephosphorylated starting material and inorganic phosphate. This reduces the yield of your desired product.
Mechanism of Formation:
The rate of hydrolysis is significantly influenced by pH and temperature.[10][16] Both acid- and base-catalyzed hydrolysis can occur, proceeding through a nucleophilic attack on the phosphorus atom.[16][22] Metal ions present in the reaction mixture can also catalyze this process.[23][24][25][26][27]
Caption: Mechanism of phosphate ester hydrolysis.
Identification:
-
Mass Spectrometry (MS): The dephosphorylated product will have a mass that is 79.98 Da less than the phosphorylated product (the mass of HPO3). ESI-TOF MS is particularly useful for characterizing the products.[28]
-
High-Performance Liquid Chromatography (HPLC): The dephosphorylated product will have a different retention time compared to the phosphorylated product, typically eluting later on a reverse-phase column.
-
31P NMR Spectroscopy: The inorganic phosphate product will have a distinct chemical shift in the 31P NMR spectrum.[29][30][31][32][33]
Minimization Strategies:
-
Control pH: Maintain the reaction at a neutral or slightly acidic pH to minimize both acid- and base-catalyzed hydrolysis.[10]
-
Control Temperature: Perform the reaction at the lowest effective temperature, as higher temperatures can increase the rate of hydrolysis.[15]
-
Use Anhydrous Conditions: For chemical phosphorylation, ensure all solvents and reagents are free of water to prevent hydrolysis of starting materials and products.[5]
-
Chelate Metal Ions: If metal ion catalysis is suspected, consider adding a chelating agent like EDTA to the reaction mixture.
Issue 2: β-Elimination of Phospho-Serine/Threonine
This side reaction is specific to phosphorylated serine and threonine residues and occurs under basic conditions, leading to the formation of dehydroalanine or dehydroamino-2-butyric acid, respectively.[12][14]
Mechanism of Formation:
The phosphate group is eliminated, forming a double bond. This byproduct can then react with nucleophiles present in the reaction mixture.[11][12][13][14][15]
Caption: β-Elimination of a phosphoserine residue.
Identification:
-
Mass Spectrometry (MS): The dehydroalanine product will have a mass loss of 98 Da (H3PO4) from the phosphoserine residue.[28] If a nucleophilic addition occurs, the mass will increase accordingly.
Minimization Strategies:
-
Avoid Strong Bases: When working with phosphoserine or phosphothreonine-containing molecules, avoid strongly basic conditions.
-
Use Appropriate Protecting Groups: In peptide synthesis, the choice of protecting group on the phosphate is critical. Monobenzyl-protected phosphodiesters are less prone to β-elimination than phosphotriesters.[12]
-
Optimize Deprotection Conditions: During Fmoc deprotection in peptide synthesis, which uses a base like piperidine, minimizing the exposure time and temperature can reduce β-elimination.
Issue 3: Pyrophosphate Formation
Pyrophosphates can form when a phosphorylated molecule reacts with another phosphate source, creating a P-O-P bond.
Mechanism of Formation:
This can occur through the condensation of a phosphorylated biological compound with inorganic phosphate or by the reaction of two activated phosphate species.
Caption: Formation of a pyrophosphate.
Identification:
-
31P NMR Spectroscopy: Pyrophosphates have characteristic signals in the 31P NMR spectrum that are distinct from monophosphates.[29]
-
Mass Spectrometry (MS): The pyrophosphate product will have a mass increase of 79.97 Da (PO3) compared to the monophosphorylated product.
Minimization Strategies:
-
Control Stoichiometry: Use a precise stoichiometry of the phosphorylating agent to substrate to avoid excess activated phosphate species that can lead to pyrophosphate formation.
-
Purification: Pyrophosphates can often be separated from the desired monophosphate product using chromatographic techniques such as ion-exchange chromatography or HPLC.
Part 3: Analytical and Purification Protocols
This section provides step-by-step methodologies for the key experiments and workflows discussed in this guide.
Protocol 1: Identification of Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., water/acetonitrile).
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a linear gradient from 5% B to 95% B over 30 minutes.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Use electrospray ionization (ESI) in both positive and negative modes.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer is recommended for high mass accuracy.[28]
-
Data Analysis: Look for the expected masses of the starting material, product, and potential byproducts (hydrolyzed, β-eliminated, pyrophosphate).
-
Protocol 2: Purification of Phosphorylated Products by IMAC
Immobilized Metal Affinity Chromatography (IMAC) is a powerful technique for enriching phosphorylated molecules.[34][35]
-
Column Equilibration: Equilibrate the IMAC column (charged with Ga3+ or Fe3+) with a low pH loading buffer.
-
Sample Loading: Load the reaction mixture onto the column. Non-phosphorylated components will not bind and will be found in the flow-through.
-
Washing: Wash the column with the loading buffer to remove any non-specifically bound molecules.
-
Elution: Elute the bound phosphopeptides using a high pH elution buffer (e.g., with ammonium hydroxide) or a buffer containing a phosphate competitor like sodium phosphate.
-
Desalting: Desalt the eluted fraction using a C18 solid-phase extraction cartridge before further analysis.
Caption: Workflow for IMAC purification.
References
Sources
- 1. neb.com [neb.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. biocompare.com [biocompare.com]
- 10. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 13. Modifications of substituted seryl and threonyl residues in phosphopeptides and a polysialoglycoprotein by beta-elimination and nucleophile additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New access to H-phosphonates via metal-catalyzed phosphorus-oxygen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene Link: Phosphonate Oligos [genelink.com]
- 19. researchgate.net [researchgate.net]
- 20. The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Significant impacts of metal ions from ancient oceans on nucleoside phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes [frontiersin.org]
- 26. Post-translational modification - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Mapping Sites of Protein Phosphorylation by Mass Spectrometry Utilizing a Chemical-Enzymatic Approach: Characterization of Products from α-S1Casein Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ismar.org [ismar.org]
- 30. A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 32. nmr.oxinst.com [nmr.oxinst.com]
- 33. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Bis(4-nitrobenzyl) Phosphorochloridate: A Technical Guide to Enhancing Solution Stability
Welcome to the Technical Support Center for Bis(4-nitrobenzyl) phosphorochloridate. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive phosphorylating agent in their synthetic endeavors. As a potent electrophile, this compound is invaluable for the introduction of a phosphate moiety, yet its utility is intrinsically linked to its stability. This resource provides in-depth troubleshooting advice, frequently asked questions, and best practices to mitigate degradation and ensure the success of your experiments.
Understanding the Instability: The Achilles' Heel of a Powerful Reagent
This compound's reactivity stems from the phosphorus atom's susceptibility to nucleophilic attack.[1] This inherent reactivity also makes it prone to degradation, primarily through hydrolysis. The presence of even trace amounts of water can lead to the cleavage of the P-Cl bond, yielding the corresponding phosphoric acid and hydrochloric acid. This process not only consumes the active reagent but can also alter the pH of the reaction mixture, potentially catalyzing further degradation or inducing unwanted side reactions.
The rate of this degradation is influenced by several factors, including the choice of solvent, the ambient temperature, and the pH of the solution. Understanding and controlling these variables is paramount to maintaining the integrity of your this compound solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in solution, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low, and I suspect my this compound solution has degraded. How can I confirm this?
Answer:
Visual inspection is the first, albeit unreliable, step. A freshly prepared solution should be clear and colorless. Any turbidity or color change may indicate degradation. However, for a definitive assessment, analytical techniques are necessary.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying the active reagent and its degradation products. A validated HPLC method, typically using a C8 or C18 reverse-phase column with a suitable mobile phase like acetonitrile and water, can separate this compound from its hydrolysis product, Bis(4-nitrobenzyl) phosphoric acid.[2][3] By comparing the peak area of the active compound in your sample to a freshly prepared standard, you can determine the extent of degradation.
-
³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance spectroscopy is highly specific for phosphorus-containing compounds and can provide a clear picture of the species present in your solution.[4][5] The chemical shift of the phosphorus atom in this compound will be distinct from that of its hydrolysis products. This technique is particularly useful for identifying various degradation species in complex mixtures.[4][6][7]
Question 2: I'm dissolving this compound in my reaction solvent, and I notice it's not fully dissolving or the solution becomes cloudy over a short period. What's happening?
Answer:
This issue likely points to two primary culprits: solvent quality and ambient moisture.
-
Solvent Purity: The solvent you are using must be anhydrous. The presence of water will lead to immediate hydrolysis upon dissolution, forming insoluble phosphoric acid byproducts. Always use freshly opened, anhydrous solvents or solvents dried over appropriate desiccants like molecular sieves.[8]
-
Atmospheric Moisture: this compound is highly sensitive to moisture from the air.[1] All handling of the solid and its solutions should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques. Ensure all glassware is rigorously dried before use.
Question 3: What is the ideal solvent for dissolving and storing this compound?
Answer:
The choice of solvent is critical and depends on the subsequent reaction conditions.
-
Polar Aprotic Solvents: Solvents like anhydrous acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF) are generally preferred.[9][10] These solvents can dissolve the polar phosphorochloridate without having reactive protons that can participate in solvolysis. They are also less likely to "cage" the nucleophile in subsequent reactions, which can be a drawback of protic solvents.[9][11]
-
Avoid Protic Solvents: Protic solvents such as alcohols and, most importantly, water should be strictly avoided for storage as they will readily react with the phosphorochloridate.[12]
Question 4: I need to perform a reaction at an elevated temperature. How will this affect the stability of my this compound solution?
Answer:
Elevated temperatures will accelerate the rate of degradation. The hydrolysis of organophosphorus compounds is temperature-dependent.[13] If your reaction requires heating, it is crucial to add the this compound solution to the reaction mixture just before heating commences. Pre-heating a stock solution for an extended period is not recommended. If possible, conduct the reaction at the lowest effective temperature.
Question 5: My reaction is base-catalyzed. Will this impact the stability of the phosphorochloridate?
Answer:
Yes, the stability of this compound is highly pH-dependent.
-
Base-Catalyzed Hydrolysis: The hydrolysis of phosphorochloridates is significantly accelerated under basic conditions.[1][14] The hydroxide ion is a potent nucleophile that readily attacks the phosphorus center. If your reaction requires a basic catalyst, the phosphorochloridate should be introduced to the reaction mixture last, and the reaction time should be minimized.
-
Acid-Catalyzed Hydrolysis: While less rapid than base-catalyzed hydrolysis, acidic conditions can also promote the degradation of phosphorochloridates.[1] The mechanism involves protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.
Best Practices for Storage and Handling
To maximize the shelf-life and efficacy of this compound, adhere to the following best practices:
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Solid Storage | Store in a tightly sealed container in a desiccator at low temperature (2-8 °C). | Minimizes exposure to atmospheric moisture and slows down any potential solid-state degradation. |
| Solution Preparation | Prepare solutions fresh for immediate use. | The compound is inherently unstable in solution. |
| Solvent Choice | Use only high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DCM, THF). | Prevents hydrolysis and solvolysis. |
| Atmosphere | Handle the solid and its solutions under an inert atmosphere (N₂ or Ar). | Excludes atmospheric moisture.[1] |
| Glassware | Use oven-dried or flame-dried glassware. | Removes residual moisture from surfaces. |
| Temperature | Keep solutions cool and protected from light. | Reduces the rate of thermal degradation. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound for Immediate Use
This protocol outlines the steps for preparing a solution of this compound with minimal degradation.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., acetonitrile)
-
Oven-dried volumetric flask with a septum-sealed cap
-
Syringes and needles (oven-dried)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Place the required amount of this compound into the pre-weighed, oven-dried volumetric flask under a gentle stream of inert gas.
-
Seal the flask with the septum cap.
-
Using a syringe, add the anhydrous solvent to the flask, ensuring the needle tip is below the surface of the solvent to minimize exposure to the headspace.
-
Gently swirl the flask to dissolve the solid completely.
-
Use the solution immediately for your reaction.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general framework for monitoring the degradation of this compound in solution over time.
Materials:
-
This compound solution in a chosen solvent
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (isocratic or gradient)
-
HPLC vials
Procedure:
-
Prepare a fresh standard solution of this compound of a known concentration.
-
Inject the standard solution into the HPLC to determine its retention time and peak area (this is your t=0 reference).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of your stock solution, dilute it to an appropriate concentration, and inject it into the HPLC.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 standard.
Visualizing Degradation and Troubleshooting
The following diagrams illustrate the primary degradation pathway and a troubleshooting workflow.
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
-
Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. Taylor & Francis Online. [Link]
- The Chemical Properties and Handling of Bis(4-Nitrobenzyl)
-
Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link]
- A Review: General Base Catalysis Hydrolysis of Organophosphorus Insectisides by Different Amines.
-
Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation. PubMed. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Polar Protic vs. Polar Aprotic Solvents. Master Organic Chemistry. [Link]
-
Solvent Effects in NS. Chemistry LibreTexts. [Link]
-
³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. PubMed. [Link]
- (PDF) Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library.
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]
-
NMR Applications to Study Natural Product Biosynthesis and Biodegradation. eScholarship. [Link]
- log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
-
n-BUTYL PHOSPHATE. Organic Syntheses Procedure. [Link]
-
Recrystallization. YouTube. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
Sources
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 8. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ijsr.net [ijsr.net]
- 14. Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phosphorylation of Sterically Hindered Alcohols
Welcome to the technical support center for the phosphorylation of sterically hindered alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of phosphorylating sterically crowded environments.
The introduction of a phosphate group into a molecule can dramatically alter its biological activity and pharmacokinetic properties.[1][2] However, when the target hydroxyl group is sterically hindered, this seemingly straightforward reaction can become a significant synthetic hurdle. This guide provides practical, field-proven insights to overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Each problem is followed by potential causes and actionable solutions, grounded in chemical principles.
Problem 1: Low to No Product Formation
You've set up your phosphorylation reaction, but upon analysis (e.g., by ³¹P NMR or LC-MS), you observe little to no desired phosphorylated product.
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Steric Hindrance | The bulky groups surrounding the alcohol prevent the phosphorylating agent from accessing the hydroxyl group. This is the most common reason for failure. | 1. Switch to a less sterically demanding phosphorylating agent. For example, if you are using a bulky phosphoramidite, consider a smaller reagent like dibenzyl phosphite. 2. Increase the reaction temperature. This can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions and substrate decomposition at higher temperatures.[1] 3. Employ a more reactive phosphorylating agent. Reagents like phosphorus oxychloride (POCl₃) are highly reactive but may lead to over-phosphorylation or side reactions.[3] Use with caution and at low temperatures. |
| Poor Nucleophilicity of the Alcohol | Tertiary alcohols, in particular, are less nucleophilic than primary or secondary alcohols, making the reaction inherently slower.[3] | 1. Use a strong, non-nucleophilic base. A base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can deprotonate the alcohol, increasing its nucleophilicity without competing in the reaction.[4] 2. Consider catalytic activation. Lewis acids can coordinate to the phosphorylating agent, making it more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[5][6] |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unfavorable reaction kinetics. | 1. Screen different solvents. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can be effective alternatives to dichloromethane (DCM) if solubility is an issue. |
| Reagent Decomposition | The phosphorylating agent may be sensitive to moisture or air, leading to its degradation before it can react. | 1. Use freshly distilled or newly purchased reagents. 2. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Formation of Multiple Byproducts
Your reaction yields a complex mixture of products, making purification difficult and lowering the yield of the desired compound.
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Over-reactivity of Phosphorylating Agent | Highly reactive reagents like POCl₃ can lead to the formation of di- and tri-alkyl phosphates, especially if the stoichiometry is not carefully controlled.[3] | 1. Use a milder phosphorylating agent. Phosphoramidites or H-phosphonates offer better control. 2. Slowly add the phosphorylating agent to the reaction mixture at a low temperature to control the reaction rate. |
| Side Reactions with Other Functional Groups | If your substrate contains other nucleophilic groups (e.g., amines, thiols), they can compete with the hydroxyl group for the phosphorylating agent.[3] | 1. Protect other sensitive functional groups. Common protecting groups for amines include Boc and Cbz.[7][8] 2. Use a chemoselective phosphorylation method. Some modern methods are designed to selectively phosphorylate alcohols in the presence of other nucleophiles.[3][4] |
| Elimination Reactions | For tertiary alcohols, the conditions (especially if acidic or at elevated temperatures) can promote elimination to form an alkene. | 1. Use mild, neutral, or slightly basic reaction conditions. 2. Keep the reaction temperature as low as possible. |
Problem 3: Difficulty in Product Purification
The desired phosphorylated product is difficult to isolate from the reaction mixture.
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| High Polarity of the Product | Phosphate monoesters are often highly polar and can be challenging to purify using standard silica gel chromatography. | 1. Utilize alternative purification techniques. High-performance liquid chromatography (HPLC), hydrophilic interaction liquid chromatography (HILIC), or ion-exchange chromatography are often more effective.[3] 2. Isolate the product as a salt. In some cases, precipitating the phosphate as an ammonium or other salt can simplify purification.[3] |
| Product is Unstable on Silica Gel | The acidic nature of silica gel can cause degradation of sensitive phosphorylated products. | 1. Neutralize the silica gel by pre-treating it with a base like triethylamine. 2. Use a different stationary phase such as alumina or C18-functionalized silica (for reverse-phase chromatography). |
Frequently Asked Questions (FAQs)
Q1: What are the main classes of phosphorylating agents, and which are best for hindered alcohols?
There are two primary classes of chemical phosphorylating agents: P(V) and P(III) reagents.[1]
-
P(V) Reagents: These include phosphorus oxychloride (POCl₃) and its derivatives. They are highly reactive but can be unselective.[1] More modern P(V) reagents, like the Ψ-reagent, offer greater chemoselectivity under mild conditions and are a good choice for complex molecules.[3][4]
-
P(III) Reagents: This class includes phosphoramidites. The reaction involves a three-step process: phosphitylation, oxidation, and deprotection.[3] While this multi-step nature can be a drawback, it allows for a high degree of control and is often used in oligonucleotide synthesis.
For sterically hindered alcohols, a highly reactive yet chemoselective P(V) reagent or a small, reactive P(III) reagent would be the preferred choice. The selection will ultimately depend on the specific substrate and the other functional groups present.
Q2: Are there any catalytic methods available for phosphorylating hindered alcohols?
Yes, catalytic methods are becoming increasingly popular as they can offer milder reaction conditions and improved selectivity.
-
Lewis Acid Catalysis: Lewis acids like Ti(OtBu)₄ can be used to catalyze the phosphorylation of alcohols with pyrophosphates.[6]
-
Organocatalysis: Pyridine-N-oxide has been shown to catalyze the phosphorylation of primary, secondary, and even tertiary alcohols with phosphoryl chlorides at low catalyst loadings.[9]
-
Bio-inspired Catalysis: A method using phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst has been developed for the phosphorylation of a wide range of alcohols, including sterically hindered ones.[1][10][11]
Q3: Can enzymatic methods be used for the phosphorylation of sterically hindered alcohols?
Enzymatic phosphorylation, carried out by kinases, is highly selective and occurs under very mild conditions.[2][3] However, the substrate scope of kinases can be limited. While nature has evolved enzymes to phosphorylate a vast array of molecules, finding a kinase that accepts a specific, non-natural, sterically hindered alcohol as a substrate can be challenging. That said, with the advent of protein engineering, it is becoming more feasible to tailor enzymes for specific transformations.[12]
Q4: How can I monitor the progress of my phosphorylation reaction?
-
³¹P NMR Spectroscopy: This is the most direct method for observing the formation of phosphorylated products. The chemical shift of the phosphorus atom provides information about its chemical environment.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting alcohol and the appearance of the more polar phosphorylated product. A phosphate-specific stain can be used for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring the reaction, allowing for the separation and identification of starting materials, products, and byproducts based on their mass-to-charge ratio.
Q5: What is dynamic kinetic resolution and how can it be applied to the phosphorylation of hindered alcohols?
Dynamic kinetic resolution (DKR) is a technique used to convert a racemic mixture of chiral alcohols into a single, enantiomerically pure phosphorylated product.[13] It combines a kinetic resolution step, where one enantiomer reacts faster than the other, with an in-situ racemization of the unreacted enantiomer.[13][14] While well-established for acylation reactions, its application to phosphorylation is an emerging area of research.[13] Conceptually, a chiral catalyst would selectively phosphorylate one enantiomer of the hindered alcohol, while a racemization catalyst would continuously interconvert the enantiomers of the starting material.
Experimental Protocols & Visualizations
General Workflow for Troubleshooting Phosphorylation Reactions
The following diagram outlines a logical workflow for troubleshooting common issues in the phosphorylation of sterically hindered alcohols.
Caption: Troubleshooting workflow for phosphorylation.
Mechanism of Lewis Acid-Catalyzed Phosphorylation
This diagram illustrates the general mechanism of Lewis acid-catalyzed phosphorylation, a useful strategy for activating phosphorylating agents towards less nucleophilic hindered alcohols.
Caption: Lewis acid-catalyzed phosphorylation mechanism.
References
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342. Available from: [Link]
-
Sculimbrene, B. R., et al. (2007). Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide. Organic Letters, 9(24), 5043-5046. Available from: [Link]
-
Hashimoto, Y., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 247-254. Available from: [Link]
-
Hashimoto, Y., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 247-254. Available from: [Link]
-
Wang, X. H., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances, 14(6), 3985-3989. Available from: [Link]
-
Wang, X. H., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances, 14(6), 3985-3989. Available from: [Link]
-
Thacker, S., & Sculimbrene, B. R. (2018). Catalytic Lewis acid phosphorylation with pyrophosphates. Tetrahedron Letters, 59(35), 3335-3338. Available from: [Link]
-
Hashimoto, Y., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 247-254. Available from: [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342. Available from: [Link]
-
Sherwood, A. M., et al. (2025). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Angewandte Chemie International Edition. Available from: [Link]
-
An, G., et al. (2007). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. Synthetic Communications, 37(15), 2509-2517. Available from: [Link]
-
Khaskin, E., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 28(16), 6005. Available from: [Link]
-
Kaboudin, B., & Mostafalu, R. (2013). Triethylphosphate/Phosphorus Pentoxide as an Efficient Reagent for the Phosphorylation of Phenols. Synthetic Communications, 43(9), 1292-1297. Available from: [Link]
-
Hara, N., et al. (2018). Kinetic resolution of sterically hindered secondary alcohols catalyzed by aminophosphinite organocatalyst. Tetrahedron, 74(2), 247-253. Available from: [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342. Available from: [Link]
-
Wieczorek, M., & Geyer, A. (2011). Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions. PLoS ONE, 6(6), e21238. Available from: [Link]
-
Vendruscolo, J. C. M., et al. (2019). Dysregulation of c-Jun N-Terminal Kinase Phosphorylation in Alcohol Dependence. Alcohol, 75, 21-30. Available from: [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Available from: [Link]
-
LibreTexts Chemistry. (2022). 9.5: Phosphorylation of Alcohols. Available from: [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Available from: [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Available from: [Link]
-
LibreTexts Chemistry. (2022). 9.4: Phosphorylation of Alcohols. Available from: [Link]
-
Fallek, A., et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13(21), 14350-14354. Available from: [Link]
-
Soderberg, T. (n.d.). Chapter 9: Phosphate transfer reactions. Organic Chemistry. Available from: [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 128(35), 11509-11518. Available from: [Link]
-
Gualdani, R., et al. (2018). Kinetic Resolution of Secondary Alcohols Using Connon Type Catalysts. Chemistry – A European Journal, 24(54), 14464-14469. Available from: [Link]
-
Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Available from: [Link]
-
Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(7), 940-951. Available from: [Link]
-
Jakupca, M. (2019). Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. Available from: [Link]
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- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 5. Lewis-acid-catalyzed phosphorylation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of p-Nitrobenzyl Protecting Groups After Phosphorylation
Welcome to the technical support center for the deprotection of p-nitrobenzyl (PNB) groups from phosphorylated molecules. The PNB group is a valuable tool in synthetic chemistry, particularly in oligonucleotide and phosphopeptide synthesis, due to its stability under a range of conditions. However, its removal is a critical final step that can present challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this crucial deprotection step successfully.
Troubleshooting Guide: Common Issues in PNB Deprotection
This section addresses specific experimental issues in a question-and-answer format.
Q1: My PNB deprotection via catalytic hydrogenation is slow or incomplete. What's going wrong?
This is one of the most common issues. The problem often lies with the catalyst, solvent, or substrate itself.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or deactivated.[1] It is advisable to use a fresh batch of catalyst to rule out deactivation.[2] For particularly stubborn deprotections, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1][2]
-
Catalyst Poisoning: Your substrate or solvent may contain impurities that poison the palladium catalyst. Sulfur-containing compounds are notorious for this.[1][3] If catalyst poisoning is suspected, increasing the catalyst loading may help. In severe cases, an alternative deprotection method may be necessary.
-
Poor Hydrogen Access: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), and inefficient mixing can severely limit the reaction rate.[2]
-
Action: Ensure vigorous stirring to maximize the surface area and contact between all three phases.[1][2]
-
Action: Purge the reaction vessel thoroughly. First, apply a vacuum to remove air, then backfill with an inert gas like nitrogen or argon. Repeat this cycle 3-5 times before finally introducing hydrogen gas.[2]
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While polar solvents like methanol (MeOH) and ethanol (EtOH) are generally effective, sometimes a change is needed.[1][4]
-
Action: If your substrate is an amine, using acetic acid as a solvent can facilitate the reaction by protonating the heteroatom.[1]
-
-
Insufficient Pressure/Temperature: For difficult substrates, atmospheric pressure may not be sufficient.
Q2: I'm observing significant side products after deprotection. What are they and how can I prevent them?
Side product formation often points to undesired reactions with intermediates or the final product.
Potential Causes & Solutions:
-
Over-reduction: In molecules with other reducible functional groups (e.g., alkenes, alkynes, other aromatic systems), the hydrogenation may not be selective for the nitro group.
-
Action: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the PNB group is cleaved.
-
Action: Switch to a more chemoselective deprotection method, such as reduction with zinc dust or sodium dithionite, which are less likely to reduce other functional groups.[5][6]
-
-
Formation of Azo/Azoxy Byproducts: During catalytic hydrogenation, incomplete reduction can lead to the accumulation of nitroso and hydroxylamine intermediates. These can condense to form dimeric azo and azoxy compounds.[2]
-
Degradation of Acid/Base-Sensitive Groups: The p-aminobenzyl alcohol intermediate formed during reduction can be unstable. If the workup is acidic or basic, it might lead to degradation of your target molecule.
-
Action: Maintain a neutral pH during the reaction and workup. Use buffered solvent systems if necessary.
-
Q3: My molecule is not stable under catalytic hydrogenation conditions. What are my alternatives?
Catalytic hydrogenation is a powerful but aggressive method. Fortunately, several milder, chemoselective alternatives exist for PNB removal.
Alternative Methods:
-
Reduction with Zinc Dust: This is a mild and effective method for cleaving PNB esters.[5][7] The reaction is typically carried out in a protic solvent like aqueous ammonium chloride or acetic acid.
-
Reduction with Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an economical and versatile reducing agent.[6] It is particularly valued for its mild conditions and high chemoselectivity, tolerating many other functional groups.[6][8] The reaction proceeds via a single-electron transfer mechanism.[6]
-
Photolytic Cleavage: The ortho-nitrobenzyl group, a close relative of the PNB group, is a well-known photolabile protecting group (PPG).[9][10] Upon irradiation with UV light (typically >300 nm), the group is cleaved, releasing the protected phosphate.[11] This method offers exceptional spatiotemporal control but can result in side products like nitrosobenzaldehyde, which may react with other functional groups.[9][12]
Comparative Overview of PNB Deprotection Methods
The choice of deprotection method is critical and depends on the specific substrate and desired outcome. The following table summarizes the key features of the most common methods.
| Method | Reagents & Conditions | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenation | H₂ gas (1 atm to high pressure), Pd/C or Pd(OH)₂/C, in polar solvents (MeOH, EtOH, EtOAc) | High efficiency, clean byproducts (toluene, water) | Can reduce other functional groups, catalyst poisoning (e.g., by sulfur), requires specialized equipment for high pressure | Best for robust molecules without other reducible groups.[1][2] |
| Zinc Dust Reduction | Zn dust, in NH₄Cl (aq) or AcOH/H₂O | Mild, chemoselective, inexpensive | Heterogeneous reaction can be slow, requires removal of zinc salts during workup | Excellent alternative when hydrogenation is not feasible.[5][7] |
| Sodium Dithionite Reduction | Na₂S₂O₄, typically in a biphasic system (e.g., EtOAc/H₂O) with a phase-transfer catalyst | Very mild, highly chemoselective for the nitro group[6][13] | Aqueous solutions are unstable and must be prepared fresh[14], can be slower than hydrogenation | Ideal for complex molecules with sensitive functional groups.[6] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for PNB Deprotection via Catalytic Hydrogenation
-
Preparation: Dissolve the PNB-protected phosphate substrate in an appropriate solvent (e.g., MeOH, EtOH, or EtOAc) in a round-bottom flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).[2]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen, either from a hydrogen-filled balloon for atmospheric pressure or by connecting to a hydrogenation apparatus for higher pressures.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry completely. Keep it wet with the solvent.[2]
-
Isolation: Wash the filter cake with a small amount of fresh solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.
Workflow & Troubleshooting Diagram
The following diagram outlines a logical workflow for selecting a deprotection strategy and troubleshooting common problems.
Caption: Decision workflow for PNB deprotection strategy and troubleshooting.
Frequently Asked Questions (FAQs)
Q: How do I know which deprotection method is right for my molecule? A: Start by evaluating the functional groups in your molecule. If it contains groups that are easily reduced (alkenes, alkynes, other benzyl groups, etc.), catalytic hydrogenation may lead to undesired side reactions. In such cases, a milder, more chemoselective method like reduction with zinc dust or sodium dithionite is a better first choice.[6]
Q: Can I use transfer hydrogenation instead of hydrogen gas? A: Yes, transfer hydrogenation is an excellent and often safer alternative to using pressurized hydrogen gas.[2] Common hydrogen donors include cyclohexene, formic acid, or ammonium formate, used with a palladium catalyst.[2][15] This method can be particularly effective for removing benzyl-type protecting groups.[15]
Q: How can I monitor the reaction effectively? A: TLC is the most common method. Stain with a UV indicator to see the aromatic PNB starting material. The product, lacking the nitrobenzyl chromophore, will often have a different Rf and may not be UV active. Staining with potassium permanganate or another general stain is recommended to visualize both spots. For more quantitative analysis, LC-MS is ideal as it can confirm the disappearance of the starting material and the appearance of the product's mass.
Q: What is the mechanism of PNB removal by reduction? A: The process involves a two-stage reduction. First, the nitro group (-NO₂) is reduced to an amine (-NH₂). This generates a p-aminobenzyl phosphate intermediate. This intermediate is unstable and readily undergoes cleavage (often described as a 1,6-elimination) to release the free phosphate and form a p-aminobenzyl cation, which is then quenched.
Q: Are there any safety concerns I should be aware of? A: Yes.
-
Hydrogen Gas: Hydrogen is extremely flammable. Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby.
-
Palladium on Carbon (Pd/C): Pd/C is often pyrophoric, especially after use when it is finely divided and mixed with hydrogen. Never let the catalyst dry in the air. Quench it carefully by adding it to water.
-
Sodium Dithionite: This compound can ignite spontaneously if it comes into contact with moisture and air.[6] Handle it in a well-ventilated area and store it in a dry place.
References
- Recent developments in chemical deprotection of ester functional group. (n.d.). [Source not further specified].
- Nagao, Y., Kumagai, T., Abe, T., Fujimoto, Y., Hayashi, T., & Inoue, Y. (n.d.). Mild and Chemoselective Cleavage of p-Nitrobenzyl Esters and p-Nitrobenzyloxycarbonyl Amines with Zinc Dust. HETEROCYCLES.
- Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. (n.d.).
- Sodium Dithionite for the Reduction of Nitro Compounds. (n.d.). Benchchem.
- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (n.d.).
- Givens, R. S., & Rubina, M. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
- Troubleshooting guide for the catalytic hydrogenation of nitroarom
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
- Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. (n.d.). MDPI.
- ChemInform Abstract: Mild and Chemoselective Cleavage of p-Nitrobenzyl Esters and p- Nitrobenzyloxycarbonyl Amines with Zinc Dust. (n.d.).
- Photocleavable Protecting Groups. (n.d.). [Source not further specified].
- Photorelease of phosphates: Mild methods for protecting phosphate derivatives. (n.d.).
- How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017).
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Gholami, H., & Aviñó, A. (2023).
- Photolabile protecting group. (n.d.). Wikipedia.
- Failed Hydrogenation using H2 gas and Pd/C c
- Saady, M., Lebeau, L., & Mioskowski, C. (n.d.). Selective Monodeprotection of Phosphate, Phosphite, Phosphonate, and Phosphoramide Benzyl Esters. The Journal of Organic Chemistry.
- Palla, M., & Fodor, S. P. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis.
- PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Phosphate Protecting Groups. (n.d.). [Source not further specified].
- Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal.
- Sodium dithionite. (n.d.). Wikipedia.
- Liu, G.-B., Zhao, H.-Y., Yang, B., & Thiemann, T. (n.d.). Zinc Dust-Mediated Reductive Degradation of Decabromodiphenyl Ether. Green and Sustainable Chemistry.
- Sodium Dithionite Reduction Mechanism. (2021). YouTube.
- Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. (n.d.). Green Chemistry.
- A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II)
Sources
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. scilit.com [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 15. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Monitoring for Bis(4-nitrobenzyl) phosphorochloridate
Welcome to the technical support center for Bis(4-nitrobenzyl) phosphorochloridate. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent phosphorylating agent. My goal is to provide you with not just protocols, but the underlying rationale and field-proven insights to help you successfully monitor your reactions, troubleshoot common issues, and interpret your data with confidence.
This compound is a highly reactive reagent used to introduce a protected phosphate group onto nucleophiles, most commonly alcohols.[1] Its reactivity stems from the electrophilic phosphorus center and the excellent chloride leaving group. However, this same reactivity makes it exquisitely sensitive to hydrolysis.[1][2] Therefore, rigorous reaction monitoring is not just best practice; it is essential for achieving high yields and purity.
Critical Safety & Handling First
Before we delve into the analytics, we must address safety. Phosphorochloridates as a class are corrosive, toxic, and react violently with water, releasing HCl gas.[3][4][5]
Q: What are the absolute minimum safety precautions for handling this compound?
A: Non-negotiable safety protocols include:
-
Work in a Fume Hood: Always handle the solid reagent and all reaction solutions within a certified chemical fume hood to avoid inhalation of corrosive vapors.[6][7]
-
Use Personal Protective Equipment (PPE): This includes a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., Neoprene or butyl rubber).[3] Standard nitrile gloves may not offer sufficient protection for prolonged handling.
-
Operate Under Inert Atmosphere: The reagent and the reaction must be protected from atmospheric moisture. All reactions should be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Use Anhydrous Glassware and Solvents: All glassware must be oven- or flame-dried and cooled under an inert atmosphere. Solvents must be rigorously dried using appropriate methods. Moisture is your primary adversary, leading to reagent decomposition and side reactions.
FAQ and Troubleshooting Guide: Core Monitoring Techniques
The three most effective techniques for monitoring the phosphorylation of an alcohol (ROH) with this compound are Thin-Layer Chromatography (TLC), ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC)
TLC is your first line of analysis—a rapid, qualitative tool to get an immediate snapshot of the reaction's progress.[8] It helps you visualize the consumption of the starting alcohol and the formation of the more polar phosphate product.
Q: My TLC plate is just a single streak from the baseline. What's wrong?
A: This is a classic sign of a solvent system that is too polar. The highly polar nature of phosphate esters causes them to adhere strongly to the silica gel. You need to increase the polarity of your mobile phase.
-
Troubleshooting Steps:
-
Increase Polar Component: If you are using a Hexane/Ethyl Acetate system, methodically increase the percentage of Ethyl Acetate.
-
Add a More Polar Solvent: Often, adding a small amount (1-5%) of methanol or isopropanol to a Dichloromethane or Ethyl Acetate system is necessary to move phosphate products off the baseline.
-
Check Concentration: Overly concentrated spots can also lead to streaking. Ensure the aliquot taken from your reaction is sufficiently diluted before spotting.
-
Q: I can't see the spots on my TLC plate under UV light. How can I visualize them?
A: While the nitrobenzyl groups are UV-active, your starting alcohol may not be, and concentrations might be low. Organophosphorus-specific stains are highly effective.
-
Recommended Visualization Method: Molybdenum Blue Stain This stain reacts specifically with phosphate groups to produce a distinct blue-to-green spot, making product identification unambiguous.[9]
-
Causality: The acidic molybdate solution hydrolyzes the phosphate ester on the plate to free phosphate, which then forms a heteropoly acid complex. A reducing agent in the stain (like tin(II) chloride) reduces this complex to the intensely colored "molybdenum blue".[9]
-
Q: My reaction shows multiple spots. What do they represent?
A: Besides your starting material and desired product, you may see:
-
Baseline Spot: This is often the hydrolysis byproduct, bis(4-nitrobenzyl) phosphoric acid. It is highly polar and will typically remain at the baseline in many solvent systems.
-
Intermediate Spots: Depending on the complexity of your substrate, you could be seeing partially reacted intermediates or side products. Comparing the Rf values to your starting materials is key.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is the most definitive technique for monitoring this reaction. It directly observes the phosphorus atom, and its chemical shift provides unambiguous information about its bonding environment.[10][11] You can quantitatively track the conversion of the starting material to the product.
Q: What ³¹P NMR chemical shifts should I expect?
A: The chemical environment of the phosphorus atom changes dramatically upon reaction, leading to a large and easily observable shift.
-
Starting Material (Phosphorochloridate): this compound will have a characteristic chemical shift in the range of ~ +5 to +10 ppm . Phosphorochloridates typically appear in this downfield region.[12]
-
Product (Phosphate Triester): The desired product, a phosphate triester, will appear further upfield, typically in the range of ~ -5 to 0 ppm .[13]
-
Hydrolysis Byproduct (Phosphoric Acid): The bis(4-nitrobenzyl) phosphoric acid byproduct will appear near ~ 0 to +2 ppm , often as a broader peak.
Q: My ³¹P NMR spectrum shows a very broad peak. What does this mean?
A: Peak broadening in ³¹P NMR can be caused by several factors:
-
Paramagnetic Species: Trace metal impurities from reagents or solvents can cause significant broadening.
-
Viscosity: Highly viscous samples can lead to broader signals. Ensure your sample is properly dissolved.
-
Chemical Exchange: If there are exchange processes occurring on the NMR timescale (e.g., protonation/deprotonation of a phosphate acid byproduct), the signal can broaden. Adding a drop of D₂O can sometimes sharpen such peaks.
-
Poor Shimming: As with any NMR, improper magnetic field shimming will degrade resolution.
Q: The reaction seems to have stalled. I see both starting material and product peaks in a 1:1 ratio in the ³¹P NMR, and it's not changing over time. Why?
A: This common issue usually points to a problem with stoichiometry or reagent deactivation.
-
Insufficient Base: The reaction generates one equivalent of HCl. If your base (e.g., pyridine, triethylamine) is insufficient or of poor quality (wet), the reaction mixture will become acidic, protonating your alcohol nucleophile and shutting down the reaction.
-
Reagent Hydrolysis: If the this compound was exposed to moisture before or during the reaction, a significant portion may have hydrolyzed, leaving you with insufficient active reagent to complete the conversion.
High-Performance Liquid Chromatography (HPLC)
HPLC provides excellent quantitative analysis of reaction progress, allowing for the precise determination of reactant consumption, product formation, and impurity profiles.[8][14] The strong UV absorbance of the nitrobenzyl groups makes detection highly sensitive.[15]
Q: How do I develop an HPLC method for my reaction?
A: A standard reversed-phase method is the ideal starting point.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust choice.[16]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape, is typical.
-
Starting Gradient: Try a linear gradient from 5% B to 95% B over 15-20 minutes.
-
-
Detection: Set the UV detector to 274 nm, which is near the absorbance maximum for the 4-nitrobenzyl chromophore.
-
Expected Elution Order: The polar hydrolysis byproduct will elute first, followed by your starting alcohol (depending on its polarity), the desired phosphate triester product, and finally the non-polar starting phosphorochloridate.
Q: I see an unexpected peak growing in my HPLC chromatogram over time. What could it be?
A: An unexpected, growing peak often indicates a side reaction or product degradation.
-
Hydrolysis: The most likely culprit is the hydrolysis of your starting material or even your product. The retention time will be significantly shorter (more polar) than the parent compound.[2][17][18]
-
Side Reactions with Base/Solvent: If using a nucleophilic base or a reactive solvent, you may form adducts.
-
Substrate Degradation: The reaction conditions (base, temperature) might be degrading your starting alcohol.
Experimental Protocols & Data Interpretation
Protocol 1: TLC Reaction Monitoring
-
Preparation: Prepare a TLC chamber with your chosen mobile phase (e.g., 70:30 Ethyl Acetate/Hexane, potentially with 2% Methanol). Prepare a vial of your visualization stain (e.g., Molybdenum Blue).
-
Sampling: At timed intervals (t=0, 30 min, 1 hr, etc.), use a glass capillary to withdraw a tiny aliquot from the inert-atmosphere reaction.
-
Quenching: Immediately quench the aliquot in a small vial containing ~0.5 mL of a suitable solvent (e.g., ethyl acetate) to stop the reaction.
-
Spotting: On a silica gel TLC plate, spot the starting alcohol, the co-spot (starting alcohol and quenched reaction mixture), and the quenched reaction mixture.
-
Development & Visualization: Develop the plate in the chamber. Dry the plate thoroughly, dip it into the Molybdenum Blue stain, and gently heat with a heat gun until the blue product spot appears.
| Compound | Expected Rf (70:30 EtOAc/Hex) | Molybdenum Blue Stain | UV Visualization (254 nm) |
| Starting Alcohol (ROH) | Varies (e.g., 0.6) | Negative (No color) | Varies (May be inactive) |
| Phosphorochloridate | High (e.g., 0.8) | Faintly Positive | Strong Quench |
| Phosphate Product | Lower (e.g., 0.3) | Strong Positive (Blue) | Strong Quench |
| Hydrolysis Byproduct | Baseline (e.g., 0.05) | Strong Positive (Blue) | Strong Quench |
Protocol 2: ³¹P NMR Reaction Monitoring
-
Sampling: At a desired time point, withdraw a larger aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.
-
Sample Prep: Place the aliquot in a vial and evaporate the solvent in vacuo or with a stream of nitrogen. It is crucial not to use water for an aqueous workup, as this can cause hydrolysis.
-
Dissolution: Redissolve the crude residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient relaxation delay (D1) of at least 5 seconds to ensure accurate integration for quantitative analysis.
| Species | Functional Group | Typical δ (ppm) | Expected Appearance |
| Starting Material | Phosphorochloridate | +5 to +10 | Sharp singlet, decreases over time |
| Product | Phosphate Triester | -5 to 0 | Sharp singlet, increases over time |
| Hydrolysis Byproduct | Phosphoric Acid | 0 to +2 | Broader singlet, indicates moisture |
References
-
New Chromogenic Spray Reagent for TLC Detection and Identification of Organophosphrous. (2014). PURKH. [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry. (2005). PMC - NIH. [Link]
-
Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. (2013-03-01). PMC - NIH. [Link]
-
(PDF) Chemical Warfare Agents: TLC Analysis. ResearchGate. [Link]
-
Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Cole-Parmer. [Link]
-
High-performance thin-layer chromatographic analysis of selected organophosphorous pesticide residues in tea. PubMed. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
HPLC Method for Analysis of Phosphoserine on Primesep B Column. SIELC Technologies. [Link]
-
Phosphorylation Analysis by Mass Spectrometry. (2006). Molecular & Cellular Proteomics. [Link]
-
Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography. J-Stage. [Link]
-
Phosphorylation pattern analysis. A, HPLC chromatogram of the reaction... ResearchGate. [Link]
-
NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020-08-13). PMC - NIH. [Link]
-
The Chemical Properties and Handling of this compound. (2024). [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2020). PMC - NIH. [Link]
-
NMR reaction monitoring in flow synthesis. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
P-31 NMR Data for Protonated Trialkyl Phosphines. ResearchGate. [Link]
-
Mechanism of the hydrolysis reaction of dibutyl-4-nitrophenyl phosphate... ResearchGate. [Link]
-
Hydrolysis of Bis(4-Nitrophenyl) Carbonate and the General Base Catalyzed Hydrolysis of 0-(4-Nitrophenylene. ElectronicsAndBooks. [Link]
-
Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Navigating the Nuances of Phosphorylation: A Technical Guide to Bis(4-nitrobenzyl) phosphorochloridate
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for Bis(4-nitrobenzyl) phosphorochloridate. As a potent phosphorylating agent, its successful application hinges on a nuanced understanding of its reactivity, particularly concerning solvent choice. This guide, structured in a practical question-and-answer format, is designed to address common challenges and provide in-depth insights to empower your experimental success.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary applications?
This compound is a highly reactive organophosphorus compound used as a phosphorylating agent in organic synthesis.[1][2] Its key feature is the phosphorochloridate group, which readily undergoes nucleophilic substitution with alcohols and amines to introduce a phosphate moiety.[1] The two 4-nitrobenzyl groups serve as protecting groups for the phosphate, which can be removed under specific conditions, often through reduction. This reagent is particularly valuable in the synthesis of nucleotides, phosphorylated peptides, and other biologically relevant molecules.[2]
What are the key handling and storage considerations for this reagent?
This compound is a moisture-sensitive solid.[1] Exposure to atmospheric moisture will lead to hydrolysis, degrading the reagent and affecting the accuracy of your reactions. Therefore, it is crucial to:
-
Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Handle the reagent in a glovebox or under a stream of inert gas.
-
Use anhydrous solvents and reagents to prevent premature decomposition.
Safety is also paramount. The reagent is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
How does the choice of solvent impact the reactivity of this compound?
The solvent plays a critical role in the reactivity and stability of this compound. The choice of solvent can influence the reaction mechanism, rate, and the formation of side products. A fundamental distinction is made between aprotic and protic solvents.
-
Aprotic Solvents: These are generally the solvents of choice for reactions with this compound. They do not have acidic protons and therefore do not react with the phosphorochloridate. Common examples include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF).[3]
-
Protic Solvents: These solvents (e.g., water, alcohols, and carboxylic acids) contain acidic protons and are nucleophilic. They will react with this compound, leading to its decomposition and the formation of undesired byproducts. Protic solvents should be strictly avoided. [3]
The polarity of the aprotic solvent can further influence the reaction. More polar aprotic solvents can help to dissolve the reagent and the substrate, and can also stabilize charged intermediates that may form during the reaction.
Troubleshooting Guide
Issue 1: Low or no product yield in my phosphorylation reaction.
Possible Cause 1: Reagent Decomposition
-
Troubleshooting:
-
Verify Reagent Quality: Has the reagent been stored properly? If there is any doubt about its integrity, it is best to use a fresh batch.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Consider adding molecular sieves to the reaction mixture to scavenge any trace amounts of water.
-
Possible Cause 2: Inappropriate Solvent Choice
-
Troubleshooting:
-
Review Solvent Type: Are you using an aprotic solvent? As emphasized, protic solvents will consume the reagent.
-
Consider Solubility: Is your substrate soluble in the chosen solvent? Poor solubility of either the substrate or the reagent can lead to a slow or incomplete reaction. If solubility is an issue, you may need to switch to a more polar aprotic solvent (e.g., from DCM to DMF). However, be mindful that highly polar solvents like DMF can sometimes accelerate side reactions.
-
Possible Cause 3: Reaction Mechanism and Solvent Effects
-
Insight: The reaction of this compound can proceed through different mechanisms depending on the solvent and the nucleophile.
-
In moderately polar, non-nucleophilic solvents like DCM or THF, the reaction with an alcohol or amine likely proceeds via a bimolecular nucleophilic substitution (SN2-type) or an addition-elimination mechanism.
-
In more polar, ionizing solvents, a unimolecular (SN1-type) mechanism involving the formation of a metaphosphate-like intermediate might be favored, although this is less common for phosphorochloridates compared to other phosphorus-based electrophiles.
-
-
Troubleshooting:
-
Solvent Nucleophilicity: While aprotic, some solvents can have a degree of nucleophilicity. For very sensitive substrates, a less nucleophilic solvent might be preferable.
-
Temperature Control: For highly exothermic reactions, running the reaction at a lower temperature can help to minimize side reactions and improve selectivity.
-
Issue 2: Formation of multiple products or unexpected byproducts.
Possible Cause 1: Reaction with the Solvent
-
Insight: While aprotic, some solvents can participate in side reactions, especially under prolonged reaction times or elevated temperatures. For example, THF can be cleaved under acidic conditions, which might be generated as a byproduct of the phosphorylation reaction (HCl).
-
Troubleshooting:
-
Choose an Inert Solvent: Dichloromethane and chloroform are generally considered to be highly inert and are good starting points for many phosphorylation reactions.
-
Add a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base like pyridine or 2,6-lutidine can neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions.
-
Possible Cause 2: Over-phosphorylation or reaction at multiple sites
-
Insight: If your substrate has multiple nucleophilic sites (e.g., multiple hydroxyl or amine groups), you may observe phosphorylation at more than one position.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of the reagents. Using a slight excess of the limiting reagent (often the substrate) can help to minimize over-phosphorylation.
-
Protecting Groups: For complex molecules, it may be necessary to use protecting groups to block other reactive sites before carrying out the phosphorylation.
-
Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction closely to stop it once the desired product is formed can improve selectivity.
-
Possible Cause 3: Instability of the Product
-
Insight: The 4-nitrobenzyl protecting groups are generally stable under the reaction conditions but can be sensitive to certain reagents, particularly strong bases or reducing agents.
-
Troubleshooting:
-
Work-up and Purification: During the work-up and purification process, avoid harsh conditions. Use mild aqueous washes and consider chromatography on silica gel for purification.
-
Experimental Protocols & Data
General Protocol for the Phosphorylation of an Alcohol
This protocol provides a general guideline. The optimal conditions may vary depending on the specific substrate.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base such as pyridine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Phosphorylating Agent: In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the alcohol solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Solvent Selection Guide (Qualitative)
| Solvent | Type | Polarity | Suitability for Phosphorylation | Notes |
| Dichloromethane (DCM) | Aprotic | Medium | Excellent | Good solubility for many organic compounds, relatively inert. A common first choice. |
| Chloroform | Aprotic | Medium | Excellent | Similar to DCM, but with a higher boiling point. |
| Tetrahydrofuran (THF) | Aprotic | Medium | Good | Good solvent, but can be more nucleophilic than DCM and may be less stable to acidic byproducts. |
| Acetonitrile (ACN) | Aprotic | High | Good | Higher polarity can be beneficial for solubility, but can also be more reactive. |
| N,N-Dimethylformamide (DMF) | Aprotic | High | Use with Caution | High polarity and excellent solvating power, but can promote side reactions and is difficult to remove. |
| Water, Alcohols, etc. | Protic | High | Unsuitable | Reacts with the phosphorochloridate, leading to decomposition. |
This table provides a general guide. The optimal solvent should be determined experimentally for each specific reaction.
Visualizing the Workflow
General Phosphorylation Workflow
Caption: A typical experimental workflow for phosphorylation.
Solvent Choice Decision Tree
Caption: A decision tree for selecting an appropriate solvent.
References
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Chloro(phenoxy)phosphinates in Organic Synthesis.
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
- BenchChem. (2025). This compound: A Key Reagent for Phosphorylation - Supplier & Price.
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342. [Link]
- Photocleavable Protecting Groups. (n.d.). Retrieved from a source providing information on 2-nitrobenzyl-based photocleavable protecting groups.
-
Molina, A. G., et al. (2012). Acetylated and Methylated β-Cyclodextrins as Viable Soluble Supports for the Synthesis of Short 2'-Oligodeoxyribonucleotides in Solution. Molecules, 17(10), 12102-12120. [Link]
- The Chemical Properties and Handling of this compound. (n.d.).
-
Wikipedia. (n.d.). Phosphorochloridate. Retrieved from [Link]
- Why this compound is Essential for Nucleotide Synthesis. (n.d.).
- Rate and product studies with dimethyl phosphorochloridate and phosphorochloridothionate under solvolytic conditions. Organic & Biomolecular Chemistry. (n.d.).
-
Catalytic Chemoselective O-Phosphorylation of Alcohols. (2020). PubMed Central. Retrieved from [Link]
- Photolabile Protecting Groups for Nitroxide Spin Labels. (n.d.). ResearchGate.
- Phosphorylation of benzyl alcohol in various solvents. (n.d.). ResearchGate.
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (n.d.). PubMed Central. Retrieved from [Link]
- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). PubMed Central. Retrieved from [Link]
-
Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. (n.d.). PubMed Central. Retrieved from [Link]
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidate Method. (n.d.). Retrieved from a guide on oligonucleotide synthesis.
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (n.d.). PubMed Central. Retrieved from [Link]
-
Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions. (2011). PLoS ONE, 6(6), e21032. [Link]
-
Hackenberger, C. P. R., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3652. [Link]
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)phosphonate.
- Phosphoramidite activator for oligonucleotide synthese. (n.d.). Google Patents.
-
Wikipedia. (n.d.). Phosphoric acid. Retrieved from [Link]
-
Complex kinetics of bis(4-methylumbelliferyl)phosphate and hexadecanoyl(nitrophenyl)phosphorylcholine hydrolysis by purified sphingomyelinase in the presence of Triton X-100. (1982). Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 701(3), 261-268. [Link]
- Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. (2022). BIS Research.
- Mechanism of the hydrolysis reaction of dibutyl-4-nitrophenyl phosphate... (n.d.). ResearchGate.
-
pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. (2021). ChemRxiv. [Link]
-
p-NITROBENZYL ALCOHOL. (n.d.). Organic Syntheses. Retrieved from [Link]
- Preparation method of p-nitrobenzyl alcohol. (n.d.). Google Patents.
- Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. (2024). Reddit. Retrieved from a discussion on a chemistry subreddit.
- Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. (n.d.). RSC Publishing.
Sources
Validation & Comparative
A Comparative Guide to Phosphorylating Agents: Focusing on Bis(4-nitrobenzyl) phosphorochloridate
Phosphorylation, the introduction of a phosphate group into an organic molecule, is a cornerstone reaction in synthetic organic chemistry and chemical biology. Its importance is underscored by the prevalence of phosphorylated molecules in biological systems, including nucleic acids (DNA and RNA), phospholipids, and a vast array of signaling molecules. The choice of phosphorylating agent is critical, dictating the efficiency, selectivity, and overall success of a synthetic strategy. This guide provides an in-depth comparison of Bis(4-nitrobenzyl) phosphorochloridate with other prevalent classes of phosphorylating agents, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions.
The Central Role of Phosphorylating Agents
The fundamental goal of a phosphorylating agent is to convert a nucleophilic hydroxyl group into a phosphate ester. This transformation is pivotal in numerous applications, from the automated synthesis of oligonucleotides for therapeutics and diagnostics to the preparation of phosphorylated peptides for studying signal transduction.[1][2] An ideal phosphorylating agent should be reactive enough to ensure high yields but stable enough for convenient handling. Furthermore, it should offer a protective group strategy that is orthogonal to other protecting groups present in the substrate, allowing for selective deprotection at the appropriate stage of the synthesis.
Profiling this compound
This compound is a potent phosphorylating agent valued for its role in the synthesis of nucleotide building blocks.[3][4]
-
Chemical Properties : It is a white solid with the molecular formula C14H12ClN2O7P and a molecular weight of 386.68 g/mol .[5] The key to its function is the highly reactive phosphorochloridate group (-P(O)Cl), which readily undergoes nucleophilic substitution with alcohols.[5]
-
The 4-Nitrobenzyl Protecting Group : The defining feature of this reagent is the use of 4-nitrobenzyl (PNB) groups to protect the phosphate moiety. These PNB groups are stable under a variety of reaction conditions but can be cleaved under specific, mild reducing conditions, typically through catalytic hydrogenation. This orthogonality is crucial when synthesizing complex molecules with multiple protecting groups.
-
Applications : Its primary application is in the phosphorylation of nucleosides, a critical step in the chemical synthesis of DNA and RNA.[4] It enables the efficient formation of the essential phosphodiester backbone of oligonucleotides.[4]
-
Handling and Safety : As with many phosphorochloridates, this compound is sensitive to moisture and should be stored in a cool, dry environment to maintain its reactivity.[5] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE) is mandatory during handling.[5]
A Survey of Alternative Phosphorylating Agents
While effective, this compound is one of many tools available to the synthetic chemist. Other classes of reagents offer different advantages in terms of reactivity, stability, and application scope.
-
Diphenyl phosphorochloridate : This versatile, liquid reagent is widely used for the synthesis of monoalkyl phosphates, esters, and anhydrides.[1][6] It is employed in peptide synthesis, the preparation of glycosyl phosphates, and even in the conversion of aldoximes to nitriles.[6][7] The phenyl protecting groups are typically removed by hydrogenolysis.
-
Phosphoramidites : This class of P(III) reagents is the undisputed gold standard for automated, solid-phase oligonucleotide synthesis.[8][9]
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (CEP) : This reagent is used to generate the active phosphoramidite monomers in situ or as a standalone phosphorylating agent.[10][11] The 2-cyanoethyl protecting group is favored because it can be easily removed by a weak base via a β-elimination mechanism.
-
Di-tert-butyl N,N-diethylphosphoramidite : This agent introduces bulky di-tert-butyl protecting groups, which are stable under many conditions but can be cleaved with acid.[12][13] This makes it useful for phosphorylating peptides and other sensitive molecules.[14][15]
-
-
H-Phosphonates : An alternative to phosphoramidites for oligonucleotide synthesis, H-phosphonate chemistry involves the formation of an H-phosphonate diester linkage, which is then oxidized to the desired phosphodiester in a single step at the end of the synthesis.[8][16] H-phosphonate monomers are generally more stable and less sensitive to moisture than their phosphoramidite counterparts.[8]
Comparative Analysis: Performance and Applications
The choice of a phosphorylating agent depends heavily on the specific synthetic challenge, including the nature of the substrate, the desired scale, and the overall synthetic strategy.
| Feature | This compound | Diphenyl phosphorochloridate | Phosphoramidites (e.g., CEP-based) | H-Phosphonates |
| Reagent Type | Phosphorochloridate [P(V)] | Phosphorochloridate [P(V)] | Phosphoramidite [P(III)] | H-Phosphonate [P(III)] |
| Physical State | Solid[5] | Liquid[6] | Liquid[10] | Solid Monomers |
| Primary Use | Nucleotide synthesis[4] | General phosphorylation, peptides[1][6] | Automated oligonucleotide synthesis[8][9] | Oligonucleotide synthesis (esp. modified)[8][16] |
| Protecting Group | 4-Nitrobenzyl (PNB) | Phenyl (Ph) | 2-Cyanoethyl | None during coupling |
| Deprotection | Hydrogenolysis | Hydrogenolysis | Mild Base (β-elimination) | N/A (Oxidation creates final bond) |
| Reactivity | High | High | Very High (with activator) | Moderate (with activator) |
| Stability | Moisture sensitive[5] | Moisture sensitive[6] | Very moisture sensitive, requires anhydrous conditions[8] | More stable than phosphoramidites[8] |
| Key Advantage | Orthogonal PNB protecting group | Versatility, broad applicability | >99% coupling efficiency, speed, automation[8][17] | Monomer stability, single oxidation step |
| Key Disadvantage | Moisture sensitivity, limited scope | Moisture sensitivity, harsh deprotection | Extreme sensitivity to moisture and air | Lower coupling efficiency than phosphoramidites[8] |
Mechanistic Differences
The fundamental difference between phosphorochloridates and P(III) reagents like phosphoramidites lies in their oxidation state and reaction mechanism. Phosphorochloridates react directly with the alcohol, whereas phosphoramidites require an acidic activator (like tetrazole) to form a highly reactive intermediate. This intermediate then couples with the alcohol to form a phosphite triester, which must be oxidized (e.g., with iodine and water) to the stable P(V) phosphate triester.
Experimental Protocols
The following protocols are representative examples of how these reagents are used in a laboratory setting.
Protocol 1: Phosphorylation of an Alcohol using this compound
This protocol describes a general procedure for the solution-phase phosphorylation of a primary alcohol.
Materials:
-
Substrate (alcohol)
-
This compound
-
Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation : Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup : Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM in a round-bottom flask. Add anhydrous pyridine (1.2 eq).
-
Reagent Addition : In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Reaction : Cool the substrate solution to 0 °C in an ice bath. Slowly add the phosphorochloridate solution dropwise over 15-20 minutes.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Phosphoramidite Coupling in Oligonucleotide Synthesis
This protocol outlines a single coupling cycle in an automated solid-phase DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support with initial nucleoside attached
-
Nucleoside phosphoramidite monomer
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Capping solution (Acetic anhydride and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in DCM)
Workflow:
Conclusion and Recommendations
The selection of a phosphorylating agent is a critical decision in chemical synthesis.
-
This compound remains a valuable reagent, particularly for solution-phase synthesis where the robust yet cleavable 4-nitrobenzyl protecting group offers a distinct advantage in a multi-step synthetic route.
-
Diphenyl phosphorochloridate is a cost-effective and versatile workhorse for general phosphorylation of a wide range of substrates.[1][6]
-
For the synthesis of standard or long oligonucleotides, the phosphoramidite method is unparalleled in its efficiency, speed, and amenability to automation, making it the industry standard.[8][17] Its main drawback is the high sensitivity of the reagents.
-
H-phosphonate chemistry provides a valuable alternative, especially for synthesizing oligonucleotides with modified backbones or when reagent stability is a primary concern.[8][16]
Ultimately, the optimal choice requires a careful analysis of the substrate's complexity, the desired scale of the reaction, the required protecting group strategy, and the available laboratory infrastructure (e.g., automated synthesizers). This guide serves as a foundational resource to navigate these choices, empowering researchers to select the most effective tool for their synthetic endeavors.
References
- Enamine.
- Chem-Impex. Diphenyl phosphoryl chloride.
- Sigma-Aldrich. Diphenyl phosphoryl chloride 99%.
- Chem-Space. The Chemical Properties and Handling of Bis(4-Nitrobenzyl)
- BenchChem.
- X-Mol. Bis(4-Nitrobenzyl)
- Chem-Space. Why this compound is Essential for Nucleotide Synthesis.
- Sigma-Aldrich. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite 97%.
- ChemicalBook.
- Sigma-Aldrich. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite 97%.
- ResearchGate. The Chemical Synthesis of Oligo- and Poly-nucleotides: A Personal Commentary.
- ChemicalBook. Di-tert-butyl N,N-diethylphosphoramidite CAS#: 117924-33-1.
- Chem-Space. The Chemical Properties and Applications of Di-tert-butyl N,N-diethylphosphoramidite.
- NIH. Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides.
- NIH. Frontiers and Approaches to Chemical Synthesis of Oligodeoxyribonucleotides.
- NIH.
- TCI Chemicals.
- Sigma-Aldrich. Di-tert-butyl N,N-diethylphosphoramidite technical grade, 93%.
- Sigma-Aldrich. Di-tert-butyl N,N-diethylphosphoramidite technical grade, 93%.
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- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Phosphorylation: A Comparative Analysis of Modern Alternatives to Bis(4-nitrobenzyl) phosphorochloridate
In the landscape of contemporary drug discovery, peptide synthesis, and molecular biology, the precise introduction of a phosphate group onto a substrate—a process known as phosphorylation—is a cornerstone transformation. For decades, reagents like Bis(4-nitrobenzyl) phosphorochloridate have been staples in the chemist's toolbox. However, the demands for milder conditions, higher selectivity, and compatibility with sensitive functional groups have driven the development and adoption of a diverse array of alternative phosphorylating agents. This guide provides an in-depth, objective comparison of the leading modern alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Evolving Landscape of Phosphorylation Chemistry
The ideal phosphorylating agent should offer high yields, predictable reactivity, and straightforward purification. While traditional P(V) phosphorochloridates are powerful, their high reactivity can lead to a lack of selectivity and the generation of corrosive byproducts, necessitating the use of protecting groups and challenging workups. This has paved the way for the ascendancy of P(III) reagents, such as phosphoramidites and H-phosphonates, which offer a more controlled, stepwise approach to phosphorylation. Concurrently, enzymatic methods have emerged as the gold standard for ultimate selectivity, mirroring nature's own approach to this pivotal modification. This guide will dissect and compare these key methodologies.
Comparative Analysis of Leading Phosphorylation Methods
The choice of a phosphorylating agent is a critical decision dictated by the substrate's complexity, the desired selectivity, and the scale of the reaction. Below is a comprehensive comparison of the primary alternatives to nitrobenzyl-based phosphorochloridates.
| Feature | P(V) Phosphorochloridates (e.g., Diphenyl Phosphorochloridate) | Phosphoramidite Method (P(III)) | H-Phosphonate Method (P(III)) | Enzymatic Method (Kinases) |
| Reagent Type | P(V) Phosphoryl Chloride | P(III) Phosphite Triester | P(III) H-Phosphonate Monoester | P(V) via ATP Transfer |
| Key Reagents | Diphenyl phosphorochloridate, base (e.g., pyridine, triethylamine)[1][2] | Nucleoside phosphoramidite, activator (e.g., tetrazole), oxidant (e.g., I₂)[2] | Nucleoside H-phosphonate, activator (e.g., pivaloyl chloride), oxidant[2][3] | Kinase enzyme, ATP, reaction buffer[2] |
| Reaction Steps | 1. Direct phosphorylation | 1. Coupling 2. Oxidation | 1. Coupling 2. Oxidation (can be done once at the end) | 1. Direct, enzyme-catalyzed transfer |
| Reaction Conditions | Often requires anhydrous conditions and a strong base; can be harsh[2] | Mild coupling conditions; subsequent oxidation step required[4] | Mild coupling; final oxidation step[3] | Aqueous, buffered conditions at physiological pH and temperature. |
| Selectivity | Can be difficult to control, potentially leading to over-phosphorylation or side reactions. | High selectivity for hydroxyl groups; protecting groups are often necessary for other functionalities. | Good selectivity; generally requires protection of other reactive groups. | Extremely high chemo-, regio-, and stereoselectivity for specific substrate motifs. |
| Substrate Scope | Broad, but limited by substrate sensitivity. | Very broad, especially for oligonucleotide and phosphopeptide synthesis. | Well-suited for oligonucleotide synthesis and other sensitive molecules. | Highly specific to the particular kinase and its substrate recognition sequence. |
| Byproducts | HCl, pyridinium hydrochloride.[2] | Oxidized activator, byproducts from deprotection steps. | Byproducts from the activator and oxidant. | ADP, denatured enzyme.[2] |
| Advantages | Readily available, relatively inexpensive.[2] | High coupling efficiency, well-established for automated synthesis.[2] | Stable reagents, atom-economical (single oxidation step for multiple couplings).[2][3] | Unparalleled selectivity, works on unprotected substrates in aqueous media.[2] |
| Disadvantages | Harsh conditions, moisture-sensitive, corrosive byproducts.[2] | Requires an additional oxidation step in each cycle, moisture-sensitive reagents.[2] | Slower coupling kinetics compared to phosphoramidites.[2] | Limited to the specific recognition sequence of the kinase, enzyme cost and stability.[2] |
In-Depth Look at Phosphorylation Methodologies
P(V) Phosphorochloridates: The Workhorses
Key Reagents: Diphenyl phosphorochloridate, Dibenzyl phosphorochloridate.
Mechanism: These reagents react directly with nucleophiles, such as alcohols, in a one-step process, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The choice of protecting group on the phosphate (e.g., phenyl, benzyl) is crucial as it dictates the deprotection strategy. Phenyl groups are typically removed by catalytic hydrogenation.[5]
Advantages & Disadvantages: Their primary advantage is the directness of the reaction. However, their high reactivity can be a double-edged sword, often leading to side reactions with other nucleophilic functional groups on the substrate. The reaction conditions can be harsh, and the reagents are sensitive to moisture.[2]
Experimental Protocol: General Phosphorylation of a Primary Alcohol using Diphenyl Phosphorochloridate
This protocol provides a general procedure for the phosphorylation of a primary alcohol using diphenyl phosphorochloridate.
Materials:
-
Alcohol (1 mmol)
-
Diphenyl phosphorochloridate (1.2 mmol)
-
Anhydrous pyridine (2.0 mmol)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.0 equivalents) to the stirred solution.
-
While maintaining the temperature at 0 °C, slowly add diphenyl phosphorochloridate (1.2 equivalents) dropwise to the reaction mixture.[1]
-
Allow the mixture to gradually warm to room temperature and continue stirring for 12 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.
The Phosphoramidite Method: The Gold Standard for Oligonucleotide Synthesis
Key Reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a common precursor for generating custom phosphoramidite monomers.
Mechanism: This P(III) chemistry involves a two-step process per phosphorylation event:
-
Coupling: The phosphoramidite is activated by a weak acid, such as tetrazole, which protonates the diisopropylamine leaving group. The activated phosphite intermediate then reacts with a hydroxyl group on the substrate.
-
Oxidation: The resulting phosphite triester is unstable and is oxidized to the more stable phosphate triester, typically using an aqueous iodine solution.
Advantages & Disadvantages: The phosphoramidite method is renowned for its high coupling efficiency (>99%), making it ideal for the automated synthesis of long oligonucleotides.[4] The reagents, however, are sensitive to moisture and air, and the synthesis cycle involves multiple steps. Impurities in the phosphoramidite monomers can be incorporated into the final product and may be difficult to remove.[6][7][8][9]
Experimental Protocol: Phosphitylation of a Nucleoside using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
This protocol outlines the preparation of a phosphoramidite derivative of a protected nucleoside.
Materials:
-
Protected nucleoside (e.g., 5'-O-DMT-N-acyl-2'-deoxynucleoside) (1.0 mmol)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1 mmol)
-
N,N-diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the protected nucleoside in anhydrous DCM.
-
Add DIPEA to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a small amount of methanol.
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting phosphoramidite by silica gel chromatography.
The H-Phosphonate Method: A Stable and Versatile Alternative
Key Reagents: Nucleoside H-phosphonates, activated by an acyl chloride like pivaloyl chloride.
Mechanism: Similar to the phosphoramidite method, this is a P(III) approach. The H-phosphonate monoester is activated by an acyl chloride, forming a reactive mixed anhydride. This intermediate then reacts with the hydroxyl group of the substrate to form an H-phosphonate diester. A key difference is that the H-phosphonate linkage is stable under the reaction conditions, allowing for a single oxidation step at the end of the entire synthesis sequence.
Advantages & Disadvantages: H-phosphonate reagents are more stable than their phosphoramidite counterparts and are less sensitive to moisture. The ability to perform a single final oxidation is more atom-economical. However, coupling reactions are generally slower than with phosphoramidites.[2]
Experimental Protocol: Solid-Phase Phosphorylation of a Serine-Containing Peptide using the H-Phosphonate Method
This protocol describes the phosphorylation of a serine residue on a resin-bound peptide.[3]
Materials:
-
Resin-bound peptide with an unprotected serine hydroxyl group (1.0 equiv)
-
Benzyl H-phosphonate (5.0 equiv)
-
Pivaloyl chloride (5.0 equiv)
-
Anhydrous Dichloromethane (DCM)/Pyridine (5.25:1 v/v)
-
Oxidation solution: 1% Iodine (w/v) in Pyridine/H₂O (98:2 v/v)
Procedure:
-
Swell the resin-bound peptide in the DCM/Pyridine solvent system.
-
In a separate flask, activate the benzyl H-phosphonate by adding pivaloyl chloride in the DCM/Pyridine solvent.
-
Add the activated H-phosphonate solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM and pyridine.
-
Add the oxidation solution to the resin and agitate for 30 minutes.
-
Wash the resin extensively with DCM, methanol, and dry under vacuum.
-
Cleave the phosphopeptide from the resin and deprotect using standard procedures (e.g., TFA with scavengers). The yield of the phosphopeptide is typically high (e.g., 83%).[3]
Enzymatic Phosphorylation: The Pinnacle of Selectivity
Key Reagents: A specific protein kinase, adenosine triphosphate (ATP), and a buffered aqueous solution.
Mechanism: Kinases are highly evolved biocatalysts that transfer the γ-phosphate group from ATP to a specific serine, threonine, or tyrosine residue within a defined consensus sequence on a protein or peptide substrate. This reaction proceeds with absolute chemo-, regio-, and stereoselectivity.
Advantages & Disadvantages: The unparalleled selectivity of kinases allows for the phosphorylation of unprotected substrates in complex mixtures under mild, physiological conditions. This eliminates the need for protecting groups and extensive purification. The primary limitations are the substrate specificity of the kinase—a different enzyme is needed for a different target sequence—and the cost and stability of the enzyme and ATP.[2]
Experimental Protocol: In Vitro Kinase Assay for Peptide Phosphorylation
This protocol provides a general framework for an in vitro kinase reaction.
Materials:
-
Purified protein kinase
-
Peptide substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Adenosine triphosphate (ATP) solution (e.g., 10 mM)
Procedure:
-
In a microcentrifuge tube, combine the kinase, peptide substrate, and kinase reaction buffer.
-
Initiate the reaction by adding the ATP solution to a final concentration of typically 1 mM.
-
Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
The reaction can be stopped by adding EDTA to chelate the Mg²⁺ or by denaturation (e.g., adding SDS-PAGE loading buffer).
-
Analyze the phosphorylation of the peptide by methods such as mass spectrometry or using phospho-specific antibodies.
Visualizing the Chemical Workflows
To better understand the distinct pathways of these chemical phosphorylation methods, the following diagrams illustrate the core transformations.
Caption: Workflow for the Phosphoramidite (P(III)) Method.
Caption: Workflow for the H-Phosphonate (P(III)) Method.
Conclusion and Future Outlook
The field of phosphorylation chemistry has moved far beyond a one-size-fits-all approach. While traditional P(V) phosphorochloridates remain useful for certain applications, the demand for greater control and milder conditions has rightfully placed P(III) methods, particularly phosphoramidite and H-phosphonate chemistries, at the forefront of modern synthetic strategies. For applications demanding the utmost precision and biocompatibility, enzymatic phosphorylation is in a class of its own.
The choice of reagent is a strategic one, balancing the need for reactivity with the imperative of selectivity. By understanding the underlying mechanisms, advantages, and practical considerations of each method presented in this guide, researchers can better navigate the complexities of their synthetic challenges and select the optimal tool to achieve their scientific goals, from developing novel therapeutics to unraveling the intricate signaling networks of life.
References
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Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]
- Bergot, B. J., & Egan, W. (1992). Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization.
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Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]
- Shioiri, T., & Yamada, S. (1988).
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Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
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J-Stage. (n.d.). Organocatalyzed Amine-Free O-Phosphorylation of Alcohols with 4-Methylpyridine N-Oxide. Retrieved from [Link]
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Graphviz. (2024). DOT Language. Retrieved from [Link]
- Google Patents. (n.d.). CN105037419A - Method for preparing diphenyl phosphorochloridate.
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ResearchGate. (n.d.). Phosphorylation of benzyl alcohol in various solvents a. Retrieved from [Link]
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-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
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The Classroom. (2023, May 8). How to sketch Dot and Cross diagrams for covalent compounds (more examples). YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. Retrieved from [Link]
-
University of Wollongong. (n.d.). 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. Retrieved from [Link]
- Cole, P. A., & Vayl, A. (2007). Protein Phosphorylation by Semisynthesis: From Paper to Practice. Current protocols in chemical biology, 1(1), 1-20.
- Meppen, M., et al. (2017). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 117(10), 6947-7037.
- Wałejko, P., & Witkowski, S. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Journal of Saudi Chemical Society, 21(1), S10-S14.
- Williams, B. G., et al. (2021). Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro. STAR protocols, 2(4), 100889.
-
ResearchGate. (n.d.). Dibenzyl N, N -Diisopropylphosphoramidite. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of polycyclic benzyl alcohol derivatives Reaction.... Retrieved from [Link]
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PubChem. (n.d.). Benzyl-N,N-diisopropylchlorophosphoramidite. Retrieved from [Link]
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Navigating the Phosphoproteome: A Comparative Guide to Mass Spectrometry-Based Validation of Phosphorylation Sites
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular signaling, the validation of protein phosphorylation sites is a critical juncture. It is the point where a promising discovery from a large-scale phosphoproteomics screen is scrutinized, and its biological relevance is rigorously tested. Mass spectrometry (MS) has emerged as the cornerstone of this validation process, offering unparalleled specificity and sensitivity.[1] This guide provides an in-depth, technical comparison of the leading MS-based methodologies for validating phosphorylation sites, grounded in field-proven insights and experimental data. We will dissect the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Imperative of Validation: Beyond Discovery
Large-scale phosphoproteomics, while powerful for generating hypotheses, is susceptible to false positives and the ambiguous localization of phosphate groups.[2] The transient and often substoichiometric nature of phosphorylation further complicates analysis. Therefore, orthogonal validation is not merely a suggestion but a prerequisite for confidently advancing a research program. This guide will focus on targeted mass spectrometry and complementary biochemical assays as the gold standard for this validation.
Targeted Mass Spectrometry: The Vanguard of Validation
Targeted mass spectrometry focuses the instrument's analytical power on a predefined list of phosphopeptides, offering a significant boost in sensitivity and quantitative accuracy compared to discovery-based approaches.[3] Two techniques dominate this space: Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM).
Selected Reaction Monitoring (SRM): The Established Workhorse
SRM, also known as Multiple Reaction Monitoring (MRM), has long been the gold standard for targeted quantification.[3] It operates on a triple quadrupole (QqQ) mass spectrometer, where the first quadrupole selects the precursor ion (the phosphopeptide of interest), the second acts as a collision cell to fragment the precursor, and the third selects specific fragment ions for detection.[4] This highly specific "precursor-product" ion pair is called a transition.
Parallel Reaction Monitoring (PRM): The High-Resolution Challenger
PRM is a more recent innovation that leverages high-resolution, high-accuracy mass spectrometers, such as Orbitrap or Q-TOF instruments.[5] Like SRM, the first stage involves isolating the precursor ion. However, instead of monitoring a few predefined fragment ions, PRM captures a full, high-resolution MS/MS spectrum of all fragment ions.[4]
Head-to-Head Comparison: SRM vs. PRM
| Feature | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) | Rationale and Field Insights |
| Instrumentation | Triple Quadrupole (QqQ) | High-Resolution Instruments (e.g., Orbitrap, Q-TOF) | The choice of instrument is the primary differentiator. QqQ instruments are robust and widely available, making SRM a common choice in clinical and diagnostic settings. High-resolution instruments offer greater specificity.[5] |
| Specificity | High, but susceptible to interference from ions with similar mass-to-charge ratios. | Very High, due to the high-resolution detection of all fragment ions, allowing for better discrimination against interfering signals.[6] | In complex biological samples, the high resolution of PRM is a significant advantage in minimizing false positives. |
| Sensitivity | Generally considered more sensitive for well-optimized assays, particularly on dedicated triple quadrupole instruments. | Comparable to SRM, with some studies showing superior sensitivity in complex matrices due to reduced interference.[6][7] | The debate on sensitivity is ongoing. For low-abundance phosphopeptides, the higher specificity of PRM can lead to better signal-to-noise, effectively increasing sensitivity. |
| Method Development | More time-consuming, requiring the selection and optimization of multiple transitions for each phosphopeptide. | Simpler and faster, as only the precursor ion needs to be defined. The full MS/MS spectrum provides a wealth of fragment ions for quantification post-acquisition.[8] | The ease of method development in PRM is a major advantage for exploratory research and for labs with a high throughput of new targets. |
| Data Analysis | Requires specialized software for peak integration and quantification of predefined transitions. | More flexible, allowing for the retrospective analysis of different fragment ions without re-running the sample. Software like Skyline is commonly used.[8][9] | The ability to re-interrogate PRM data is a powerful feature, enabling the analysis of additional fragment ions to confirm identity or improve quantification. |
| Throughput | Can monitor a larger number of targets in a single run due to the speed of the triple quadrupole.[7] | The number of targets that can be monitored in a single run is typically lower than SRM due to the longer scan times required for high-resolution MS/MS.[7] | For very large-scale validation studies, the higher throughput of SRM may be advantageous. |
The Power of the Known: Synthetic Phosphopeptides as Gold Standards
The use of synthetic, stable isotope-labeled (SIL) phosphopeptides is a cornerstone of robust validation.[10] These "heavy" peptides, which contain amino acids with heavier isotopes (e.g., 13C, 15N), are chemically identical to their endogenous "light" counterparts but are distinguishable by the mass spectrometer.
Key Applications of Synthetic Phosphopeptides:
-
Absolute Quantification: By spiking a known amount of a heavy phosphopeptide into a sample, the absolute quantity of the endogenous light phosphopeptide can be determined.[11]
-
Confirmation of Fragmentation Spectra: The fragmentation pattern of the synthetic phosphopeptide serves as a definitive reference to confirm the identity of the endogenous phosphopeptide and the precise location of the phosphate group.[12]
-
Internal Standard for Normalization: SIL peptides can correct for variations in sample preparation, enrichment, and mass spectrometer performance, leading to more accurate relative quantification.[10]
Orthogonal Validation: Beyond the Mass Spectrometer
While targeted mass spectrometry is a powerful validation tool, employing orthogonal methods provides an additional layer of confidence.
Phospho-Specific Antibodies and Western Blotting
The use of antibodies that specifically recognize a phosphorylated epitope is a widely used validation technique.[13] Western blotting, in conjunction with phosphatase treatment, is a critical experiment to confirm antibody specificity.
Experimental Workflow for Phospho-Specific Antibody Validation:
Caption: Workflow for validating phospho-specific antibodies using phosphatase treatment and Western blotting.
Causality in the Workflow:
-
Splitting the Sample: This is a critical control. By treating one aliquot with phosphatase and leaving the other as a mock control, any observed difference in signal can be directly attributed to the removal of the phosphate group.
-
Phosphatase Treatment: Enzymes like lambda protein phosphatase remove phosphate groups from serine, threonine, and tyrosine residues.[14] If the antibody is truly specific to the phosphorylated form of the protein, the signal should be significantly reduced or eliminated in the phosphatase-treated sample.[13]
-
Blocking with BSA: Milk, a common blocking agent, contains the phosphoprotein casein, which can lead to high background when using phospho-specific antibodies. Therefore, blocking with bovine serum albumin (BSA) is recommended.[12]
Phosphatase Assays in Mass Spectrometry
A similar principle to the Western blot validation can be applied directly in the mass spectrometer. Analyzing a sample before and after treatment with a phosphatase can confirm that a peptide is indeed phosphorylated. The phosphorylated peptide will disappear, and the corresponding non-phosphorylated peptide will appear or increase in intensity after phosphatase treatment. This provides an unambiguous confirmation of the phosphorylation event.[15]
Experimental Protocols
Targeted Mass Spectrometry (PRM) Workflow for Phosphopeptide Validation
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Quantify the protein concentration.
-
Perform in-solution or in-gel digestion with an appropriate protease (e.g., trypsin).
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to increase the concentration of phosphopeptides relative to non-phosphorylated peptides.[16]
-
-
Spiking of Synthetic Phosphopeptide Standards:
-
Spike in a known amount of the heavy, stable isotope-labeled synthetic phosphopeptide corresponding to the target of interest.
-
-
LC-MS/MS Analysis (PRM):
-
Analyze the sample on a high-resolution mass spectrometer.
-
Create an inclusion list of the precursor m/z values for both the endogenous (light) and synthetic (heavy) phosphopeptides.
-
The instrument will specifically target these precursors for fragmentation and high-resolution MS/MS analysis.
-
-
Data Analysis:
-
Use software such as Skyline to analyze the PRM data.[8]
-
Extract the chromatograms for the precursor and major fragment ions of both the light and heavy phosphopeptides.
-
Confirm the co-elution of the light and heavy peptides.
-
Compare the fragmentation spectra of the light and heavy peptides to confirm identity and site localization.
-
Quantify the endogenous phosphopeptide relative to the heavy standard.
-
Caption: A streamlined workflow for PRM-based validation of phosphorylation sites.
Data Interpretation: What to Look For
-
Co-elution: The endogenous (light) and synthetic (heavy) phosphopeptides should elute from the liquid chromatography column at the same time.
-
Matching Fragmentation Patterns: The MS/MS spectra of the light and heavy peptides should be nearly identical, with the fragment ions of the heavy peptide shifted by the mass of the isotopic label.[17]
-
Site-Specific Fragment Ions: The presence of fragment ions (b- and y-ions) that contain the phosphorylated amino acid confirms the location of the phosphate group. The mass of these ions will be shifted by +80 Da (the mass of HPO3).[17]
Conclusion: A Multi-Faceted Approach to Confidence
The validation of phosphorylation sites is a multi-faceted process that requires a combination of high-resolution mass spectrometry, the use of synthetic standards, and orthogonal biochemical assays. By understanding the principles and practical considerations of each technique, researchers can design robust validation strategies that provide the highest level of confidence in their findings. This guide has provided a framework for comparing and implementing these methodologies, empowering researchers to navigate the complexities of the phosphoproteome and accelerate their discoveries in cellular signaling and drug development.
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Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]
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MacCoss Lab Software. (2024). Tutorial: Examination of PRM, DIA and DDA data in Skyline. Retrieved from [Link]
-
Wind, M., Wegener, A., & Lehmann, W. D. (2007). Phosphorus-Based Absolutely Quantified Standard Peptides for Quantitative Proteomics. Analytical Chemistry, 79(21), 8089–8095. [Link]
-
MacCoss Lab. (n.d.). Skyline Parallel Reaction Monitoring. Retrieved from [Link]
-
Boersema, P. J., Mohammed, S., & Heck, A. J. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Journal of Mass Spectrometry, 44(6), 861–878. [Link]
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Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]
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MtoZ Biolabs. (n.d.). Common Pitfalls in Phosphoproteomics Experiments and Practical Solutions. Retrieved from [Link]
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Bensimon, A., Heck, A. J., & Aebersold, R. (2012). Mass spectrometry-based proteomics and network biology. Annual Review of Biochemistry, 81, 379–405. [Link]
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How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. (n.d.). Retrieved from [Link]
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Olsen, J. V., Blagoev, B., Gnad, F., Macek, B., Kumar, C., Mortensen, P., & Mann, M. (2006). Global, in vivo, and site-specific phosphorylation dynamics in signaling networks. Cell, 127(3), 635–648. [Link]
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Lange, V., Picotti, P., Domon, B., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular Systems Biology, 4(1), 222. [Link]
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AnaSpec. (n.d.). Phosphopeptide Mass Spec Standards. Retrieved from [Link]
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Whiteaker, J. R., Halusa, S., Hoofnagle, A. N., Sharma, V., MacLean, B., Yan, P., ... & Paulovich, A. G. (2014). A multipathway phosphopeptide standard for rapid phosphoproteomics assay development. Analytical Chemistry, 86(18), 9236–9244. [Link]
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Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (n.d.). Retrieved from [Link]
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Skyline. (n.d.). Parallel Reaction Monitoring (PRM). Retrieved from [Link]
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Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. (n.d.). Retrieved from [Link]
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Optimized Suspension Trapping Method for Phosphoproteomics Sample Preparation. (2023). Analytical Chemistry, 95(25), 9475–9483. [Link]
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University of Washington. (n.d.). PRM. Retrieved from [Link]
-
Ronsein, G. E., Vaisar, T., & Heinecke, J. W. (2015). Parallel reaction monitoring (PRM) and selected reaction monitoring (SRM) exhibit comparable linearity, dynamic range and precision for targeted quantitative HDL proteomics. Journal of Proteomics, 125, 157–165. [Link]
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Pino, L. (2020, April 28). May Institute 2020 Online - Lindsay Pino: Targeted analysis with Skyline, a PRM perspective [Video]. YouTube. [Link]
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Ludwig, C., Gillet, L., Rosenberger, G., Amon, S., Collins, B. C., & Aebersold, R. (2018). Targeted proteomics coming of age – SRM, PRM and DIA performance evaluated from a core facility perspective. Proteomics, 18(12), 1700414. [Link]
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Olsen, J. V., & Mann, M. (2004). Analytical strategies for phosphoproteomics. FEBS Letters, 579(4), 899–903. [Link]
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Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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Ichimura, T., & Isobe, T. (2014). Quantitative phosphoproteomics strategies for understanding protein kinase-mediated signal transduction pathways. Expert Review of Proteomics, 11(1), 55–68. [Link]
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Marx, H., Lemeer, S., Schliep, J. E., Matheron, L., Mohammed, S., Cox, J., ... & Kuster, B. (2013). A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics. Nature Biotechnology, 31(6), 557–564. [Link]
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Sugiyama, N., Masuda, T., Shinoda, K., Nakamura, A., Tomita, M., & Ishihama, Y. (2007). Phosphopeptide enrichment by aliphatic hydroxy acid-modified metal oxide chromatography for nano-LC-MS/MS in proteomics applications. Molecular & Cellular Proteomics, 6(6), 1103–1109. [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). Retrieved from [Link]
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Humphrey, S. J., Azimifar, S., & Mann, M. (2015). Benchmarking common quantification strategies for large-scale phosphoproteomics. Nature Communications, 6, 8470. [Link]
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Drake, R. R., & Keshishian, H. (2017). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Expert Review of Proteomics, 14(1), 5–15. [Link]
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Lemeer, S., & Heck, A. J. (2009). Why phosphoproteomics is still a challenge. Journal of Mass Spectrometry, 44(1), 1–11. [Link]
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Annan, R. S., & Carr, S. A. (1996). Detecting the Site of Phosphorylation in Phosphopeptides Without Loss of Phosphate Group Using MALDI TOF Mass Spectrometry. In Techniques in Protein Chemistry VII (pp. 143-152). Academic Press. [Link]
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A Comparative Analysis of the Reaction Kinetics of Phosphorylating Agents: A Guide for Researchers
In the intricate landscape of cellular signaling and synthetic chemistry, the transfer of a phosphoryl group stands as a cornerstone reaction. This guide provides a comprehensive comparative analysis of the reaction kinetics of various phosphorylating agents, offering researchers, scientists, and drug development professionals a detailed understanding of their performance and underlying mechanisms. By delving into the kinetics of these critical reagents, we aim to empower researchers to make informed decisions in their experimental designs, from elucidating signaling pathways to synthesizing novel oligonucleotides.
Introduction: The Central Role of Phosphorylation
Phosphorylation, the addition of a phosphoryl group (PO₃²⁻) to a molecule, is a ubiquitous and fundamental process in biology and a critical step in various chemical syntheses. In biological systems, it acts as a molecular switch, modulating protein function, regulating metabolic pathways, and driving signal transduction cascades.[1] The enzymes that catalyze these reactions, kinases, utilize phosphorylating agents, most commonly adenosine triphosphate (ATP), to transfer a phosphoryl group to their substrates. The efficiency and specificity of this transfer are dictated by the reaction kinetics, which are paramount to maintaining cellular homeostasis.
In the realm of synthetic chemistry, particularly in the synthesis of DNA and RNA oligonucleotides, the precise and efficient formation of phosphodiester bonds is crucial. Here, phosphoramidites serve as the key phosphorylating agents, and their reactivity is carefully controlled to ensure high-fidelity synthesis.
This guide will explore the reaction kinetics of several key classes of phosphorylating agents, providing a comparative framework to understand their relative efficiencies and applications. We will examine the kinetics of nucleoside triphosphates, high-energy phosphate compounds, and phosphoramidites, supported by experimental data and detailed protocols for their kinetic analysis.
Comparative Kinetics of Biological Phosphorylating Agents
The choice of a phosphorylating agent in a biological context is often dictated by the specific enzymatic machinery and the energetic requirements of the reaction. Here, we compare the kinetics of the most prominent biological phosphoryl donors.
Nucleoside Triphosphates (NTPs): The Universal Energy Currency
Adenosine triphosphate (ATP) is the most well-known and widely utilized phosphorylating agent in biological systems.[1] However, other nucleoside triphosphates, such as guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP), also participate in specific phosphorylation events. The kinetics of NTP-dependent phosphorylation are typically characterized by the Michaelis-Menten model, which relates the reaction velocity to the concentrations of the enzyme and substrate. The key kinetic parameters are the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, and the catalytic constant (kcat), which represents the turnover number of the enzyme.
| Phosphorylating Agent | Enzyme (Example) | Substrate (Example) | Kₘ (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Reference |
| ATP | Protein Kinase A (PKA) | Kemptide | 10 - 100 | ~20 | ~2 x 10⁵ - 2 x 10⁶ | [2] |
| GTP | Heme-Regulated Inhibitor (HRI) Kinase | eIF2α | ~250 | ~0.012 | ~4.8 x 10¹ | [3] |
| CTP | Heme-Regulated Inhibitor (HRI) Kinase | eIF2α | ~1800 | ~0.003 | ~1.7 x 10⁰ | [3] |
| UTP | Heme-Regulated Inhibitor (HRI) Kinase | eIF2α | ~2200 | ~0.002 | ~9.1 x 10⁻¹ | [3] |
Note: The kinetic parameters presented are highly dependent on the specific enzyme, substrate, and experimental conditions (pH, temperature, ion concentrations). The values in this table are illustrative and sourced from specific studies.
As the table suggests, ATP is generally the most efficient phosphoryl donor for a wide range of kinases. The catalytic efficiency (kcat/Kₘ) for ATP is often several orders of magnitude higher than for other NTPs with the same enzyme.[3] This preference is a result of the specific architecture of the kinase active site, which has evolved to optimally bind and utilize ATP.
High-Energy Phosphate Compounds: Specialized Roles in Metabolism
Beyond NTPs, other "high-energy" phosphate compounds play crucial roles in cellular metabolism, often acting as immediate sources of phosphoryl groups for ATP regeneration or for specific metabolic reactions.
-
Phosphocreatine (PCr): Found predominantly in muscle and nerve cells, phosphocreatine serves as a rapid reservoir of phosphoryl groups. The reversible reaction catalyzed by creatine kinase (PCr + ADP ↔ Creatine + ATP) allows for the rapid regeneration of ATP during periods of high energy demand. The kinetics of this system are crucial for maintaining ATP homeostasis during intense activity.[4][5][6]
-
Phosphoenolpyruvate (PEP): As a key intermediate in glycolysis and gluconeogenesis, PEP possesses a high phosphoryl transfer potential. It can donate its phosphoryl group to ADP to form ATP, a reaction catalyzed by pyruvate kinase. The kinetics of this reaction are tightly regulated to control the flow of metabolites through these central pathways.[7][8][9]
-
Acetyl Phosphate (AcP): In prokaryotes, acetyl phosphate is a key metabolic intermediate that can act as a phosphoryl donor. It can directly phosphorylate response regulator proteins in two-component signaling systems, influencing processes like chemotaxis and osmoregulation.[3][10][11][12] The non-enzymatic phosphorylation of proteins by acetyl phosphate can also occur, highlighting its chemical reactivity.[13]
The reaction kinetics of these high-energy phosphate compounds are tailored to their specific physiological roles, often characterized by rapid reaction rates and allosteric regulation to respond to the metabolic state of the cell.
Kinetics of Phosphorylating Agents in Chemical Synthesis: The Phosphoramidite Method
In the realm of synthetic chemistry, particularly for the automated synthesis of DNA and RNA oligonucleotides, phosphoramidites are the phosphorylating agents of choice. The efficiency of oligonucleotide synthesis is critically dependent on the kinetics of the phosphoramidite coupling reaction.
The Role of Activators in Phosphoramidite Chemistry
Phosphoramidites are relatively stable compounds that require activation to become highly reactive phosphorylating agents. This activation is achieved through the use of a weak acid, known as an activator. The activator protonates the nitrogen atom of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.
The choice of activator significantly influences the kinetics of the coupling reaction. A more acidic activator generally leads to a faster reaction rate. However, excessively acidic activators can lead to undesired side reactions, such as detritylation of the 5'-protecting group. Therefore, a balance between reactivity and selectivity is crucial.
| Activator | pKa | Relative Coupling Rate | Comments |
| 1H-Tetrazole | 4.9 | Standard | The traditional and widely used activator. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.2 | Faster than Tetrazole | More acidic, leading to faster coupling. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Faster than Tetrazole | Less acidic than tetrazole but a better nucleophilic catalyst. |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 4.0 | Faster than ETT | Highly efficient activator. |
Note: Relative coupling rates are a general guide and can be influenced by the specific phosphoramidite, solid support, and synthesizer settings.
The kinetics of phosphoramidite activation and coupling can be monitored in real-time using techniques such as ³¹P NMR spectroscopy, providing valuable insights into the reaction mechanism and allowing for the optimization of synthesis protocols.
Experimental Methodologies for Kinetic Analysis
The accurate determination of reaction kinetics is essential for a thorough comparative analysis of phosphorylating agents. A variety of experimental techniques can be employed to measure kinetic parameters.
Kinase Activity Assays
For enzymatic phosphorylation reactions, kinase activity assays are the primary method for determining kinetic parameters. These assays typically involve incubating the kinase with its substrate and the phosphorylating agent, and then measuring the formation of the phosphorylated product over time.
Step-by-Step Protocol for a Generic Kinase Activity Assay:
-
Prepare the Reaction Mixture: In a microplate or reaction tube, prepare a reaction buffer containing the kinase, the substrate (e.g., a peptide or protein), and a range of concentrations of the phosphorylating agent (e.g., ATP).
-
Initiate the Reaction: Initiate the reaction by adding a key component, often the phosphorylating agent or the enzyme.
-
Incubate: Incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for a defined period.
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as a strong acid or a chelating agent like EDTA.
-
Detect the Product: Quantify the amount of phosphorylated product formed. Common detection methods include:
-
Radiometric Assays: Using a radiolabeled phosphorylating agent (e.g., [γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-Based Assays (e.g., ELISA, Western Blot): Using phospho-specific antibodies to detect the phosphorylated substrate.
-
Luminescence-Based Assays: Using a system where the amount of remaining ATP is converted into a light signal.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies.[14]
-
-
Data Analysis: Plot the initial reaction velocities against the substrate (phosphorylating agent) concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known.
NMR Spectroscopy for Phosphoramidite Kinetics
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics of phosphoramidite activation and coupling in real-time. It allows for the direct observation of the phosphorus-containing species involved in the reaction.
Workflow for ³¹P NMR Kinetic Analysis of Phosphoramidite Activation:
Caption: Workflow for ³¹P NMR kinetic analysis of phosphoramidite activation.
Visualizing Phosphorylation Mechanisms
Understanding the underlying mechanisms of phosphorylation is crucial for interpreting kinetic data. The following diagrams illustrate the general mechanisms for enzymatic phosphorylation and phosphoramidite coupling.
Caption: Generalized mechanism of kinase-mediated phosphorylation.
Caption: Mechanism of phosphoramidite coupling in oligonucleotide synthesis.
Conclusion and Future Perspectives
The kinetic analysis of phosphorylating agents is fundamental to our understanding of a vast array of biological processes and is critical for the advancement of synthetic methodologies. This guide has provided a comparative overview of the reaction kinetics of key phosphorylating agents, from the ubiquitous ATP to the highly specialized phosphoramidites.
The data presented herein underscore the principle that the kinetic properties of a phosphorylating agent are finely tuned to its specific function, whether it be the rapid and reversible energy buffering of phosphocreatine or the highly efficient and controlled coupling of phosphoramidites in oligonucleotide synthesis.
Future research in this field will likely focus on the development of novel phosphorylating agents with tailored kinetic properties for specific applications, such as in the development of more potent and selective kinase inhibitors or in the synthesis of complex nucleic acid-based therapeutics. The continued application of advanced analytical techniques, such as real-time NMR and mass spectrometry, will undoubtedly provide deeper insights into the intricate mechanisms of phosphoryl transfer, paving the way for new discoveries and innovations in both biology and chemistry.
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Meyer, R. A. (1989). A linear model of muscle phosphocreatine kinetics. American Journal of Physiology-Cell Physiology, 257(5), C955-C963. [Link]
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McCleary, W. R., & Stock, J. B. (1994). Acetyl phosphate and the activation of two-component response regulators. Journal of Biological Chemistry, 269(50), 31567-31572. [Link]
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Bessman, S. P., & Geiger, P. J. (1981). Transport of energy in muscle: the phosphorylcreatine shuttle. Science, 211(4481), 448-452. [Link]
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Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron letters, 22(20), 1859-1862. [Link]
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Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4, 5-dicyanoimidazole during oligonucleotide synthesis. Nucleic acids research, 26(4), 1046-1050. [Link]
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Wolfe, A. J. (2000). The role of acetyl phosphate in the regulation of global gene expression in Escherichia coli. Microbiology and Molecular Biology Reviews, 64(2), 364-380. [Link]
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Wower, J., & Zwieb, C. (1996). The role of acetyl phosphate in the phosphorylation of the response regulator protein CheY. Journal of bacteriology, 178(14), 4241-4245. [Link]
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Klein, A. H., et al. (2007). The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators. Journal of bacteriology, 189(16), 5989-5992. [Link]
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Admiraal, S. J., & Herschlag, D. (2000). A unified view of the mechanisms of phosphoryl transfer reactions. Chemistry & biology, 7(7), R147-R158. [Link]
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Herschlag, D., & Jencks, W. P. (1989). The effect of leaving group basicity on the hydrolysis of substituted phenyl phosphates. A manifestation of the Libido Rule. Journal of the American Chemical Society, 111(19), 7579-7586. [Link]
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A Strategic Guide to Phosphorylation: Unveiling the Advantages of Bis(4-nitrobenzyl) phosphorochloridate over Diphenyl Chlorophosphate
For researchers at the forefront of drug development and complex organic synthesis, the precise installation of a phosphate group is a frequently encountered, yet critical, challenge. This post-translational modification governs countless biological processes, and its introduction into small molecules, peptides, or oligonucleotides can profoundly alter their efficacy, solubility, and pharmacokinetic profiles.[1][2] The choice of phosphorylating agent is therefore not a trivial decision but a strategic one that dictates the efficiency, selectivity, and ultimate success of a synthetic route.
For decades, Diphenyl chlorophosphate (DPCP) has been a workhorse reagent in this field. It is reactive, commercially available, and effective for producing diphenyl phosphate esters.[3] However, its utility is often constrained by its own reactivity. The phenyl protecting groups are notoriously difficult to remove, requiring harsh conditions that are incompatible with sensitive substrates. Furthermore, the reagent's high reactivity can lead to a lack of chemoselectivity and the formation of corrosive byproducts like HCl, complicating purification and potentially damaging delicate molecules.[4][5]
This guide provides a comparative analysis of DPCP and a more modern, strategic alternative: Bis(4-nitrobenzyl) phosphorochloridate . We will explore how the unique design of this reagent, specifically its cleavable protecting groups, offers significant advantages in terms of reaction mildness, orthogonality, and synthetic flexibility, empowering scientists to phosphorylate complex substrates that are inaccessible using traditional methods.
Core Comparison: Reactivity, Protection, and Synthetic Strategy
The fundamental difference between these two reagents lies in the nature of their esterifying groups and the synthetic possibilities this difference unlocks. While both are P(V) reagents that react readily with nucleophiles like alcohols, the ultimate fate of the protecting groups defines their application.[6][7]
Diphenyl chlorophosphate installs two phenyl groups. These groups are exceptionally stable and are generally considered permanent fixtures for most applications. Their removal to generate a free phosphate monoester requires drastic measures, such as harsh acidolysis or multi-step procedures, which limits its use to the synthesis of stable diphenyl phosphate triesters.[8]
This compound , in contrast, installs two 4-nitrobenzyl (PNB) groups. The PNB group is a well-established protecting group in organic synthesis, designed for stability under a range of conditions but engineered for selective removal under mild, reductive conditions (e.g., catalytic hydrogenation).[9][10] This feature is the cornerstone of its strategic advantage. It allows for the phosphorylation of a substrate to form a stable, protected triester intermediate, which can then be cleanly deprotected in a subsequent step to reveal the crucial phosphate monoester—often the biologically active form.
The following diagram illustrates the divergent synthetic pathways afforded by these two reagents when the desired end product is a phosphate monoester.
Caption: Comparative synthetic workflows for producing a phosphate monoester.
Comparative Data Summary
| Feature | Diphenyl Chlorophosphate (DPCP) | This compound |
| Reagent Type | P(V) Phosphoryl Chloride | P(V) Phosphoryl Chloride |
| Protecting Group | Phenyl (Ph) | 4-Nitrobenzyl (PNB) |
| Key Advantage | High reactivity, cost-effective for preparing stable diphenyl phosphates. | PNB groups are cleavable under mild, specific conditions. |
| Primary Limitation | Phenyl groups are extremely difficult to remove; not suitable for preparing phosphate monoesters from sensitive substrates.[8] | Higher reagent cost. |
| Deprotection | Requires harsh conditions (e.g., strong acid/base, high temp) or is often not feasible. | Mild catalytic hydrogenation (e.g., H₂, Pd/C).[9] |
| Orthogonality | Poor. Removal conditions clash with many other common protecting groups. | Excellent. Reductive cleavage is orthogonal to acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Ac, Fmoc) groups.[11][12] |
| Byproducts | HCl, Phenol. Corrosive and can be difficult to remove.[4][5] | HCl, 4-Nitrotoluene. Generally less reactive with substrates and easier to separate. |
| Ideal Application | Synthesis of final-form diphenyl phosphate triesters on robust molecules. | Synthesis of phosphate monoesters, particularly with sensitive, multi-functional substrates like nucleosides, peptides, and complex natural products. |
Experimental Protocols: A Practical Demonstration
To fully appreciate the practical differences, we present methodologies for the phosphorylation of a generic, sensitive alcohol substrate (designated R-OH ) followed by deprotection where applicable.
Protocol 1: Phosphorylation using Diphenyl Chlorophosphate
This protocol yields a stable diphenyl phosphate triester.
Objective: To synthesize the diphenyl phosphate ester R-O-P(O)(OPh)₂ .
Materials:
-
Substrate (R-OH )
-
Diphenyl chlorophosphate (DPCP)
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substrate R-OH (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Rationale: Anhydrous conditions are critical as DPCP reacts readily with water.[4] The inert atmosphere prevents side reactions, and cooling mitigates the exothermic nature of the reaction.
-
-
Addition of Base: Add anhydrous pyridine (2.0 equiv) to the solution.
-
Rationale: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-mediated degradation of the substrate.[13]
-
-
Addition of DPCP: Add diphenyl chlorophosphate (1.2 equiv) dropwise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Rationale: A slight excess of the phosphorylating agent ensures complete consumption of the starting material. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Rationale: The bicarbonate solution neutralizes any remaining acidic species.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product, R-O-P(O)(OPh)₂ .
-
Rationale: Standard extraction and chromatography procedures are used to isolate the product from salts, pyridine hydrochloride, and excess reagents.
-
Protocol 2: Two-Step Synthesis of a Phosphate Monoester using this compound
This protocol highlights the key advantage of the PNB protecting group strategy.
Objective: To synthesize the phosphate monoester R-O-P(O)(OH)₂ .
Step A: Phosphorylation
Materials:
-
Identical to Protocol 1, but using this compound instead of DPCP.
Procedure:
-
Follow steps 1-5 from Protocol 1, substituting this compound (1.2 equiv) for DPCP. The purified product from this step is the protected intermediate, R-O-P(O)(OPNB)₂ .
Step B: Deprotection via Catalytic Hydrogenation
Materials:
-
Protected intermediate R-O-P(O)(OPNB)₂
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
-
Reaction Setup: Dissolve the protected phosphate ester R-O-P(O)(OPNB)₂ (1.0 equiv) in MeOH.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution.
-
Rationale: Pd/C is the catalyst for the hydrogenolysis reaction, which will cleave the benzyl C-O bond.
-
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., with a balloon) or perform the reaction in a Parr apparatus. Stir vigorously for 2-8 hours at room temperature.
-
Rationale: Hydrogen gas is the reducing agent. The two nitro groups are reduced to anilines, and the benzylic C-O bonds are cleaved, releasing the phosphate and generating toluene as a byproduct.
-
-
Workup: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Caution: Pd/C can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air.
-
-
Isolation: Rinse the Celite pad with additional MeOH. Concentrate the filtrate under reduced pressure to yield the final phosphate monoester product, R-O-P(O)(OH)₂ . Further purification by recrystallization or chromatography may be necessary depending on the substrate.
Making the Right Choice: A Decision Framework
The selection between these two reagents should be guided by the final synthetic goal and the nature of the substrate.
Caption: A decision-making guide for selecting a phosphorylating agent.
Conclusion
While diphenyl chlorophosphate remains a useful reagent for specific applications, its limitations become apparent in the context of modern, complex molecular synthesis. This compound emerges as a superior alternative for the synthesis of phosphate monoesters, a critical functional group in medicinal chemistry and chemical biology. Its key advantage—the strategic incorporation of mildly cleavable 4-nitrobenzyl protecting groups—provides an orthogonal handle that allows for the clean and efficient phosphorylation of sensitive, multi-functional molecules. For researchers aiming to push the boundaries of drug design and synthesis, embracing such advanced reagents is not just a matter of convenience, but a necessity for success.
References
- Vertex AI Search. (2024). Selective Phosphorylation of RNA‐ and DNA‐Nucleosides under Prebiotically Plausible Conditions.
- Vertex AI Search. (2024). Phosphorylation of nucleosides by P-N bond species generated from prebiotic reduced phosphorus sources.
- Vertex AI Search. (2024). Catalytic phosphorylation of alcohols for phosphate ester synthesis - Lirias - KU Leuven.
- BenchChem. (2025).
- Organic Chemistry Portal. (2021).
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A Senior Application Scientist's Guide to Validating Phosphorylation Reactions: A Comparative Analysis of ³¹P NMR, Western Blotting, and Mass Spectrometry
For researchers, scientists, and drug development professionals, the validation of protein phosphorylation is a critical step in unraveling cellular signaling pathways and assessing the efficacy of kinase inhibitors. This guide provides an in-depth technical comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with two other widely used techniques: Western Blotting and Mass Spectrometry. By understanding the fundamental principles, strengths, and limitations of each method, you can make informed decisions to select the most appropriate tool for your research needs, ensuring data integrity and accelerating your discovery pipeline.
The Central Role of Phosphorylation Validation
Protein phosphorylation, a reversible post-translational modification, is a cornerstone of cellular regulation. Kinases and phosphatases act in concert to control a vast array of biological processes, from cell cycle progression to signal transduction. Consequently, aberrant phosphorylation is a hallmark of many diseases, including cancer, making kinases attractive therapeutic targets. The ability to accurately and reliably monitor phosphorylation events is therefore paramount in both basic research and pharmaceutical development.
³¹P NMR: A Direct and Quantitative Window into Phosphorylation
³¹P NMR spectroscopy offers a unique and powerful approach to studying phosphorylation reactions. It is a non-destructive technique that directly observes the phosphorus nucleus, providing a quantitative measure of phosphate-containing species in a sample.
The Principle Behind the Power
The phosphorus-31 (³¹P) nucleus possesses a nuclear spin of ½ and has a natural abundance of 100%, making it readily detectable by NMR. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency, known as the chemical shift, is highly sensitive to the local chemical environment of the phosphorus atom. This sensitivity allows for the differentiation of various phosphorus-containing molecules, such as ATP, ADP, and phosphorylated substrates, within a single spectrum.
The key advantage of ³¹P NMR lies in its inherent quantitative nature. The area under each peak in a ³¹P NMR spectrum is directly proportional to the concentration of the corresponding phosphorus-containing species. This allows for the real-time monitoring of substrate consumption and product formation in a phosphorylation reaction, providing kinetic information without the need for labels or antibodies.[1][2]
Experimental Workflow for ³¹P NMR Analysis of a Kinase Reaction
Figure 1. A streamlined workflow for monitoring a kinase reaction using ³¹P NMR spectroscopy.
A Head-to-Head Comparison: ³¹P NMR vs. Western Blotting vs. Mass Spectrometry
Choosing the right tool for phosphorylation validation depends on the specific experimental question. The following table provides a comparative overview of the key performance characteristics of ³¹P NMR, Western Blotting, and Mass Spectrometry.
| Feature | ³¹P NMR Spectroscopy | Western Blotting | Mass Spectrometry |
| Principle | Direct detection of ³¹P nucleus | Immuno-detection with phospho-specific antibodies | Mass-to-charge ratio measurement of peptides |
| Quantitation | Inherently quantitative | Semi-quantitative to quantitative | Relative and absolute quantitation |
| Site Specificity | Can distinguish different phosphorylation sites based on chemical shift | Highly specific to a single phosphorylation site | Precise identification of multiple phosphorylation sites |
| Discovery of Novel Sites | Possible, but requires significant characterization | Not possible | Yes, a key strength |
| Sample Throughput | Low to medium | High | Medium to high |
| Sensitivity | Moderate | High | Very high |
| Sample Requirement | Higher concentration (µM to mM) | Lower concentration (ng to µg of protein) | Low concentration (fmol to pmol of peptide) |
| Real-time Monitoring | Yes | No | No |
| Labeling Required | No | No (but requires specific antibodies) | Can be label-free or use isotopic labels |
| Cost | High initial instrument cost, lower running costs | Lower instrument cost, ongoing antibody costs | High instrument and running costs |
When to Choose ³¹P NMR:
³¹P NMR excels in applications where direct, real-time, and quantitative monitoring of enzymatic reactions is crucial. It is an ideal choice for:
-
Enzyme kinetics studies: Determining Michaelis-Menten parameters (Km, Vmax) and inhibition constants (Ki) without the need for coupled assays.
-
Screening for kinase inhibitors: Directly observing the effect of compounds on enzyme activity in a label-free manner.[1][3][4][5]
-
Thermodynamic studies: Measuring equilibrium constants of phosphorylation reactions.[1]
-
Validating the activity of purified kinases: Ensuring the enzyme is active before downstream applications.
When to Choose Western Blotting:
Western blotting, with the use of phospho-specific antibodies, is a workhorse in many molecular biology labs and is well-suited for:
-
Validating phosphorylation at a specific, known site: Confirming the presence of a particular phosphorylation event in cell lysates or purified protein samples.[6][7][8][9][10][11]
-
Screening for changes in phosphorylation levels: Assessing the effect of stimuli or inhibitors on the phosphorylation status of a target protein.
-
High-throughput analysis of multiple samples: Once optimized, Western blotting can be a relatively fast and cost-effective method for analyzing many samples.
When to Choose Mass Spectrometry:
Mass spectrometry-based proteomics is the go-to technique for:
-
Discovery of novel phosphorylation sites: Unbiased identification of all phosphorylation sites on a protein or in a complex mixture.[12][13][14]
-
Large-scale phosphoproteomics: Profiling changes in the phosphorylation status of thousands of proteins simultaneously.[15][16]
-
Precise localization of phosphorylation sites: Pinpointing the exact amino acid residue that is phosphorylated.
-
Multiplexed quantitative analysis: Using isotopic labeling to compare phosphorylation levels across multiple conditions with high accuracy.
Detailed Experimental Protocols
To provide a practical understanding, here are condensed, step-by-step protocols for each technique.
³¹P NMR for Kinase Activity Assay
-
Sample Preparation:
-
Prepare a reaction buffer containing the kinase, substrate, and all necessary cofactors (e.g., MgCl₂).
-
Add a known concentration of a phosphorus-containing reference standard (e.g., phosphocreatine) for quantification.
-
Include 5-10% D₂O for the NMR spectrometer's lock system.
-
Initiate the reaction by adding a known concentration of ATP.
-
Quickly transfer the reaction mixture to an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a series of ³¹P NMR spectra over time. Key parameters to set include the pulse angle, relaxation delay, and number of scans.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phasing, and baseline correction to the acquired free induction decays (FIDs).
-
Identify and assign the peaks corresponding to ATP (γ, α, and β phosphates), ADP (α and β phosphates), the phosphorylated product, and the reference standard.
-
Integrate the area of each peak.
-
Calculate the concentration of each species at each time point relative to the known concentration of the reference standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Quantitative Western Blotting for a Phosphorylated Protein
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[6]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
-
Detection and Quantification:
-
Detect the signal using a chemiluminescent substrate or by fluorescence imaging.
-
Capture the image using a CCD camera-based imager.
-
Quantify the band intensity using densitometry software.
-
Normalize the signal of the phosphorylated protein to a loading control (e.g., total protein or a housekeeping protein) to account for variations in sample loading.[18]
-
Phosphoproteomics by Mass Spectrometry (Simplified Workflow)
-
Sample Preparation and Digestion:
-
Extract proteins from cells or tissues in the presence of phosphatase inhibitors.
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond formation.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphorylated peptides using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) chromatography.[13] This step is crucial due to the low abundance of phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides by liquid chromatography (LC).
-
Introduce the separated peptides into the mass spectrometer.
-
The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented, and the mass-to-charge ratios of the fragments are measured (MS/MS or MS2 scan).
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the peptide sequences.
-
The software also localizes the phosphorylation site(s) on the identified peptides and can perform relative or absolute quantification.
-
Navigating the Challenges: Troubleshooting Common Issues
Each technique has its own set of potential pitfalls. Here's a guide to troubleshooting common problems.
³¹P NMR
-
Low Signal-to-Noise:
-
Cause: Low sample concentration, insufficient number of scans.
-
Solution: Increase the protein and substrate concentrations if possible. Increase the number of scans, but be mindful of the experiment time. Use a higher-field NMR spectrometer if available.[14]
-
-
Peak Overlap:
-
Cause: Similar chemical environments of different phosphorus species.
-
Solution: Adjust the pH of the sample, as the chemical shifts of phosphate groups are often pH-dependent.[19] Use a higher-field spectrometer for better spectral dispersion.
-
Western Blotting
-
High Background:
-
Cause: Insufficient blocking, non-specific antibody binding.
-
Solution: Optimize the blocking buffer and incubation time. Use high-quality, validated phospho-specific antibodies. Ensure thorough washing steps.[20]
-
-
No or Weak Signal:
-
Cause: Low abundance of the phosphorylated protein, inactive primary or secondary antibody, inefficient protein transfer.
-
Solution: Enrich for the phosphoprotein of interest. Use a fresh, properly stored antibody. Confirm efficient protein transfer by staining the membrane with Ponceau S.
-
Mass Spectrometry
-
Low Number of Identified Phosphopeptides:
-
Cause: Inefficient phosphopeptide enrichment, sample loss during preparation.
-
Solution: Optimize the enrichment protocol. Use low-binding tubes and pipette tips. Start with a larger amount of protein.
-
-
Ambiguous Site Localization:
-
Cause: Insufficient fragmentation of the phosphopeptide.
-
Solution: Optimize the fragmentation energy in the mass spectrometer. Use complementary fragmentation techniques (e.g., ETD or EThcD) if available.
-
Making the Right Choice: A Decision-Making Framework
To help you select the most appropriate technique, consider the following decision-making pathway:
Figure 2. A decision-making guide for selecting the appropriate phosphorylation validation method.
Conclusion: An Integrated Approach for Robust Validation
In the quest for reliable and comprehensive validation of phosphorylation reactions, no single technique is universally superior. ³¹P NMR offers unparalleled capabilities for direct, real-time, and quantitative analysis of enzyme kinetics. Western blotting provides a widely accessible and high-throughput method for validating known phosphorylation events. Mass spectrometry stands as the ultimate tool for discovery-based phosphoproteomics and precise site localization.
References
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
Azure Biosystems. (n.d.). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]
-
Al-Obeidi, F. A., et al. (2020). ³¹P NMR Spectroscopy Demonstrates Large Amounts of Phosphohistidine in Mammalian Cells. bioRxiv. [Link]
-
Santiago-Sánchez, G. S., et al. (2021). Immunoblot Validation of Phospho-Specific Antibodies Using Lung Cancer Cell Lines. Methods in Molecular Biology. [Link]
-
Argov, Z., et al. (1989). ³¹P NMR studies of the thermodynamics and kinetics of the creatine kinase reaction. Magnetic Resonance in Medicine. [Link]
-
Hirai, H., et al. (2000). A simple method using ³¹P-NMR spectroscopy for the study of protein phosphorylation. Neuroscience Research. [Link]
-
ResearchGate. (2025). Overview of the Generation, Validation, and Application of Phosphosite-Specific Antibodies. Retrieved from [Link]
-
Pérez-Alemán, G., et al. (2021). Immunoblot validation of phospho-specific antibodies using lung cancer cell lines. Methods in Molecular Biology. [Link]
-
Lige, D., et al. (2021). Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. Expert Review of Proteomics. [Link]
-
McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology. [Link]
-
Werner, R. M., & Johnson, A. (2017). ³¹P NMR of the pyruvate kinase reaction: An undergraduate experiment in enzyme kinetics. Biochemistry and Molecular Biology Education. [Link]
-
Qiao, H., et al. (2006). Quantitative Comparison of ³¹P Relaxation Time and NMR Sensitivity between 9.4T and 16.4T. Proceedings of the International Society for Magnetic Resonance in Medicine. [Link]
-
Hoffmann, R., et al. (1994). ¹H and ³¹P NMR spectroscopy of phosphorylated model peptides. International Journal of Peptide and Protein Research. [Link]
-
Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Festa, F., & Labaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments. [Link]
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- 5. biorxiv.org [biorxiv.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
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- 9. wp.unil.ch [wp.unil.ch]
- 10. researchgate.net [researchgate.net]
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- 13. learn.cellsignal.com [learn.cellsignal.com]
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- 18. licorbio.com [licorbio.com]
- 19. A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Senior Scientist's Guide to Confirming Phosphorylation by Bis(4-nitrobenzyl) phosphorochloridate
In the landscape of chemical biology and drug development, the precise modification of proteins and small molecules is paramount. Phosphorylation, a ubiquitous post-translational modification, is a key regulatory mechanism in countless cellular processes. While protein kinases are the biological drivers of this modification, chemical phosphorylating agents offer a powerful tool for synthesizing phosphorylated molecules in vitro. Among these, Bis(4-nitrobenzyl) phosphorochloridate stands out as an effective reagent for introducing phosphate groups onto nucleophilic substrates.
However, the successful synthesis of a phosphorylated product is not an assumption but a hypothesis that must be rigorously tested. Confirmation of phosphorylation is a critical checkpoint in any workflow. This guide provides an in-depth comparison of common and robust assays to validate the covalent addition of a phosphate group by this compound. We will delve into the mechanistic underpinnings of each technique, provide actionable protocols, and offer insights gleaned from field experience to help you select the most appropriate method for your research needs.
The Chemistry of Phosphorylation with this compound
This compound is a reactive phosphorylating agent. The core of its reactivity lies in the phosphorochloridate group (-P(O)Cl-). The chlorine atom is a good leaving group, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by hydroxyl (-OH), amino (-NH2), or sulfhydryl (-SH) groups on a substrate molecule (e.g., a tyrosine, serine, or threonine residue on a peptide). The 4-nitrobenzyl groups serve as protecting groups for the phosphate, which can be removed under specific conditions if the free phosphate is desired.
The critical takeaway is that this is a direct chemical phosphorylation reaction. Unlike enzymatic phosphorylation by kinases, it does not involve ATP as the phosphate donor and consequently does not produce ADP. This distinction is crucial when selecting a confirmation assay, as methods that rely on detecting ADP (a common strategy for kinase activity assays) are not suitable for this application.
Workflow for Phosphorylation Confirmation
The general workflow for confirming phosphorylation involves the initial reaction followed by one or more analytical techniques to detect the newly phosphorylated product. The choice of technique will depend on the nature of the substrate, the required sensitivity, and the available instrumentation.
Caption: General workflow for chemical phosphorylation and subsequent confirmation.
Direct Detection Methods: Unambiguous Confirmation of the Phosphorylated Product
Direct detection methods are the gold standard for confirming phosphorylation as they identify the modified molecule itself.
Mass Spectrometry (MS)
Mass spectrometry is the most powerful and specific method for confirming phosphorylation. It provides irrefutable evidence by detecting the precise mass increase corresponding to the addition of a phosphate group (79.966 Da for a PO3 group). Furthermore, tandem mass spectrometry (MS/MS) can pinpoint the exact amino acid residue that has been phosphorylated.[1][2]
Causality Behind the Choice: Choose mass spectrometry when you need absolute certainty of phosphorylation and require information on the specific site of modification. This is crucial for structure-function studies and for characterizing novel phosphorylation events.
Experimental Protocol: Phosphopeptide Mapping by LC-MS/MS
-
Reaction Quenching: Stop the phosphorylation reaction by adding a suitable quenching agent or by pH adjustment.
-
Sample Cleanup: Remove excess reagents, including unreacted this compound, using methods like solid-phase extraction (e.g., C18 desalting columns) or dialysis.
-
Protein Digestion (for protein substrates): If the substrate is a protein, digest it into smaller peptides using a protease like trypsin. This makes the sample more amenable to MS analysis.
-
Phosphopeptide Enrichment (Optional but Recommended): To increase the chances of detecting the phosphorylated peptide, enrich the sample using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[3]
-
LC-MS/MS Analysis: Introduce the sample into a liquid chromatography system coupled to a mass spectrometer. The peptides will be separated by the LC and then ionized and analyzed by the MS.
-
Data Analysis: Analyze the resulting spectra to identify peptides with a mass shift corresponding to phosphorylation. Use MS/MS fragmentation data to confirm the peptide sequence and localize the phosphate group.[1][4]
Phos-tag™ SDS-PAGE
Phos-tag™ is a functional molecule that specifically captures phosphate groups.[5] When incorporated into a polyacrylamide gel (SDS-PAGE), it retards the migration of phosphorylated proteins.[6][7] This results in a visible mobility shift compared to the non-phosphorylated counterpart, providing a straightforward visual confirmation of phosphorylation.
Causality Behind the Choice: Opt for Phos-tag™ SDS-PAGE for a rapid, visual, and semi-quantitative assessment of phosphorylation. It is particularly useful for optimizing reaction conditions (e.g., time course or reagent concentration) and for analyzing the stoichiometry of phosphorylation, as it can separate different phosphorylated forms of a protein.[6][8]
Caption: Principle of Phos-tag™ SDS-PAGE for separating phosphorylated proteins.
Experimental Protocol: Phos-tag™ SDS-PAGE and Western Blot
-
Gel Preparation: Prepare a polyacrylamide gel containing Phos-tag™ Acrylamide and MnCl2 or use a commercially available precast Phos-tag™ gel. The concentration of Phos-tag™ may need to be optimized depending on the protein and level of phosphorylation.[9]
-
Sample Preparation: Mix your reaction samples (including a negative control of the unphosphorylated substrate) with SDS-PAGE loading buffer.
-
Electrophoresis: Run the gel according to standard SDS-PAGE protocols.
-
Visualization:
-
Coomassie Staining: For purified proteins, you can directly stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Western Blot: Transfer the proteins to a PVDF or nitrocellulose membrane. Probe with an antibody that recognizes your protein of interest (this antibody should be phosphorylation-state independent). This is the preferred method for complex mixtures or when the protein is not abundant.
-
Indirect and Quantitative Assays
While direct detection methods confirm the identity of the product, indirect assays can be used to quantify the extent of the reaction by measuring the amount of phosphate incorporated.
Malachite Green Phosphate Assay
The Malachite Green assay is a colorimetric method that detects free inorganic orthophosphate.[10][11][12] To use this assay for confirming phosphorylation by this compound, the covalently attached phosphate group must first be liberated from the substrate through hydrolysis (e.g., by acid digestion). The amount of released phosphate is then proportional to the amount of phosphorylated substrate formed in the initial reaction.
Causality Behind the Choice: This assay is suitable for high-throughput screening applications where a quantitative measure of total phosphorylation is needed, and the identity of the phosphorylated species has been confirmed by other methods. It is simpler and less expensive than mass spectrometry.[13]
Experimental Protocol: Malachite Green Assay for Quantifying Incorporated Phosphate
-
Phosphorylation Reaction & Cleanup: Perform the phosphorylation reaction and then rigorously remove all unreacted this compound and any free phosphate contaminants. This is a critical step to avoid high background signals.
-
Acid Hydrolysis: Add a strong acid (e.g., HCl) to an aliquot of your purified phosphorylated product and heat to hydrolyze the phosphate ester bond, releasing inorganic phosphate.
-
Neutralization: Carefully neutralize the sample.
-
Malachite Green Reaction:
-
Prepare a phosphate standard curve using a solution of known phosphate concentration.[14][15]
-
Add the Malachite Green reagent to your hydrolyzed samples and standards. This reagent typically contains malachite green and molybdate, which form a colored complex with free phosphate.[11][13]
-
Incubate for the recommended time (usually 15-30 minutes) at room temperature.[16]
-
-
Absorbance Measurement: Read the absorbance at ~620-650 nm using a spectrophotometer or plate reader.[12]
-
Quantification: Determine the amount of phosphate in your sample by comparing its absorbance to the standard curve.
Comparison of Confirmation Assays
| Feature | Mass Spectrometry | Phos-tag™ SDS-PAGE | Malachite Green Assay |
| Principle | Detects mass/charge ratio of molecules. | Separates molecules based on phosphorylation-dependent mobility. | Colorimetric detection of free inorganic phosphate. |
| Data Type | Qualitative & Quantitative (Relative) | Qualitative & Semi-Quantitative | Quantitative |
| Specificity | Very High (confirms mass and site) | High (for phosphorylation) | Moderate (detects any free phosphate) |
| Throughput | Low to Medium | Medium to High | High |
| Cost | High (instrumentation and expertise) | Low to Medium | Low |
| Expertise Required | High | Low to Medium | Low |
| Key Advantage | Definitive identification of phosphorylation site.[1] | Simple, visual confirmation of phosphorylation.[5] | High-throughput and quantitative.[10] |
| Key Limitation | Requires specialized equipment. | Does not identify the site of phosphorylation. | Indirect; requires hydrolysis and is sensitive to phosphate contamination. |
Alternative Approaches and Why They Are Less Suitable
It is important to understand why other common phosphorylation assays are not ideal for this specific application.
-
ADP-Glo™, Kinase-Glo™, and other ADP-detecting assays: These luminescent assays measure kinase activity by quantifying the amount of ADP produced from ATP during the phosphorylation reaction.[17][18][19][20] Since chemical phosphorylation with this compound does not use ATP, these assays are inappropriate.
-
Phospho-specific Antibodies: While highly specific, these antibodies recognize a particular phosphorylated amino acid within a specific sequence context. Unless an antibody that specifically recognizes your newly phosphorylated site already exists, this method is not applicable for initial confirmation.
Conclusion
Confirming the successful phosphorylation of a substrate by this compound is a non-negotiable step in the research and development process. For unequivocal proof and site-specific information, mass spectrometry is the unparalleled choice. For routine, visual confirmation and optimization, Phos-tag™ SDS-PAGE offers a robust and accessible alternative. For quantitative, high-throughput applications, an adapted Malachite Green assay can be a valuable tool, provided that rigorous controls and sample cleanup are implemented.
By understanding the principles and practical considerations of these methods, researchers can confidently and accurately validate their chemical phosphorylation reactions, ensuring the integrity of their downstream experiments and the overall success of their scientific endeavors.
References
-
Title: Characterization of Phosphorylated Proteins Using Mass Spectrometry Source: PMC - NIH URL: [Link]
-
Title: A Colorimetric Dip Strip Assay for Detection of Low Concentrations of Phosphate in Seawater Source: MDPI URL: [Link]
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Title: Detection of Multisite Phosphorylation of Intrinsically Disordered Proteins Using Phos-tag SDS-PAGE Source: PubMed URL: [Link]
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Title: Technologies to Study Kinases Source: East Port Praha URL: [Link]
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Title: Protein Phosphorylation Analysis Technical Information Source: FUJIFILM Wako Chemicals U.S.A. Corporation URL: [Link]
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Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]
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Title: Identifying Protein Phosphorylation Sites via Mass Spectrometry Source: MtoZ Biolabs URL: [Link]
-
Title: Phosphate Colorimetric Assay Kit(Malachite Green Method) Source: Elabscience URL: [Link]
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Title: Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay Source: PubMed URL: [Link]
-
Title: Fluorescent Peptide Assays For Protein Kinases Source: PMC - NIH URL: [Link]
-
Title: Analysis of protein phosphorylation by mass spectrometry Source: University of Virginia URL: [Link]
-
Title: Phos-tag™: phosphoprotein detection, purification, separation Source: Bio-Connect URL: [Link]
-
Title: Malachite Green Phosphate Assay Source: ScienCell Research Laboratories URL: [Link]
-
Title: Malachite Green Phosphate Assay Source: G-Biosciences URL: [Link]
-
Title: Phos-tagTM-based Mobility Shift Detection of Phosphorylated Proteins Source: FUJIFILM Wako Chemicals U.S.A. Corporation URL: [Link]
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Navigating the Phosphoproteome: A Comparative Guide to Phosphorylation Analysis Methods
Protein phosphorylation, the reversible addition of a phosphate group to serine, threonine, or tyrosine residues, is a cornerstone of cellular regulation.[1][2][3] This dynamic post-translational modification orchestrates a vast array of cellular processes, from signal transduction and cell cycle control to metabolism and apoptosis.[2][3] Consequently, aberrant phosphorylation is a hallmark of numerous diseases, including cancer and diabetes, making protein kinases critical targets for drug development.[2][4][5]
For researchers, scientists, and drug development professionals, the ability to accurately detect and quantify protein phosphorylation is paramount. The choice of analytical method can profoundly impact experimental outcomes, influencing the sensitivity, specificity, and throughput of their studies. This guide provides an in-depth comparison of various phosphorylation analysis methods, offering insights into their underlying principles, experimental workflows, and relative strengths and weaknesses to empower you in selecting the optimal approach for your research endeavors.
The Landscape of Phosphorylation Analysis
The methodologies for studying protein phosphorylation are diverse, each offering unique advantages and limitations.[1] They can be broadly categorized into three main types:
-
Radioactive Assays: The traditional gold standard, offering direct and sensitive measurement of kinase activity.
-
Antibody-Based Methods: Versatile techniques that leverage the high specificity of antibodies for detecting specific phosphorylation events.
-
Mass Spectrometry-Based Proteomics: Powerful, unbiased approaches for large-scale identification and quantification of phosphorylation sites.
The selection of a particular method is contingent upon the specific research question, the available resources, and the desired level of detail.
A Head-to-Head Comparison of Key Methods
To facilitate a clear understanding of the trade-offs associated with each technique, the following table summarizes their key performance characteristics.
| Method | Principle | Advantages | Disadvantages | Primary Applications |
| Radioactive Kinase Assay (³²P-ATP) | Measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[6][7] | High sensitivity, direct measurement of kinase activity, considered the "gold standard".[6][8][9] | Safety concerns and waste disposal issues associated with radioactivity, low throughput.[8] | In vitro kinase activity screening, mechanism of action studies. |
| Western Blotting | Uses phospho-specific antibodies to detect a target protein's phosphorylation state after separation by SDS-PAGE.[10][11][12] | Widely accessible, relatively inexpensive, provides information on protein size.[11][13] | Low throughput, semi-quantitative, dependent on antibody quality.[11][13] | Validation of phosphorylation events, analysis of specific signaling pathways. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Captures a target protein and uses a phospho-specific detection antibody for quantification.[10][14] | More quantitative than Western blotting, higher throughput, high sensitivity.[10][14] | Dependent on high-quality antibody pairs, can be susceptible to matrix effects. | Quantifying phosphorylation levels in cell lysates, screening for kinase inhibitors. |
| Flow Cytometry | Utilizes fluorescently labeled phospho-specific antibodies to analyze phosphorylation in individual cells.[10] | High-throughput, single-cell analysis, allows for multiplexing.[10] | Requires cell permeabilization, dependent on antibody specificity. | Analyzing signaling in heterogeneous cell populations, cell-based screening. |
| Mass Spectrometry (MS)-Based Phosphoproteomics | Identifies and quantifies phosphopeptides from complex protein mixtures.[2][11][12] | Unbiased, large-scale analysis, can identify novel phosphorylation sites.[11] | Requires specialized equipment and expertise, complex data analysis.[11] | Global phosphorylation profiling, biomarker discovery, mapping signaling networks. |
In-Depth Methodological Workflows
Understanding the experimental details is crucial for successful implementation. Here, we provide step-by-step protocols for three cornerstone techniques.
Experimental Protocol 1: In Vitro Radioactive Kinase Assay
This protocol outlines the classic method for directly measuring the activity of a purified kinase.
Causality Behind Experimental Choices: The use of [γ-³²P]ATP provides a highly sensitive and direct measure of phosphate incorporation into the substrate.[6][7] The separation of the phosphorylated substrate from the unincorporated [γ-³²P]ATP is critical for accurate quantification.
Workflow Diagram:
Caption: Workflow for a radioactive kinase assay.
Step-by-Step Methodology:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, combine the purified kinase, the specific substrate (protein or peptide), and the kinase reaction buffer.
-
Initiate the Reaction: Add a mixture of [γ-³²P]ATP and non-radioactive ("cold") ATP to the reaction mix to start the phosphorylation reaction. The specific activity of the ATP will determine the sensitivity of the assay.[15]
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 10-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as SDS-PAGE loading buffer, which denatures the kinase.
-
Separate the Products: Separate the reaction products by SDS-PAGE. The phosphorylated substrate will have incorporated the ³²P label.
-
Detect and Quantify: Visualize the radiolabeled substrate by autoradiography or phosphorimaging and quantify the band intensity to determine the kinase activity.[7] The activity is typically expressed as the amount of phosphate incorporated into the substrate per unit of time per amount of enzyme.[6]
Experimental Protocol 2: Western Blotting for Phospho-Specific Proteins
This protocol details the most common method for analyzing the phosphorylation status of a specific protein within a complex cell lysate.
Causality Behind Experimental Choices: The specificity of the primary antibody is the most critical factor for a successful phospho-specific Western blot. The use of a parallel blot for the total protein is essential for normalizing the phosphorylation signal to the total amount of the protein of interest.[16]
Workflow Diagram:
Caption: Workflow for mass spectrometry-based phosphoproteomics.
Step-by-Step Methodology:
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using a protease such as trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC). [5][17]3. Liquid Chromatography (LC) Separation: Separate the enriched phosphopeptides using high-performance liquid chromatography (HPLC).
-
Tandem Mass Spectrometry (MS/MS): Analyze the separated phosphopeptides using a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan). [18]5. Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides and pinpoint the exact sites of phosphorylation. [18]Quantitative analysis can be performed using various labeling (e.g., SILAC, TMT) or label-free approaches. [2][3][19]
Concluding Remarks: Selecting the Right Tool for the Job
The study of protein phosphorylation is a dynamic and multifaceted field. There is no single "best" method for all applications. The traditional radioactive kinase assay remains a powerful tool for in vitro studies due to its directness and sensitivity. [6]Antibody-based methods, particularly Western blotting and ELISA, are indispensable for validating and quantifying specific phosphorylation events in a targeted manner. [13][14]For a comprehensive, unbiased view of the phosphoproteome, mass spectrometry-based approaches are unparalleled in their discovery potential. [2][11] As a Senior Application Scientist, my recommendation is to employ a multi-pronged approach. Initial discoveries from a global phosphoproteomics screen can be validated and further investigated using more targeted antibody-based techniques. For drug discovery campaigns, a combination of in vitro kinase assays and cell-based methods will provide a comprehensive understanding of a compound's efficacy and mechanism of action. By carefully considering the strengths and limitations of each method, researchers can design robust experiments that will yield clear and impactful results, ultimately advancing our understanding of the critical role of protein phosphorylation in health and disease.
References
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Casiday, R., & Frey, R. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. Retrieved from [Link]
-
White, F. M., & Wolf-Yadlin, A. (2016). Methods for the Analysis of Protein Phosphorylation–Mediated Cellular Signaling Networks. Annual Review of Analytical Chemistry, 9(1), 363–386. Retrieved from [Link]
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Chen, Y.-X., & Chen, C. (2015). The current state of the art of quantitative phosphoproteomics and its applications to diabetes research. Clinical Proteomics, 12(1), 2. Retrieved from [Link]
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Humphrey, S. J., Azimifar, S. B., & Mann, M. (2015). Recent progress in quantitative phosphoproteomics. Expert Review of Proteomics, 12(5), 469–481. Retrieved from [Link]
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Carballo, J. A., & Roepstorff, P. (2006). Advances in the Analysis of Protein Phosphorylation. Journal of Proteome Research, 5(8), 1732–1743. Retrieved from [Link]
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Mann, M., Ong, S.-E., Grønborg, M., Steen, H., Jensen, O. N., & Pandey, A. (2002). Global and Site-Specific Quantitative Phosphoproteomics: Principles and Applications. Annual Review of Biochemistry, 71(1), 437–473. Retrieved from [Link]
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Humphrey, S. J., Azimifar, S. B., & Mann, M. (2015). Recent progress in quantitative phosphoproteomics. Expert Review of Proteomics, 12(5), 469–481. Retrieved from [Link]
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Mann, M., Ong, S.-E., Grønborg, M., Steen, H., Jensen, O. N., & Pandey, A. (2002). Global and Site-Specific Quantitative Phosphoproteomics: Principles and Applications. Annual Review of Biochemistry, 71(1), 437–473. Retrieved from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Oreate AI. (2026, January 7). Systematic Analysis and Methodological Comparison of Protein Phosphorylation Detection Techniques. Oreate AI Blog. Retrieved from [Link]
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RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]
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JoVE. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]
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Kozma, L. M., Rossomando, A. J., & Weber, M. J. (1991). Comparison of three methods for detecting tyrosine-phosphorylated proteins. Methods in Enzymology, 201, 28–43. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Are the Methods for Detecting Protein Phosphorylation. Retrieved from [Link]
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Whetton, A. D., & Spooncer, E. (2015). Antibody-based detection of protein phosphorylation status to track the efficacy of novel therapies using nanogram protein quantities from stem cells and cell lines. Nature Protocols, 10(2), 267–280. Retrieved from [Link]
-
Hardie, D. G. (1998). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 3(1), 136–145. Retrieved from [Link]
-
Humphrey, S. J., James, D. E., & Mann, M. (2015). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular Biology of the Cell, 26(21), 3735–3740. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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Baxter, M. A., & Scott, J. D. (1983). A simple assay method for determination of the specific radioactivity of the γ-phosphate group of 32P-labelled ATP. Biochemical Journal, 210(3), 823–825. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bis(4-nitrobenzyl) phosphorochloridate
In the landscape of contemporary drug development and chemical research, the synthesis of novel molecules is paramount. This innovation brings with it the critical responsibility of managing chemical reagents and their waste streams safely and effectively. Bis(4-nitrobenzyl) phosphorochloridate, a potent phosphorylating agent, is invaluable in synthetic protocols but demands a methodical and informed approach to its disposal due to its inherent reactivity and structural motifs. This guide provides an in-depth, procedural framework for the safe inactivation and disposal of this compound, designed to empower researchers and build a deeply ingrained culture of laboratory safety.
Hazard Analysis: Understanding the Reactivity Profile
The proper handling and disposal of any chemical begin with a thorough understanding of its potential hazards. This compound presents a dual-risk profile stemming from its two primary functional components: the phosphorochloridate group and the nitrobenzyl moieties.
-
The Phosphorochloridate Group: This is a highly reactive electrophilic center.[1] The phosphorus-chlorine bond is susceptible to nucleophilic attack, most notably by water, in a process known as hydrolysis.[2][3] This reaction is often exothermic and liberates hydrogen chloride (HCl) gas, a corrosive and toxic substance.[4] Uncontrolled quenching can lead to a rapid increase in temperature and pressure, posing a significant risk of splashes and container failure.
-
Nitroaromatic Moieties: The presence of two nitro groups on the aromatic rings introduces another layer of potential hazard. Nitroaromatic compounds are known to be thermally sensitive and can undergo energetic, sometimes explosive, decomposition.[5][6] While this specific compound is not rated as a primary explosive, the potential for a runaway reaction, especially in the presence of contaminants or at elevated temperatures, must be mitigated through controlled conditions.[5]
Therefore, the foundational principle for the disposal of this compound is controlled inactivation prior to its introduction into the designated hazardous waste stream.
Inactivation Protocol: A Step-by-Step Procedure
This protocol outlines the systematic neutralization of research-quantity this compound. The core of this procedure is the slow, controlled hydrolysis of the reactive P-Cl bond in a cooled, basic solution to yield the more stable and less hazardous bis(4-nitrobenzyl) phosphate.
Personal Protective Equipment (PPE): Your First Defense
Before initiating any procedure, the following PPE is mandatory to ensure personal safety:[7]
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.
-
Body Protection: A flame-resistant laboratory coat, fully fastened.
-
Footwear: Closed-toe, chemical-resistant shoes.
Crucially, this entire procedure must be performed within the sash of a certified chemical fume hood. [8]
Step 1: Preparation of the Quenching Solution
-
Select a flask or beaker of appropriate size, ensuring the final volume will not exceed 50% of its capacity to prevent splashing.
-
Prepare a 5-10% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃). The volume of this solution should be substantial, at least 10-20 times the volume of the phosphorochloridate-containing solution to be quenched. This large excess ensures it can effectively neutralize the generated HCl without being depleted.
-
Place the quenching vessel into an ice-water bath and begin stirring with a magnetic stir bar. Pre-cooling the solution is a critical step to absorb the heat generated during the exothermic hydrolysis reaction.[9]
Step 2: Controlled Neutralization
-
If the this compound is a solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., acetone or Tetrahydrofuran [THF]).
-
Using a pressure-equalizing dropping funnel or by pipetting slowly, add the phosphorochloridate solution dropwise to the vigorously stirred, cooled sodium bicarbonate solution.
-
Monitor the rate of addition closely. The evolution of carbon dioxide gas provides a visual indicator of the reaction rate. If foaming becomes excessive or the temperature rises significantly, immediately halt the addition until the reaction subsides.
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction is complete.
Step 3: Verification and Waste Segregation
-
Remove the ice bath and allow the solution to slowly warm to ambient temperature while maintaining stirring.
-
Using calibrated pH paper or a pH meter, verify that the solution's pH is in the neutral to slightly basic range (pH 7-10). If the solution remains acidic, add more sodium bicarbonate solution until the target pH is achieved.
-
The resulting neutralized aqueous solution contains the significantly less reactive phosphate species. This solution must be transferred to a clearly labeled hazardous waste container designated for Aqueous Organic Waste .
-
Never mix this waste stream with other incompatible waste types, such as strong acids or oxidizers.[10][11] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Visualized Disposal Workflow
Caption: A three-phase workflow for the safe inactivation and disposal of this compound.
Summary of Critical Disposal Parameters
| Parameter | Guideline | Scientific Rationale |
| Inactivation Reagent | 5-10% Aqueous Sodium Bicarbonate | A weak base that effectively neutralizes the generated HCl byproduct without causing overly vigorous or uncontrolled side reactions. |
| Reagent Ratio | 10-20x volume excess of basic solution | Ensures sufficient capacity to neutralize all generated acid and to act as a heat sink, preventing dangerous temperature spikes. |
| Reaction Temperature | 0-5 °C (Ice-Water Bath) | Controls the rate of the exothermic hydrolysis reaction, preventing a thermal runaway event and minimizing the release of HCl gas.[9] |
| Addition Method | Slow, dropwise addition with vigorous stirring | Maximizes surface area for reaction and heat dissipation, allowing for a controlled and safe neutralization process. |
| Post-Addition Stirring | 30-60 minutes | Guarantees that the hydrolysis reaction proceeds to completion, ensuring full inactivation of the reactive phosphorochloridate. |
| Final pH Verification | pH 7-10 | Confirms the complete neutralization of acidic byproducts, rendering the final waste solution safer for storage and transport. |
| Final Waste Stream | Labeled Hazardous Aqueous Organic Waste | Ensures compliance with regulatory standards and proper handling by waste management professionals.[10] |
Conclusion: Fostering a Culture of Safety
The responsible handling and disposal of reactive chemical reagents are not merely a matter of regulatory compliance; they are a fundamental tenet of scientific integrity and professional responsibility. By understanding the chemical principles behind the hazards of this compound and adhering to a systematic, controlled inactivation protocol, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide serves as a robust framework, but should always be supplemented by the specific protocols and guidance provided by your institution's Environmental Health and Safety department.
References
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) ; The National Academies Press. [Link]
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Safety in Academic Chemistry Laboratories, 8th Edition ; American Chemical Society. [Link]
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OSHA Hazard Communication Standard ; Occupational Safety and Health Administration. [Link]
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Quenching Reactive Substances ; KGROUP, University of Chicago. [Link]
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Hazardous Waste Disposal Procedures Handbook ; Lehigh University Environmental Health and Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
